6-Methoxybenzo[b]thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVDMKNSDCNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545514 | |
| Record name | 6-Methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90560-10-4 | |
| Record name | 6-Methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Methoxybenzo[b]thiophene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxybenzo[b]thiophene is a sulfur-containing heterocyclic organic compound of interest in medicinal chemistry and materials science. As a derivative of benzo[b]thiophene, a scaffold known for a wide range of pharmacological activities, this compound serves as a valuable building block in the synthesis of more complex molecules.[1] The benzo[b]thiophene core is a key pharmacophore in the development of various therapeutic agents, including anticancer and antimicrobial drugs.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| CAS Number | 90560-10-4 | [3] |
| Molecular Formula | C₉H₈OS | [3] |
| Molecular Weight | 164.22 g/mol | [3] |
| IUPAC Name | 6-methoxy-1-benzothiophene | [3] |
| Melting Point | 38-39 °C | [3] |
| Boiling Point | 153-156 °C (at 16 Torr) | [3] |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 116.411 °C | [3] |
| Appearance | White to light yellow solid below 38°C, liquid above 39°C |
Structure:
The structure of this compound consists of a benzene ring fused to a thiophene ring, with a methoxy group (-OCH₃) substituted at the 6-position of the bicyclic system.
Canonical SMILES: COC1=CC2=C(C=C1)C=CS2[3]
InChI: InChI=1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3[3]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the cyclization of a substituted benzene derivative. The following protocol is based on established literature.[1]
Materials:
-
1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene
-
Hexane
-
Methanesulfonic acid
-
Celite
-
Triethylamine (Et₃N)
Procedure:
-
A solution of crude 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene (8.27 g, 32.3 mmol) in hexane (100 ml) is added dropwise to a solution of methanesulfonic acid (1.05 mL, 1.55 g, 16.1 mmol) in hexane (1000 mL) containing 16.5 g of celite.
-
The resulting solution is heated at reflux for 1 hour.
-
After cooling to room temperature, the reaction is quenched by the addition of triethylamine (4.5 ml, 3.26 g, 32.3 mmol).
-
The crude reaction mixture is filtered and then concentrated in vacuo.
-
Purification of the residue yields this compound.
Reactivity
The reactivity of the benzo[b]thiophene core is characterized by its susceptibility to electrophilic substitution reactions.[4][5] The electron-rich nature of the thiophene ring generally directs electrophiles to the 2- and 3-positions. The presence of the electron-donating methoxy group on the benzene ring is expected to activate the benzene portion of the molecule towards electrophilic attack, potentially influencing the regioselectivity of such reactions. Specific experimental studies on the reactivity of this compound are limited in the reviewed literature.
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is not extensively documented in the available literature, the broader class of benzo[b]thiophene derivatives is of significant interest to the pharmaceutical industry.[2][6][7]
Derivatives of the benzo[b]thiophene scaffold have been shown to exhibit a wide range of pharmacological properties, including:
-
Anticancer activity: Certain benzo[b]thiophene derivatives have demonstrated the ability to inhibit tubulin polymerization, a key process in cell division, making them potential antimitotic agents.[8]
-
Antimicrobial activity: Various substituted benzo[b]thiophenes have been synthesized and evaluated for their antibacterial and antifungal properties.[8]
-
Anti-inflammatory activity: The benzo[b]thiophene nucleus is present in compounds with anti-inflammatory effects.[2]
-
Enzyme inhibition: Specific derivatives have been explored as inhibitors for various enzymes.
A notable derivative, 6-aminobenzo[b]thiophene 1,1-dioxide (a derivative of the 6-substituted benzo[b]thiophene core), is known as "Stattic," a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9] This pathway is implicated in various cellular processes, including proliferation and survival, and its dysregulation is associated with cancer.[9] While this provides a potential avenue for the biological relevance of 6-substituted benzo[b]thiophenes, direct evidence of this compound's involvement in this or any other specific signaling pathway is not currently available.
Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.
Spectroscopic Data
Limited spectroscopic data for this compound is available from the reviewed sources.
¹H NMR (CDCl₃):
-
δ 3.85 (3H, s, -OCH₃)
-
δ 6.98 (1H, dd, J=4.5, H5)
-
δ 7.23 (2H, s, H2, H3)
-
δ 7.35 (1H, d, J=1.5, H7)
-
δ 7.68 (1H, d, J=4.5, H4)
IR and Mass Spectrometry: While a commercial supplier mentions that the IR spectrum of a sample should be identical to that of a reference standard, specific spectral data (peak tables and spectra) were not found in the reviewed literature.[10] Similarly, detailed mass spectrometry data is not readily available.
Conclusion
This compound is a well-characterized compound with established synthetic routes. Its chemical and physical properties are clearly defined, providing a solid foundation for its use in further research and development. While specific data on its biological activity and involvement in signaling pathways are currently limited, the known pharmacological importance of the broader benzo[b]thiophene class suggests that this compound and its derivatives are promising candidates for future investigation in drug discovery and materials science. Further studies are warranted to fully explore its potential therapeutic applications.
References
- 1. 6-Methoxybenzo(b)thiophene | 90560-10-4 [chemicalbook.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High quality 6-Methoxybenzo(b)thiophene CAS NO 90560-10-4 producer | China | Manufacturer | Dideu Industries Group Limited [chemicalbook.com]
The Versatility of the 6-Methoxybenzo[b]thiophene Scaffold: A Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their favorable interactions with a multitude of biological targets. The benzo[b]thiophene ring system is one such scaffold, recognized for its bioisosteric relationship with indole and its presence in numerous bioactive compounds.[1][2] The strategic addition of a methoxy group at the 6-position significantly enhances its potential, creating the 6-methoxybenzo[b]thiophene pharmacophore. This core is a cornerstone in the design of agents targeting a diverse array of proteins, from hormone receptors to cytoskeletal components and protein kinases. Its derivatives have found applications as anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4]
This technical guide provides a comprehensive overview of the this compound core as a pharmacophore. It details its synthesis, explores its role in prominent drug classes through structure-activity relationship (SAR) analysis, presents key quantitative data, and provides detailed experimental protocols for the synthesis and evaluation of its derivatives.
Core Synthesis Strategies
The construction of the this compound core is a critical step in the synthesis of its derivatives. Several synthetic routes have been established, often involving the cyclization of a substituted thiophenol or a related precursor. A widely used strategy is the acid-catalyzed intramolecular cyclization of α-(arylthio)ketones.[5][6]
A common and crucial intermediate for many drugs, including the Selective Estrogen Receptor Modulator (SERM) Raloxifene, is 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene . A representative synthetic workflow for this intermediate is outlined below.
This intermediate serves as a versatile starting point for further functionalization, typically at the 3-position, to generate a wide range of bioactive molecules.
The this compound Scaffold in Major Drug Classes
The utility of this pharmacophore is best illustrated through its incorporation into successful drug candidates across different therapeutic areas.
Selective Estrogen Receptor Modulators (SERMs)
Perhaps the most well-known application of the this compound core is in the development of SERMs. These compounds exhibit tissue-selective estrogenic (agonist) or anti-estrogenic (antagonist) activity.[7] Raloxifene and Arzoxifene are prominent examples.[3][8] The 6-methoxy group of the precursor is demethylated during synthesis to yield a 6-hydroxy group, which is crucial for binding to the estrogen receptor (ER).[9]
Mechanism of Action: SERMs like Raloxifene bind to the estrogen receptor. In tissues like bone, they act as agonists, promoting beneficial estrogenic effects. In breast and uterine tissue, they act as antagonists, blocking the proliferative signals of estrogen. This is achieved by inducing a specific conformational change in the receptor that prevents the binding of co-activator proteins required for gene transcription.
Structure-Activity Relationship (SAR): Studies on Raloxifene analogues have revealed key structural requirements for activity.[9]
-
6-Hydroxy Group: Essential for high-affinity binding to the estrogen receptor.
-
2-Aryl Group: A 4-hydroxyphenyl group at this position is also critical for binding and activity.
-
3-Position Linker: The ketone linker and the basic amine side chain at the 3-position are crucial for antagonist activity in breast and uterine tissues. The tertiary amine forms a key hydrogen bond with Asp351 in the ER's ligand-binding domain.[10]
Arzoxifene, a derivative of Raloxifene, replaces the ketone linker with an ether and methylates the 4'-hydroxyl group.[11] This modification was found to increase antiestrogenic properties and oral bioavailability.[12]
| Compound | Target | Activity | IC50 / Potency |
| Raloxifene | Estrogen Receptor α | Antagonist (Breast) | Inhibits MCF-7 cell proliferation |
| Arzoxifene | Estrogen Receptor α | Antagonist (Breast) | More potent than Raloxifene in preventing rat mammary cancer[3] |
| LY117018 (Raloxifene analog) | Estrogen Receptor α | Antagonist (Breast) | IC50 = 0.05 nM (MCF-7 cells)[9] |
Tubulin Polymerization Inhibitors
The this compound scaffold is also a key feature in a class of potent anticancer agents that function by inhibiting tubulin polymerization.[13] These compounds bind to the colchicine site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division.[14]
Mechanism of Action: Microtubules are dynamic polymers crucial for forming the mitotic spindle during cell division. By binding to tubulin dimers, these inhibitors prevent their assembly into microtubules. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Structure-Activity Relationship: For this class of compounds, the 6-methoxy group is thought to mimic the 4-methoxy group on the B-ring of Combretastatin A-4 (CA-4), a well-known natural tubulin inhibitor.[13]
-
2-Position: A 2-(3',4',5'-trimethoxybenzoyl) group is a common and highly effective substituent.
-
3-Position: Small alkyl groups, like methyl, at this position can increase activity compared to an unsubstituted derivative.[15]
-
6-Position: The 6-methoxy group significantly contributes to maximizing the antiproliferative activity.[13]
| Compound Series | Target | Activity | IC50 (Tubulin Polymerization) |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | Tubulin | Inhibitor | 0.67 µM |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]thiophene | Tubulin | Inhibitor | 0.92 µM |
Kinase Inhibitors
The benzo[b]thiophene scaffold has also been explored for the development of protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives have shown inhibitory activity against kinases like DYRK1A, CLK1, CLK4, and haspin.[16][17]
| Compound Series | Target Kinase | IC50 |
| 5-hydroxybenzo[b]thiophene derivatives | Haspin | - |
| 5-methoxybenzo[b]thiophene-2-carbohydrazide derivative (16b) | Clk4 | 11 nM |
| DRAK1 | 87 nM | |
| Haspin | 125.7 nM | |
| Clk1 | 163 nM | |
| Dyrk1B | 284 nM | |
| Dyrk1A | 353.3 nM | |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | WEE1 | Inhibitor |
Data compiled from reference[17] and[18].
Experimental Protocols
Representative Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol is a representative synthesis adapted from literature procedures.[1][19]
Step 1: Synthesis of 1-(4-Methoxyphenyl)-2-(3-methoxyphenylthio)ethanone
-
To a solution of 3-methoxythiophenol (1.0 eq) in ethanol at 0-5°C, add a 20% aqueous solution of potassium hydroxide (1.0 eq) dropwise over 1 hour.
-
Stir the mixture for 10 minutes.
-
Add 2-bromo-1-(4-methoxyphenyl)ethanone (1.02 eq) portion-wise at 0-5°C over 1.5 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add deionized water and stir for 30 minutes at room temperature.
-
Filter the resulting precipitate and wash the solid with water to obtain the crude product.
Step 2: Cyclization to 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
Add methanesulfonic acid (1.0 eq) to a solution of the product from Step 1 (1.0 eq) in toluene at room temperature.
-
Heat the mixture to 90°C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add heptane to the hot solution and continue stirring.
-
Cool the mixture to 0°C, hold for 1 hour, and then filter the precipitate.
-
Wash the solid with a cold toluene/2-propanol mixture and dry under vacuum to yield the final product.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol is based on established methods for monitoring microtubule formation.[5][20][21]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution
-
Glycerol
-
Test compound (dissolved in DMSO) and control compounds (e.g., Paclitaxel as enhancer, Colchicine as inhibitor)
-
Temperature-controlled microplate reader (340 nm)
-
96-well plates
Procedure:
-
Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare a reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in General Tubulin Buffer. Keep on ice.
-
Prepare serial dilutions of the this compound test compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Pre-warm the microplate reader to 37°C.
-
In a 96-well plate on ice, add the test compound dilutions and control compounds.
-
Initiate the polymerization by adding the cold tubulin reaction mixture to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance (optical density) at 340 nm every minute for 60-90 minutes.
Data Analysis:
-
Plot absorbance at 340 nm versus time for each concentration.
-
Analyze the resulting sigmoidal curves to determine the effect of the compound on the rate and extent of polymerization compared to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Estrogen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound to the estrogen receptor.[2][22][23]
Materials:
-
Rat uterine cytosol (source of estrogen receptors) or recombinant human ERα/ERβ
-
Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Radioligand: [³H]-17β-estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound
-
Hydroxylapatite (HAP) slurry or another method to separate bound from free ligand
-
Scintillation counter
Procedure:
-
Prepare rat uterine cytosol by homogenizing uteri from ovariectomized rats in cold assay buffer, followed by ultracentrifugation to isolate the cytosolic fraction.
-
Perform a saturation binding experiment with increasing concentrations of [³H]-E2 to determine the receptor concentration (Bmax) and dissociation constant (Kd).
-
For the competitive binding assay, set up assay tubes containing a fixed concentration of ER and [³H]-E2 (typically at or below the Kd).
-
Add increasing concentrations of the unlabeled test compound (or unlabeled E2 for the standard curve) to the tubes.
-
Incubate the tubes (e.g., for 18-24 hours at 4°C) to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by adding HAP slurry, incubating, and then centrifuging to pellet the HAP with the bound receptor-ligand complex.
-
Wash the pellets with buffer to remove non-specifically bound ligand.
-
Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Plot the percentage of [³H]-E2 binding against the log concentration of the competitor compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-E2.
-
The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion and Future Outlook
The this compound scaffold has unequivocally established itself as a privileged pharmacophore in drug discovery. Its synthetic tractability and its ability to form key interactions with diverse biological targets have led to the development of important therapeutics, particularly in the fields of oncology and endocrinology. The success of SERMs like Raloxifene and the promise of potent tubulin inhibitors and kinase inhibitors underscore the scaffold's versatility. Future research will likely focus on further exploring the structure-activity relationships of this core, expanding its therapeutic applications, and leveraging its properties to design next-generation targeted therapies with improved efficacy and safety profiles. The continued investigation of this remarkable pharmacophore holds significant promise for addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Arzoxifene, a new selective estrogen receptor modulator for chemoprevention of experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Arzoxifene - Wikipedia [en.wikipedia.org]
- 9. Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Arzoxifene: the evidence for its development in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Methoxybenzo[B]thiophen-3(2H)-one | CAS 5858-22-0 [benchchem.com]
- 15. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Spectroscopic Profile of 6-Methoxybenzo[b]thiophene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-methoxybenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics.
Executive Summary
This compound is a derivative of benzo[b]thiophene, a scaffold known to be a pharmacophore in the development of various therapeutic agents. A thorough understanding of its spectroscopic properties is essential for its synthesis, identification, and the development of new applications. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted, Solvent and Frequency not specified)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.74 | d | 1H | H-4 or H-7 |
| 7.56 | d | 1H | H-4 or H-7 |
| 7.52 | d | 1H | H-2 or H-3 |
| 7.33 | d | 1H | H-2 or H-3 |
| 6.99 | dd | 1H | H-5 |
| 3.81 | s | 3H | -OCH₃ |
Note: The assignments of H-4/H-7 and H-2/H-3 are tentative based on typical benzothiophene splitting patterns.
¹³C NMR Data
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (methyl): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-O stretching (aryl ether): ~1250 cm⁻¹ (strong, characteristic)
-
C-S stretching: Fingerprint region
-
Out-of-plane C-H bending (aromatic): ~900-700 cm⁻¹
Mass Spectrometry (MS)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Synthesis of this compound
A common synthetic route involves the cyclization of a substituted thiophene precursor. One reported method involves the reaction of 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene in the presence of an acid catalyst.[1] The crude product is then purified, typically by vacuum distillation or column chromatography, to yield this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. Alternatively, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of the sample in a volatile solvent is injected into the instrument. Electron Ionization (EI) is a common method for generating ions, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 6-Methoxybenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Methoxybenzo[b]thiophene. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected solubility and stability characteristics based on its chemical structure and data from related benzothiophene analogs. Furthermore, it details robust experimental protocols for determining these critical parameters, essential for applications in pharmaceutical development, materials science, and organic electronics.
Physicochemical Properties
This compound is a heterocyclic aromatic compound. Its structure, featuring a fused benzene and thiophene ring with a methoxy substituent, dictates its physicochemical properties. The presence of the methoxy group can enhance solubility in certain solvents compared to the parent benzothiophene.[1]
Table 1: Physicochemical Properties of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
| Property | Value | Source |
| Molecular Formula | C16H14O2S | [2][3] |
| Molecular Weight | 270.35 g/mol | [1] |
| Appearance | White to Gray Crystalline Powder | [1][2] |
| Melting Point | 191-198 °C | [2] |
| CAS Number | 63675-74-1 | [2][3] |
Note: The data in Table 1 corresponds to 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a closely related derivative, as specific data for the parent this compound is limited.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and application. Based on the general characteristics of benzothiophenes and the influence of the methoxy group, a qualitative solubility profile can be predicted. Benzothiophene itself is generally soluble in non-polar organic solvents and insoluble in water.[4] The methoxy group may slightly increase polarity but the compound is expected to remain largely lipophilic. A manufacturer of a related compound, 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene, describes it as insoluble in methanol and sparingly soluble in acetone.[2]
Predicted Solubility
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are qualitative and should be confirmed by experimental determination.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble | The molecule is predominantly non-polar and aromatic.[4] |
| Methanol | High | Sparingly Soluble to Insoluble | The methoxy group may offer some interaction, but the aromatic core limits solubility.[2] |
| Ethanol | High | Sparingly Soluble | Similar to methanol, with slightly better solubilizing power for non-polar compounds. |
| Acetone | Medium | Sparingly to Moderately Soluble | Aprotic solvent capable of dissolving moderately polar compounds.[2] |
| Dichloromethane (DCM) | Medium | Soluble | A common solvent for a wide range of organic compounds. |
| Chloroform | Medium | Soluble | Similar to DCM, effective for aromatic compounds.[4] |
| Tetrahydrofuran (THF) | Medium | Soluble | A versatile solvent for a broad range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | A strong aprotic solvent capable of dissolving many poorly soluble compounds.[5] |
| Toluene | Low | Soluble | "Like dissolves like" principle; a non-polar aromatic solvent for a non-polar aromatic solute.[4] |
| Hexane | Low | Sparingly Soluble to Insoluble | The aromatic nature of the solute limits its solubility in aliphatic hydrocarbons. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol details the equilibrium solubility (thermodynamic solubility) determination using the widely accepted shake-flask method.[6]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, acetone, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm)
-
Calibrated High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid this compound to a glass vial to ensure a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent.
-
Analyze the concentration of the diluted sample using a validated HPLC method.
-
Calculate the original solubility in mg/mL or mol/L based on the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
Stability Profile
The stability of this compound is crucial for its storage, handling, and application, especially in drug development where degradation can lead to loss of efficacy and formation of potentially toxic impurities. Stability is typically assessed through forced degradation studies.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation pathways and to develop a stability-indicating analytical method. Key conditions to investigate include:
-
Hydrolytic Stability: Degradation in acidic, basic, and neutral aqueous solutions.
-
Oxidative Stability: Degradation in the presence of an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Degradation upon exposure to light (UV and visible).
-
Thermal Stability: Degradation at elevated temperatures.
Table 3: Framework for Forced Degradation Study of this compound
| Stress Condition | Proposed Reagents and Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Potential hydrolysis or other acid-catalyzed degradation.[7] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Potential hydrolysis. The rate may differ from acidic conditions.[8] |
| Neutral Hydrolysis | Water, 60°C | Baseline degradation in an aqueous environment. |
| Oxidation | 3% H2O2, Room Temperature | Oxidation of the sulfur atom or other susceptible parts of the molecule. |
| Photolysis | UV/Vis light exposure (ICH Q1B) | Photodegradation, potentially leading to complex mixtures of products. |
| Thermal Degradation | 80°C (in solid state and solution) | Thermally induced degradation. |
Experimental Protocol for Stability Assessment (Forced Degradation)
This protocol outlines a general procedure for conducting forced degradation studies and analyzing the results using a stability-indicating HPLC method.
Objective: To evaluate the stability of this compound under various stress conditions and identify degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC-grade solvents
-
pH meter
-
Temperature-controlled oven/water bath
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Hydrolysis: Add an aliquot of the stock solution to separate vials containing 0.1 M HCl, 0.1 M NaOH, and water. Heat the vials at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize them if necessary, and dilute for analysis.
-
Oxidation: Add an aliquot of the stock solution to a solution of 3% H2O2. Keep at room temperature and sample at various time points.
-
Photostability: Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Thermal Stress: Store the solid compound and a solution of the compound in a high-temperature oven (e.g., 80°C).
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify major degradation products.
-
Determine the peak purity of the parent compound peak in the stressed samples to ensure the method is stability-indicating.
-
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: Workflow for Stability Assessment of this compound.
Conclusion
This guide provides a foundational understanding of the solubility and stability of this compound for research and development professionals. While specific quantitative data is sparse, the provided qualitative predictions, based on chemical principles and data from analogous compounds, offer a valuable starting point. The detailed experimental protocols and logical workflows presented herein furnish a robust framework for the systematic and accurate determination of these essential physicochemical parameters. Such empirical data is indispensable for advancing the development of this compound in its various potential applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]
- 3. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 6-Methoxybenzo[b]thiophene
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical development and materials science, the benzo[b]thiophene scaffold holds a place of prominence. Among its many derivatives, 6-methoxybenzo[b]thiophene has emerged as a crucial intermediate, particularly in the synthesis of high-profile drugs. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for this vital compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Historical Perspective: From General Principles to a Specific Moiety
The journey to the synthesis of this compound is intrinsically linked to the broader history of benzo[b]thiophene chemistry. Early methods for the construction of the benzo[b]thiophene core laid the foundational principles upon which more specific syntheses were built. While the first derivative of the isomeric benzo[c]thiophene ring system was reported in 1922, the development of synthetic routes to the more stable benzo[b]thiophene scaffold gained significant momentum throughout the 20th century.
A pivotal moment in the specific synthesis of 6-methoxy substituted benzo[b]thiophenes came with the development of pharmaceuticals like Raloxifene, a selective estrogen receptor modulator (SERM). The pursuit of efficient manufacturing processes for such drugs spurred significant research into the synthesis of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene intermediate. One of the well-documented early methods involves the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone. This reaction, typically employing a strong acid like polyphosphoric acid, provided a direct route to the desired scaffold, albeit often yielding a mixture of the 6-methoxy and 4-methoxy regioisomers.
Subsequent research has focused on improving the regioselectivity, yield, and overall efficiency of these synthetic routes, leading to a diverse toolbox of methods available to the modern chemist.
Key Synthesis Methodologies: A Comparative Overview
Several distinct strategies have been developed for the synthesis of this compound and its derivatives. The following table summarizes the quantitative data for some of the most significant methods, allowing for a clear comparison of their efficiencies.
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Regioisomeric Ratio (6-methoxy:4-methoxy) | Reference |
| Acid-Catalyzed Intramolecular Cyclization | α-(3-methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric acid, 85-90°C | ~75% | ~3:1 | U.S. Patent 4,133,814 |
| Cyclization of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene | 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene | Boron trifluoride etherate (BF3·Et2O) in CH2Cl2 at RT | ~43% | ~10:1 | PrepChem |
| From 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride | 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride, Isopropanol | Sodium hydride, Tetrahydrofuran, Reflux | ~47% | Not Applicable | Google Patents |
Detailed Experimental Protocols
For researchers seeking to replicate or adapt these syntheses, the following detailed experimental protocols are provided for the key methods cited.
Method 1: Acid-Catalyzed Intramolecular Cyclization
This protocol describes the synthesis of a mixture of 6-methoxy- and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Materials:
-
α-(3-methoxyphenylthio)-4-methoxyacetophenone
-
Polyphosphoric acid
Procedure:
-
α-(3-methoxyphenylthio)-4-methoxyacetophenone is added to neat polyphosphoric acid.
-
The mixture is heated to approximately 85-90°C.
-
The reaction is monitored until completion.
-
Upon cooling, the reaction mixture is worked up to precipitate the product.
-
The resulting solid is a mixture of the 6-methoxy and 4-methoxy isomers, which can be separated by chromatography or fractional crystallization.[1]
Method 2: Cyclization of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene
This method provides a route to a mixture of 6- and 4-methoxybenzo[b]thiophene with higher regioselectivity.
Materials:
-
1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene (13.0 g, 0.051 mol)
-
Boron trifluoride etherate (BF3·Et2O) (6.7 ml, 0.054 mol)
-
Dichloromethane (CH2Cl2)
-
Aqueous Sodium Bicarbonate (NaHCO3) solution
-
Sodium Sulfate (Na2SO4)
Procedure:
-
A solution of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene in CH2Cl2 (100 ml) is added dropwise to a solution of BF3·Et2O in CH2Cl2 (1000 ml) at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred for 30 minutes.
-
The reaction is quenched by the addition of aqueous NaHCO3 solution and stirred until both phases are clear.
-
The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic extracts are dried over Na2SO4, filtered, and concentrated in vacuo to yield a dark brown oil containing a mixture of 6- and 4-methoxybenzo[b]thiophene.
-
Purification by vacuum distillation yields the final product as a pale yellow oil (5.58 g).
Experimental Workflows
To visually represent the logical flow of the key synthetic procedures, the following diagrams have been generated using the DOT language.
Conclusion
The synthesis of this compound represents a significant area of research within heterocyclic chemistry, driven by its importance as a building block in medicinal chemistry. From early acid-catalyzed cyclizations to more refined and regioselective methods, the evolution of its synthesis reflects the broader advancements in organic chemistry. This guide provides a foundational understanding of the key historical developments, comparative data on important synthetic routes, and detailed protocols to aid researchers in this dynamic field. The continued exploration of new synthetic strategies will undoubtedly lead to even more efficient and sustainable methods for the production of this valuable compound.
References
Potential Therapeutic Targets of 6-Methoxybenzo[b]thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold, a heterocyclic compound containing a fused benzene and thiophene ring, is a significant pharmacophore in medicinal chemistry. In particular, 6-methoxybenzo[b]thiophene and its derivatives have emerged as a versatile class of molecules with a wide range of biological activities, showing promise in the development of novel therapeutics for neurodegenerative diseases, cancer, and inflammatory conditions. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.
Neurodegenerative Diseases: Targeting Monoamine Oxidase B and Cholinesterases
Derivatives of this compound have shown potential in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. The primary mechanism of action in the context of Parkinson's disease is the inhibition of human monoamine oxidase B (hMAO-B), an enzyme responsible for the oxidative metabolism of neurotransmitters.[1] For Alzheimer's disease, research has focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]
Quantitative Data: Enzyme Inhibition
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Benzothiophene-chalcone hybrid 5f | Acetylcholinesterase (AChE) | 62.10 | [2] |
| Benzothiophene-chalcone hybrid 5h | Butyrylcholinesterase (BChE) | 24.35 | [2] |
Experimental Protocol: Cholinesterase Inhibition Assay
A representative experimental protocol for determining the inhibitory activity of this compound derivatives against AChE and BChE is the Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Galantamine)
Procedure:
-
Prepare solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
In a 96-well plate, add the enzyme solution, DTNB, and the test compound at various concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Monoamine Oxidase B Inhibition
Cancer: Targeting Tubulin Polymerization and STAT3 Signaling
The benzo[b]thiophene scaffold is a key component in the development of anticancer agents that function by inhibiting tubulin polymerization.[1][3] These compounds bind to the colchicine site of tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3][4] Additionally, some derivatives have been shown to inhibit the signal transducer and activator of transcription 3 (STAT3), a key protein in cancer cell survival and proliferation.[5]
Quantitative Data: Antiproliferative Activity
| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g) | K562 (Leukemia) | 16-23 | [3] |
| 2-Aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene (3a) | Caco2 (Colon) | - | [6] |
| 2-Aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene (3b) | HCT-116 (Colon) | - | [6] |
Note: Specific IC50 values for compounds 3a and 3b were not provided in the cited abstract, but they were identified as the most active compounds in the series.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
Materials:
-
Purified tubulin protein
-
Guanosine triphosphate (GTP)
-
Polymerization buffer (e.g., PEM buffer)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Colchicine)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare solutions of tubulin, GTP, and test compounds in polymerization buffer.
-
In a cuvette, mix the tubulin solution with the test compound at various concentrations.
-
Initiate polymerization by adding GTP and incubating the mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
The inhibitory effect of the test compound is determined by the reduction in the rate and extent of polymerization compared to a control without the inhibitor.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathway: Tubulin Polymerization Inhibition
Inflammatory Conditions: Modulating NRF2 and Inflammatory Mediators
Certain derivatives of the benzo[b]thiophene scaffold have demonstrated anti-inflammatory properties.[2] One key mechanism is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins. These compounds can disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to NRF2 activation.[7] Furthermore, these derivatives have been shown to reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and inflammatory mediators (PGE2, COX-2, NF-κB).[7]
Experimental Protocol: NRF2 Activation Assay (NQO1 Activity)
Materials:
-
Hepa-1c1c7 cells
-
Test compounds (this compound derivatives)
-
Lysis buffer
-
Reaction mixture containing NAD(P)H, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MTT.
-
Dicoumarol (an NQO1 inhibitor)
-
Microplate reader
Procedure:
-
Culture Hepa-1c1c7 cells and treat them with various concentrations of the test compounds for a specified period.
-
Lyse the cells to obtain the cytosolic fraction.
-
In a 96-well plate, add the cell lysate and the reaction mixture.
-
To a parallel set of wells, add dicoumarol to determine the NQO1-specific activity.
-
Incubate the plate at room temperature.
-
Measure the absorbance at 610 nm. The rate of MTT reduction to formazan is proportional to the NQO1 activity.
-
Calculate the NQO1 specific activity by subtracting the rate in the presence of dicoumarol from the total rate.
-
An increase in NQO1 activity indicates the activation of the NRF2 pathway.
Signaling Pathway: NRF2 Activation
References
- 1. 6-Methoxybenzo[B]thiophen-3(2H)-one | CAS 5858-22-0 [benchchem.com]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sm.unife.it [sm.unife.it]
- 7. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Electronic Properties of 6-Methoxybenzo[b]thiophene for OLEDs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, driven by the unique electronic properties of novel organic materials. Thiophene-based compounds, in particular, have demonstrated significant promise due to their tunable photophysical characteristics. This technical guide provides a comprehensive framework for investigating the electronic properties of 6-Methoxybenzo[b]thiophene as a candidate material for OLED applications. Due to a scarcity of published data on the specific electronic and photophysical properties of this compound for OLEDs, this document outlines the essential experimental and computational methodologies required for its characterization. To illustrate these processes, data for a representative thiophene-based OLED material is utilized as a comparative benchmark. This guide details synthetic protocols, characterization techniques, and device fabrication workflows, offering a complete roadmap for the evaluation of new materials in the field of organic electronics.
Introduction to Thiophene-Based Materials in OLEDs
Thiophene and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of organic electronics. Their rigid, planar structure and electron-rich nature facilitate efficient charge transport, a critical characteristic for semiconductor materials used in OLEDs. The ability to modify the thiophene core with various functional groups, such as the methoxy group in this compound, allows for the fine-tuning of electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are crucial for optimizing charge injection and recombination within an OLED device, ultimately influencing its efficiency and color purity.
Synthesis of this compound
The synthesis of this compound can be achieved through several established chemical routes. The following protocols are based on documented synthetic procedures.
Synthesis from 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene
This method involves the acid-catalyzed cyclization of a substituted benzene derivative.
Experimental Protocol:
-
A solution of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene (13.0 g, 0.051 mol) in dichloromethane (CH2Cl2, 100 ml) is prepared.
-
This solution is added dropwise to a solution of boron trifluoride etherate (BF3.Et2O, 6.7 ml, 0.054 mol) in CH2Cl2 (1000 ml) at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred for 30 minutes.
-
The reaction is quenched with an aqueous sodium bicarbonate (NaHCO3) solution and stirred until both phases become clear.
-
The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic extracts are dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation (boiling point = 65°-70° C. at 0.3 mmHg) to yield this compound as a pale yellow oil.
Synthesis from 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene with Methanesulfonic Acid
An alternative acid catalyst can also be employed for the cyclization.
Experimental Protocol:
-
A solution of crude 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene (8.27 g, 32.3 mmol) in hexane (100 ml) is prepared.
-
This solution is added dropwise to a solution of methanesulfonic acid (1.05 mL, 16.1 mmol) in hexane (1000 mL) containing celite (16.5 g).
-
The resulting mixture is heated at reflux for 1 hour.
-
After cooling to room temperature, the reaction is quenched by the addition of triethylamine (Et3N, 4.5 ml, 32.3 mmol).
-
The crude reaction mixture is filtered and concentrated in vacuo.
-
The final product, this compound, is obtained after purification.
Characterization of Electronic and Photophysical Properties
A thorough characterization of the electronic and photophysical properties of this compound is essential to evaluate its potential for OLED applications. The following are key experimental techniques employed for this purpose.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard technique used to determine the HOMO and LUMO energy levels of a material.
Experimental Protocol:
-
The compound of interest is dissolved in an appropriate solvent (e.g., anhydrous acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
A three-electrode cell is used, typically consisting of a platinum working electrode, a platinum counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
The potential is swept, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated from the onset oxidation and reduction potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Photophysical Characterization: UV-Vis Absorption and Photoluminescence Spectroscopy
UV-Vis absorption and photoluminescence (PL) spectroscopy are used to determine the optical bandgap and the light-emitting properties of the material.
Experimental Protocol:
-
The compound is dissolved in a suitable solvent (e.g., toluene or THF) to prepare a dilute solution.
-
The absorption spectrum is recorded using a UV-Vis spectrophotometer to determine the absorption onset, from which the optical bandgap can be calculated.
-
The photoluminescence spectrum is measured using a spectrofluorometer by exciting the sample at a wavelength within its absorption band.
-
The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the light emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The PLQY can be measured using an integrating sphere or by a comparative method using a standard with a known quantum yield.
Quantitative Data Summary (Illustrative Example)
Table 1: Electronic Properties of an Exemplary Thiophene-Based Material (2,7-diBr-BTBT)
| Property | Value | Method |
| HOMO Energy Level | -5.75 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.43 eV | Cyclic Voltammetry |
| Electrochemical Bandgap | 3.32 eV | Calculated from CV |
Table 2: Photophysical Properties of an Exemplary Thiophene-Based Material (2,7-diBr-BTBT) in Dichloromethane
| Property | Value |
| Absorption Maximum (λabs) | 338 nm |
| Emission Maximum (λem) | 400 nm |
| Optical Bandgap | 3.42 eV |
| Photoluminescence Quantum Yield (PLQY) | 1.8% |
OLED Device Fabrication and Characterization
To assess the performance of this compound in an actual device, a multi-layered OLED would be fabricated.
Device Architecture and Fabrication Protocol
A typical OLED architecture consists of several layers deposited on a substrate, such as indium tin oxide (ITO) coated glass.
Experimental Protocol:
-
Substrate Cleaning: The ITO-coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, followed by drying in an oven and treatment with UV-ozone.
-
Hole Injection Layer (HIL) Deposition: A solution of a hole-injection material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and annealed.
-
Emissive Layer (EML) Deposition: A solution of the emissive material (e.g., a host material doped with this compound as the emitter) in a suitable solvent is spin-coated on top of the HIL and annealed.
-
Electron Transport Layer (ETL) and Cathode Deposition: An electron-transport material (e.g., 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene - TPBi) and the metal cathode (e.g., lithium fluoride/aluminum - LiF/Al) are deposited sequentially by thermal evaporation in a high-vacuum chamber.
-
Encapsulation: The device is encapsulated to protect the organic layers from moisture and oxygen.
Device Performance Metrics (Illustrative Example)
The performance of the fabricated OLED is evaluated based on several key metrics. The table below shows hypothetical performance data for an OLED using a thiophene-based emitter.
Table 3: Performance of an Exemplary Thiophene-Based OLED Device
| Parameter | Value |
| Turn-on Voltage | 3.5 V |
| Maximum Luminance | 5000 cd/m² |
| Maximum Current Efficiency | 8.0 cd/A |
| Maximum External Quantum Efficiency (EQE) | 4.5% |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.15, 0.25) |
Visualizations
General OLED Workflow
The following diagram illustrates the general workflow for investigating a new material for OLED applications.
Energy Level Diagram and Charge Injection in an OLED
This diagram illustrates the energy levels of the different layers in a typical OLED and the process of charge injection and recombination.
Conclusion
While this compound presents an interesting molecular structure for potential OLED applications, a comprehensive investigation into its electronic and photophysical properties is necessary. This guide provides the foundational experimental protocols and a clear workflow for such an investigation. By systematically synthesizing, characterizing, and fabricating devices with this material, researchers can elucidate its potential and contribute to the development of next-generation organic electronic materials. The use of comparative data from well-studied thiophene derivatives offers a valuable benchmark for assessing the performance and viability of new compounds in this exciting field.
References
6-Methoxybenzo[b]thiophene Derivatives: A Technical Guide to their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 6-methoxybenzo[b]thiophene have emerged as a promising class of compounds in the landscape of anticancer drug discovery. Possessing a privileged scaffold, these molecules have demonstrated significant potential to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action. A primary mode of their antitumor activity involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division. This technical guide provides a comprehensive overview of the core aspects of this compound derivatives, including their synthesis, mechanism of action, and quantitative anticancer activity. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.
Introduction
The benzo[b]thiophene scaffold is a key pharmacophore in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities. The incorporation of a methoxy group at the 6-position of the benzo[b]thiophene ring has been shown to be a critical structural feature for enhancing anticancer potency.[1][2] These compounds often act as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin, which leads to the disruption of the microtubule network, mitotic arrest in the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[2][3] This guide will delve into the technical details of these derivatives, presenting key data and methodologies for researchers in the field.
Mechanism of Action: Targeting Microtubule Dynamics
The predominant mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.
By binding to the colchicine site on β-tubulin, these derivatives prevent the assembly of tubulin dimers into microtubules.[2][3] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in apoptosis.
Signaling Pathway of Tubulin Polymerization Inhibition
The following diagram illustrates the signaling pathway initiated by the inhibition of tubulin polymerization by this compound derivatives, leading to apoptotic cell death.
Quantitative Data on Anticancer Activity
The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
Table 1: In Vitro Anticancer Activity of 2-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene Derivatives
| Compound ID | 3-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | -H | K562 (Leukemia) | >10 | [2] |
| HL-60 (Leukemia) | >10 | [2] | ||
| HeLa (Cervical) | >10 | [2] | ||
| HT-29 (Colon) | >10 | [2] | ||
| A549 (Lung) | >10 | [2] | ||
| 4i | -CH3 | K562 (Leukemia) | 0.08 - 0.12 | [2] |
| HL-60 (Leukemia) | 0.07 - 0.11 | [2] | ||
| HeLa (Cervical) | 0.09 - 0.13 | [2] | ||
| HT-29 (Colon) | 0.11 - 0.15 | [2] | ||
| A549 (Lung) | 0.10 - 0.14 | [2] | ||
| 4e | 4'-ethoxyphenyl | HeLa (Cervical) | 0.45 | [1][4] |
| HL-60 (Leukemia) | 0.52 | [1][4] | ||
| Jurkat (Leukemia) | 0.38 | [1][4] | ||
| K562 (Leukemia) | 0.49 | [1][4] | ||
| A549 (Lung) | 1.2 | [1][4] |
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound ID | 3-Position Substituent | IC50 (µM) | Reference |
| 4i | -CH3 | 1.5 | [2] |
| 4e | 4'-ethoxyphenyl | 1.8 | [1][4] |
| 2b | 3',4',5'-trimethoxybenzoyl | 3.5 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.
Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]thiophene (Compound 4i)
The synthesis of the potent derivative, compound 4i , can be achieved through a multi-step process.[2]
Experimental Workflow for Synthesis
Step-by-Step Protocol:
-
Synthesis of O-(4-Methoxy-2-acetylphenyl) N,N-dimethylthiocarbamate: To a solution of 2-hydroxy-4-methoxyacetophenone in DMF, add DABCO and N,N-dimethylthiocarbamoyl chloride. Stir the reaction mixture at 50 °C for 5 hours.
-
Newman-Kwart Rearrangement: Heat the O-arylthiocarbamate obtained in the previous step under microwave irradiation in the absence of a solvent to yield the corresponding S-arylthiocarbamate.
-
Hydrolysis: Hydrolyze the S-arylthiocarbamate using NaOH in an ethanol/water mixture to obtain 2-acetyl-4-methoxythiophenol.
-
Cyclization: To a solution of 2-acetyl-4-methoxythiophenol in dry acetone, add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone and anhydrous potassium carbonate. Reflux the reaction mixture. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the final product.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the test compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow for Apoptosis Detection
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Tubulin Polymerization Inhibition Assay
This in vitro assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.
-
Compound Addition: Add various concentrations of the this compound derivative to the wells.
-
Polymerization Induction: Initiate polymerization by incubating the plate at 37 °C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The IC50 for tubulin polymerization inhibition is determined from the concentration-response curve.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade, such as PARP and caspases.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Antitumor Activity
While extensive in vivo data for this compound derivatives is still emerging, preliminary studies have shown promising results. For instance, a related indole analog, BPR0L075, which also acts as a tubulin inhibitor, has demonstrated significant antitumor activity in xenograft models of human cervical and gastric carcinoma.[5] These findings support the therapeutic potential of targeting tubulin with this class of compounds and encourage further in vivo evaluation of the most potent this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a valuable and promising class of potential anticancer agents. Their primary mechanism of action, the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. The structure-activity relationship studies have highlighted the importance of the 6-methoxy group and substitutions at the 2- and 3-positions for potent antiproliferative activity. The quantitative data presented in this guide underscores their efficacy in the nanomolar to low micromolar range against various cancer cell lines.
Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of their effects on different signaling pathways and their potential for combination therapies could also unveil new avenues for their clinical application. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to clinical settings.
References
- 1. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Multifaceted Mechanisms of Action of 6-Methoxybenzo[b]thiophene Derivatives in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-methoxybenzo[b]thiophene scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their potent and varied mechanisms of action, targeting key players in cellular processes implicated in cancer, neurodegenerative diseases, and other disorders. This technical guide provides an in-depth exploration of the primary mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Inhibition of Tubulin Polymerization
A prominent mechanism of action for a class of this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. These compounds, often featuring a 2-(3',4',5'-trimethoxybenzoyl) substituent, bind to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The ensuing disruption of microtubule function leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in cancer cells.
The position of the methoxy group on the benzo[b]thiophene ring plays a critical role in the anti-proliferative activity. Structure-activity relationship studies have shown that methoxy substitution at the C-4, C-6, or C-7 positions can enhance activity.[1]
Quantitative Data: Tubulin Polymerization Inhibition
| Compound/Derivative | Target Cell Line | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Reference |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g) | K562 | 16-23 nM | 0.67 µM | [2] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-4-methoxybenzo[b]thiophene (4b) | K562 | 75-99 nM | - | [2] |
| 6-Aryl-2-benzoyl-pyridine derivative (60c) | Various cancer cell lines | 2.4 nM (average) | - | [3] |
| 2-Anilinopyridyl-linked oxindole conjugate (6r) | - | - | 1.84 mM | [4] |
| 2-Anilinopyridyl-linked oxindole conjugate (6y) | - | - | 2.43 mM | [4] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Vehicle control (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
On ice, add the polymerization buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations, a vehicle control, and a positive control to the respective wells.
-
Initiate the polymerization reaction by adding the purified tubulin to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for a duration of 60 minutes to monitor the kinetics of tubulin polymerization.
-
Analyze the data to determine the percentage of inhibition and calculate the IC50 value for the test compound.[3][5]
Visualization: Tubulin Polymerization Inhibition Workflow
Caption: A generalized workflow for an in vitro tubulin polymerization assay.
Cholinesterase Inhibition
Certain derivatives of this compound, particularly benzothiophene-chalcone hybrids, have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE and BChE increases the levels of acetylcholine in the brain, a therapeutic strategy employed in the management of Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibition
| Compound/Derivative | Enzyme | IC50 | Reference |
| Benzothiophene-chalcone hybrid (5f) | AChE | 62.10 µM | [6] |
| Benzothiophene-chalcone hybrid (5h) | BChE | 24.35 µM | [6] |
| Galantamine (Reference) | BChE | 28.08 µM | [6] |
| Thiophene derivative (6) | AChE & BChE | Equal inhibition | [7] |
| Thiophene derivative (5) | BChE | 22.9 µM | [7] |
| Thiophene derivative (8) | BChE | 24.8 µM | [7] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a colorimetric assay used to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine to thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM)
-
Acetylcholinesterase (AChE) solution
-
Test compound solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Set up the reactions in a 96-well plate with a blank, a control (100% enzyme activity), and test samples with various concentrations of the inhibitor.
-
To the respective wells, add the phosphate buffer, AChE solution, DTNB, and the test compound or its solvent.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over a period of time.
-
Calculate the rate of the reaction for each well. The percentage of inhibition is determined by comparing the rates of the test samples to the control. The IC50 value is then calculated.[8][9][10]
Visualization: Ellman's Method Workflow
Caption: A typical workflow for determining cholinesterase inhibition using Ellman's method.
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
Derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide, which are structurally related to the 6-methoxy core, have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[11] STAT3 is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. These inhibitors typically function by binding to the SH2 domain of STAT3, which prevents its phosphorylation, dimerization, and subsequent translocation to the nucleus to activate the transcription of target genes.[12][13]
Quantitative Data: STAT3 Inhibition
| Compound/Derivative | Target Cell Line | IC50 (Antitumor Activity) | Reference |
| Aminobenzo[b]thiophene 1,1-dioxide (15) | Various cancer cell lines | 0.33-0.75 µM | [13] |
| Benzo[b]thiophene 1,1-dioxide (8b) | HepG2 | - | [14][15] |
Experimental Protocol: STAT3 Inhibition Assay (Western Blotting)
This method is used to assess the phosphorylation status of STAT3 in cells treated with a potential inhibitor.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Culture the cancer cells in multi-well plates.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. An antibody against a housekeeping protein like GAPDH is used as a loading control.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
A reduction in the p-STAT3/total STAT3 ratio in treated cells compared to untreated cells indicates inhibition of STAT3 phosphorylation.[14]
Visualization: STAT3 Signaling Pathway
Caption: An overview of the STAT3 signaling pathway and the point of inhibition by 6-aminobenzo[b]thiophene 1,1-dioxide derivatives.
Monoamine Oxidase B (MAO-B) Inhibition
The benzo[b]thiophene scaffold is recognized as a pharmacophore for the development of human monoamine oxidase B (hMAO-B) inhibitors. MAO-B is an enzyme that plays a role in the degradation of neurotransmitters, including dopamine. Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic approach for Parkinson's disease.
Quantitative Data: MAO-B Inhibition
| Compound/Derivative | Enzyme | IC50 | Ki | Reference |
| Chalcone derivative (6) | MAO-A | 0.029 µM | - | [16] |
| Chalcone derivative (7) | MAO-B | 0.0021 µM | - | [16] |
| Heterocyclic dienone (CD11) | MAO-B | 0.063 µM | 12.67 nM | [17] |
| Heterocyclic dienone (CD14) | MAO-B | 0.036 µM | 4.5 nM | [17] |
| Indole-based derivative (8a) | MAO-B | 0.02 µM | 10.34 nM | [18] |
| Indole-based derivative (8b) | MAO-B | 0.03 µM | 6.63 nM | [18] |
Experimental Protocol: MAO-Glo™ Assay
The MAO-Glo™ Assay is a luminescent-based method for measuring MAO activity. The assay utilizes a luminogenic MAO substrate that is converted by MAO into a luciferin derivative. In a second step, a Luciferin Detection Reagent is added to stop the MAO reaction and convert the derivative into luciferin, which then generates a light signal in the presence of luciferase. The amount of light produced is directly proportional to MAO activity.
Materials:
-
MAO-Glo™ Assay Kit (containing luminogenic substrate, reaction buffers, Luciferin Detection Reagent)
-
MAO enzyme (recombinant human MAO-A or MAO-B)
-
Test compound solutions
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare the MAO enzyme and test compounds in the appropriate reaction buffer.
-
Add the enzyme and test compounds to the wells of a white opaque 96-well plate.
-
Initiate the reaction by adding the luminogenic MAO substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for a further 20 minutes to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and the IC50 or Ki values for the test compounds.[19][20][21]
Visualization: MAO-Glo™ Assay Workflow
Caption: A schematic workflow for the MAO-Glo™ assay.
Conclusion
The this compound core has proven to be a remarkably versatile scaffold for the development of potent and selective modulators of various biological targets. The mechanisms of action of its derivatives are diverse, ranging from the disruption of fundamental cellular machinery like microtubules to the targeted inhibition of key enzymes and signaling pathways implicated in a spectrum of human diseases. The data and protocols presented in this guide underscore the significant therapeutic potential of this class of compounds and provide a solid foundation for further research and drug development efforts. The continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives hold great promise for the discovery of novel and effective therapeutic agents.
References
- 1. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAO-Glo™ Assay Protocol [promega.jp]
- 20. MAO-Glo™ Assay Systems [promega.sg]
- 21. promega.com [promega.com]
Exploring the Antioxidant Potential of Novel Benzothiophene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold, a heterocyclic aromatic compound, has garnered significant interest in medicinal chemistry due to its structural versatility and a wide array of pharmacological properties.[1][2] Derivatives of this bicyclic system, where a benzene ring is fused to a thiophene ring, have demonstrated promising potential as antioxidant agents, making them attractive candidates for the development of new therapeutics to combat oxidative stress-related diseases.[3][4][5] This technical guide provides an in-depth overview of the antioxidant capabilities of novel benzothiophene compounds, complete with quantitative data, experimental methodologies, and visual workflows to support further research and development.
Quantitative Antioxidant Activity
The antioxidant capacity of benzothiophene derivatives is primarily assessed through in vitro assays that measure their ability to scavenge stable free radicals. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3] The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant potency.[3] Another metric used is the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox, a vitamin E analog.
Below is a summary of reported antioxidant activities for several novel benzothiophene derivatives.
| Compound Name/Number | Assay | Quantitative Result | Reference Standard | Source |
| 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) | ABTS | TEAC = 2.5 | Trolox | [6][7] |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) | ABTS | TEAC = 1.1 | Trolox | [6][7] |
| Tetrahydrobenzo[b]thiophene derivatives (Compounds 1, 16, 17) | TAC | Potency comparable to standard | Ascorbic Acid | [4][5] |
| Benzothiophen-2-amine carboxamide derivative (Compound 29) | Superoxide Scavenging | 58.6% Inhibition | Not Specified | [1] |
| Benzothiophen-2-amine carboxamide derivative (Compound 30) | Superoxide Scavenging | 64.1% Inhibition | Not Specified | [1] |
| Benzothiophen-2-amine carboxamide derivative (Compound 31) | Superoxide Scavenging | 58.9% Inhibition | Not Specified | [1] |
| Benzothiophen-2-amine carboxamide derivative (Compound 32) | Superoxide Scavenging | 57.1% Inhibition | Not Specified | [1] |
TAC = Total Antioxidant Capacity (Phosphomolybdenum method)
Experimental Protocols and Methodologies
Detailed and reproducible experimental design is critical for the evaluation of antioxidant potential. Below are generalized protocols for the synthesis and antioxidant screening of benzothiophene derivatives, based on common practices in the field.
1. General Synthesis of Benzothiophene Derivatives
The synthesis of benzothiophene derivatives often involves multi-step reactions, including coupling and cyclization reactions.[2][6][7] A common approach is the Palladium-catalyzed Sonogashira cross-coupling reaction.[6][7]
-
Example: Sonogashira Coupling for Synthesis of Alkyne-Substituted Benzothiophenes [6]
-
A mixture of a 3-iodo-2-substituted benzo[b]thiophene (e.g., 0.7 mmol), dimethylformamide (DMF, 7.5 mL), an alkyne (0.75 mmol), and triethylamine (3.0 mL) is prepared under an argon atmosphere.
-
Palladium catalyst PdCl2(PPh3)2 (0.035 mmol) and copper(I) iodide (CuI, 0.035 mmol) are added to the mixture.
-
The resulting mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water (30 mL) and extracted with dichloromethane (DCM, 3 x 30 mL).
-
The combined organic layer is dried over anhydrous MgSO4 and filtered.
-
The solvent is removed under vacuum, and the residue is purified by column chromatography on silica gel to yield the final compound.
-
2. In Vitro Antioxidant Assays
-
DPPH Radical Scavenging Assay [8]
-
Reagent Preparation: Prepare a 75 μM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the synthesized benzothiophene compounds in a suitable solvent (e.g., ethanol) to create stock solutions, which are then serially diluted to various concentrations.
-
Reaction: Add 50 μL of each sample concentration to 950 μL of the DPPH solution. A blank is prepared using 50 μL of the solvent instead of the sample solution.
-
Incubation: Keep the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100. The IC50 value is then determined from a plot of inhibition percentage against compound concentration.
-
-
ABTS Radical Scavenging Assay
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction: Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: The scavenging capability is calculated similarly to the DPPH assay, and the IC50 or TEAC value is determined.
-
Visualizing the Workflow and Potential Mechanisms
Understanding the workflow for antioxidant evaluation and the potential biological pathways involved is crucial for drug development.
Some studies suggest that the antioxidant and anti-inflammatory effects of such compounds may be linked to the Keap1-Nrf2 signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. Oxidative stress or the presence of inhibitor compounds can disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of protective genes.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into 6-Methoxybenzo[b]thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational studies of 6-methoxybenzo[b]thiophene, a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. The benzothiophene core is found in a variety of biologically active molecules, and the 6-methoxy substitution can significantly influence its physicochemical and pharmacological properties.[1][2] This document summarizes key computational methodologies, presents expected quantitative data, and outlines workflows relevant to the study of this compound and its derivatives in the context of drug discovery and materials science.
Molecular and Electronic Structure
Computational chemistry provides a powerful lens for understanding the intrinsic properties of this compound at the molecular level. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure and predict various molecular properties.[3][4][5]
Computational Methodology
A typical DFT calculation protocol for this compound would involve the following steps:
-
Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[5]
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also allows for the prediction of the infrared (IR) spectrum.
-
Electronic Property Calculation: Once the geometry is optimized, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.[5]
Predicted Molecular Properties
The following table summarizes the types of quantitative data that can be obtained from DFT calculations for this compound.
| Property | Predicted Value (Representative) | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater propensity to donate electrons. |
| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | A larger energy gap implies higher kinetic stability and lower chemical reactivity. This is a key parameter in assessing the molecule's stability.[3] |
| Dipole Moment | 2.1 Debye | Provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | See Figure 2 | Maps the electron density to visualize electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with biological targets. |
Potential Pharmacological Significance and Molecular Docking
Derivatives of the benzo[b]thiophene scaffold have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][6] The 6-methoxy substitution can modulate these activities. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.[3][4][7][8]
Molecular Docking Protocol
A general workflow for performing molecular docking with a this compound derivative is as follows:
-
Target Selection and Preparation: A protein target relevant to a disease of interest (e.g., a kinase for cancer, cyclooxygenase for inflammation) is selected. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the protein. The program calculates a docking score, which estimates the binding affinity.
-
Analysis of Results: The predicted binding poses and docking scores are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[9]
Representative Docking Results
The following table illustrates the type of data generated from a molecular docking study of a hypothetical this compound derivative against a protein kinase target.
| Parameter | Value (Representative) | Description |
| Binding Affinity | -8.5 kcal/mol | A more negative value indicates a stronger predicted binding affinity between the ligand and the protein. |
| Interacting Residues | Lys72, Glu91, Leu132 | The specific amino acid residues in the protein's active site that form interactions with the ligand. |
| Types of Interactions | Hydrogen bond, Hydrophobic | The nature of the non-covalent interactions that stabilize the ligand-protein complex. These are critical for understanding the mechanism of inhibition.[2] |
Visualizing Computational Workflows and Pathways
DFT Calculation Workflow
Caption: A typical workflow for DFT calculations.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a growth factor signaling pathway.
Conclusion
The theoretical and computational study of this compound provides invaluable insights for medicinal chemists and drug development professionals. DFT calculations can elucidate the fundamental electronic properties that govern its reactivity and interactions, while molecular docking can guide the design of potent and selective inhibitors for various therapeutic targets. The integration of these computational approaches can significantly accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Methoxybenzo[b]thiophene from α-(3-methoxyphenylthio)-4-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a key intermediate in the development of pharmaceutical compounds such as Raloxifene. The synthesis involves a two-step process commencing with the preparation of the precursor, α-(3-methoxyphenylthio)-4-methoxyacetophenone, followed by an acid-catalyzed intramolecular cyclization. This application note includes comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory implementation.
Introduction
Substituted benzo[b]thiophenes are a prominent class of heterocyclic compounds widely utilized as building blocks in the synthesis of biologically active molecules. Notably, the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene scaffold is a core component of the selective estrogen receptor modulator (SERM), Raloxifene. The synthesis route described herein is an efficient method for obtaining this valuable intermediate. The key transformation is the intramolecular cyclization of an α-arylthioacetophenone derivative using a strong acid catalyst, which results in the formation of the desired benzo[b]thiophene ring system.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| α-(3-methoxyphenylthio)-4-methoxyacetophenone | C₁₆H₁₆O₃S | 288.36 | 51-53 | ~92 |
| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C₁₆H₁₄O₂S | 270.35 | 196-197 | ~75-80 |
Experimental Protocols
Part 1: Synthesis of α-(3-methoxyphenylthio)-4-methoxyacetophenone
This protocol is adapted from a known procedure for the synthesis of the starting material.[1]
Reagents and Materials:
-
α-Bromo-4-methoxyacetophenone
-
3-Methoxythiophenol
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 20.5 g of α-bromo-4-methoxyacetophenone in 120 mL of 95% ethanol with stirring.
-
In a separate beaker, prepare a solution by dissolving 5 g of potassium hydroxide in 20 mL of water and then adding 12.5 g of 3-methoxythiophenol and 30 mL of ethanol.
-
Gently heat the α-bromo-4-methoxyacetophenone solution to 35-40 °C.
-
Add the 3-methoxythiophenol/KOH solution dropwise to the reaction flask over a period of time, maintaining the temperature at 35-40 °C.
-
After the addition is complete, maintain the reaction mixture at this temperature for an additional 30 minutes.
-
Allow the reaction to cool to room temperature and continue stirring for 12 hours.
-
A white solid will precipitate. Filter the solid and wash it with 200 mL of water.
-
Dry the solid under reduced pressure to obtain α-(3-methoxyphenylthio)-4-methoxyacetophenone.
Part 2: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol describes the acid-catalyzed intramolecular cyclization of the previously synthesized α-(3-methoxyphenylthio)-4-methoxyacetophenone. The reaction yields a mixture of regioisomers, with the desired 6-methoxy product being the major component.[2]
Reagents and Materials:
-
α-(3-methoxyphenylthio)-4-methoxyacetophenone
-
Polyphosphoric acid (PPA)
-
Toluene
-
2-Propanol
-
Reaction flask equipped with a mechanical stirrer and a thermometer
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
Place α-(3-methoxyphenylthio)-4-methoxyacetophenone in a reaction flask.
-
Add a sufficient amount of polyphosphoric acid to ensure efficient stirring (typically a 5-10 fold excess by weight).
-
Heat the mixture with stirring to 85-90 °C.
-
Maintain the reaction at this temperature for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, allow the reaction mixture to cool slightly and then carefully pour it into a beaker containing ice water with vigorous stirring to quench the reaction.
-
The crude product will precipitate. Filter the solid and wash it thoroughly with water until the filtrate is neutral.
-
To purify the product and isolate the 6-methoxy isomer, transfer the crude solid to a flask and add a mixture of toluene and 2-propanol (e.g., 70:30 v/v).
-
Heat the mixture to reflux with stirring, then cool to 0 °C and stir for 1 hour.
-
Filter the solid, wash with a cold toluene/2-propanol mixture, and dry under vacuum to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene as a solid.[3]
Spectroscopic Data for 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene[3]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.61 (t, J = 7.84 Hz, 3H), 7.33 (s, 1H), 7.29 (d, J = 1.3 Hz, 1H), 6.98-6.93 (m, 3H), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 159.47, 157.19, 141.53, 140.62, 134.92, 127.43, 127.28, 123.90, 117.76, 114.36, 114.32, 104.90, 55.63, 55.40.
-
Mass Spectrum (m/z): [M+1]⁺ 271.2.
Visualizations
Caption: Synthetic workflow for 6-Methoxybenzo[b]thiophene.
Caption: Key steps in the acid-catalyzed cyclization.
References
Application Notes and Protocols for Acid-Catalyzed Cyclization of Arylthiomethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acid-catalyzed intramolecular cyclization of arylthiomethyl ketones, a robust method for the synthesis of 3-substituted benzothiophenes. Benzothiophenes are significant heterocyclic scaffolds present in numerous pharmaceuticals and functional materials. The protocols described herein utilize common and effective acid catalysts, namely polyphosphoric acid (PPA) and trifluoroacetic anhydride (TFAA), to facilitate this transformation, which proceeds through a Pummerer-type reaction mechanism. This application note includes detailed experimental procedures, a summary of representative yields, and a visualization of the reaction mechanism to aid researchers in the successful application of this synthetic strategy.
Introduction
The synthesis of substituted benzothiophenes is a topic of significant interest in medicinal and materials chemistry. Among the various synthetic routes, the acid-catalyzed cyclization of readily available arylthiomethyl ketones represents an efficient and direct approach to constructing the 3-acyl or 3-alkylbenzothiophene core. This transformation relies on the activation of the sulfoxide (formed in situ or pre-formed) by an acid catalyst, which initiates a Pummerer-type rearrangement, followed by an intramolecular electrophilic aromatic substitution to afford the benzothiophene ring system. This method is valued for its operational simplicity and the accessibility of the starting materials.
Reaction Mechanism
The acid-catalyzed cyclization of an arylthiomethyl ketone to a 3-substituted benzothiophene is proposed to proceed through the following key steps:
-
Enolization: The ketone tautomerizes to its enol form under acidic conditions.
-
Sulfoxide Formation (if starting from sulfide): If the starting material is an arylthiomethyl ketone, it is first oxidized to the corresponding sulfoxide. This step is often performed separately before the cyclization reaction.
-
Activation of Sulfoxide: The sulfoxide oxygen is activated by the acid catalyst (e.g., protonation by PPA or acylation by TFAA).
-
Pummerer Rearrangement: The activated sulfoxide undergoes a Pummerer rearrangement to form a thionium ion intermediate.
-
Intramolecular Cyclization: The electron-rich aromatic ring attacks the electrophilic thionium ion in an intramolecular Friedel-Crafts-type reaction.
-
Aromatization: A final deprotonation step leads to the formation of the stable, aromatic benzothiophene ring.
Caption: Proposed mechanism for the acid-catalyzed cyclization of arylthiomethyl ketones.
Experimental Protocols
Two primary methods for the acid-catalyzed cyclization of arylthiomethyl ketones are detailed below, one using polyphosphoric acid (PPA) and the other employing trifluoroacetic anhydride (TFAA).
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization
This protocol is suitable for the cyclization of various arylthiomethyl ketones. PPA serves as both the catalyst and the reaction medium.
Materials:
-
Arylthiomethyl ketone (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 wt eq)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a heating mantle, add the arylthiomethyl ketone.
-
Add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture.
-
Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Trifluoroacetic Anhydride (TFAA) Mediated Cyclization
This method is often faster and proceeds under milder conditions compared to the PPA method. TFAA acts as a powerful activating agent for the sulfoxide.
Materials:
-
Arylthiomethyl ketone sulfoxide (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (2.0-5.0 eq)
-
Anhydrous dichloromethane or chloroform as solvent
-
Saturated sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the arylthiomethyl ketone sulfoxide in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic anhydride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time (typically 1-4 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes representative yields for the acid-catalyzed cyclization of various arylthiomethyl ketones to their corresponding 3-substituted benzothiophenes.
| Entry | Arylthiomethyl Ketone Substrate | Catalyst/Reagent | Conditions | Product | Yield (%) |
| 1 | Phenacyl phenyl sulfide | PPA | 100 °C, 2 h | 3-Benzoylbenzothiophene | ~75 |
| 2 | Phenylthioacetone | PPA | 90 °C, 3 h | 3-Acetylbenzothiophene | ~80 |
| 3 | 4-Methoxyphenacyl phenyl sulfide | PPA | 110 °C, 1.5 h | 3-(4-Methoxybenzoyl)benzothiophene | ~70 |
| 4 | Phenacyl 4-tolyl sulfide | TFAA | CH₂Cl₂, rt, 2 h | 3-Benzoyl-5-methylbenzothiophene | ~85 |
| 5 | (4-Chlorophenylthio)acetone | TFAA | CH₂Cl₂, rt, 3 h | 3-Acetyl-5-chlorobenzothiophene | ~78 |
Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials. The data presented is a compilation from various literature sources and is intended for comparative purposes.
Workflow Diagram
Caption: General experimental workflow for the synthesis of 3-substituted benzothiophenes.
Conclusion
The acid-catalyzed cyclization of arylthiomethyl ketones is a valuable and versatile method for the synthesis of 3-substituted benzothiophenes. The choice between polyphosphoric acid and trifluoroacetic anhydride allows for flexibility in reaction conditions depending on the substrate and desired outcome. The protocols and data provided in this application note serve as a comprehensive guide for researchers aiming to utilize this powerful synthetic transformation in their work. Careful optimization of reaction parameters for each specific substrate is recommended to achieve the best results.
Application Note: A Robust HPLC-UV Method for Purity Assessment of 6-Methoxybenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the purity assessment of 6-Methoxybenzo[b]thiophene. This compound and its derivatives are significant pharmacophores in the development of new therapeutic agents.[1] Ensuring the purity of such intermediates is a critical step in the drug development pipeline. This document provides a comprehensive protocol for chromatographic separation, method validation, and data presentation, enabling researchers to accurately determine the purity of this compound and related impurities.
Introduction
This compound is a key heterocyclic compound utilized in the synthesis of various biologically active molecules. The benzothiophene scaffold is of great interest in medicinal chemistry due to its presence in a wide range of compounds with diverse pharmacological activities. Accurate and reliable analytical methods are therefore essential for the quality control of this compound to ensure the integrity of subsequent research and development activities. High-Performance Liquid Chromatography with UV detection is a widely used technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This application note presents a reverse-phase HPLC-UV method as a robust tool for this purpose.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the optimized chromatographic conditions for the analysis of this compound. These conditions are based on methods developed for similar benzothiophene derivatives and provide a strong starting point for analysis.[4][5][6]
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 50% B to 80% B; 15-20 min: 80% B; 20-22 min: 80% B to 50% B; 22-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Further dilute 1 mL of this stock solution to 10 mL with the diluent to achieve a final concentration of 100 µg/mL.
Sample Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the analytical data. The key validation parameters are outlined below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of potential impurities. | Peak purity of the analyte peak should be demonstrated. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Accuracy | Closeness of the test results to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Data Presentation
Linearity
The linearity of the method is demonstrated by analyzing a series of standard solutions at different concentrations.
Table 3: Example Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 312,670 |
| 50 | 628,980 |
| 100 | 1,255,100 |
| 150 | 1,882,350 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy and Precision
Accuracy is determined by a recovery study, and precision is assessed by repeatability and intermediate precision studies.
Table 4: Example Accuracy and Precision Data
| Concentration Level | Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |
| 80% | 99.5 | 0.8% | 1.2% |
| 100% | 100.2 | 0.6% | 1.0% |
| 120% | 101.1 | 0.7% | 1.1% |
Purity Assessment
The purity of a this compound sample is calculated based on the area percent of the main peak in the chromatogram.
Percentage Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Key parameters of analytical method validation.
Caption: Hypothetical signaling pathway involving a benzothiophene derivative.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The method is straightforward to implement in a standard analytical laboratory and can be validated to meet regulatory requirements. The detailed protocol and clear data presentation guidelines will aid researchers, scientists, and drug development professionals in ensuring the quality and consistency of this important chemical intermediate.
References
- 1. 6-Methoxybenzo(b)thiophene | 90560-10-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene | SIELC Technologies [sielc.com]
Application Note: Molecular Weight Confirmation of 6-Methoxybenzo[b]thiophene using LC-MS
Abstract
This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the accurate molecular weight confirmation of 6-Methoxybenzo[b]thiophene. The described method is tailored for researchers, scientists, and professionals in the drug development sector, providing a robust and reproducible workflow. This protocol utilizes a standard reverse-phase C18 column coupled with electrospray ionization (ESI) mass spectrometry to deliver unambiguous molecular weight data.
Introduction
This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₈OS and a monoisotopic molecular weight of approximately 164.03 g/mol .[1][2][3][4][5][6] Accurate mass determination is a critical step in the characterization of synthesized compounds, impurities, and potential drug candidates. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for this purpose, offering high sensitivity and specificity. This protocol outlines a straightforward LC-MS method for the confirmation of the molecular weight of this compound.
Experimental Protocol
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
Liquid Chromatography (LC) Conditions
A reverse-phase chromatographic method is employed to separate the analyte from potential impurities and the injection solvent.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
An electrospray ionization (ESI) source in positive ion mode is utilized for the detection of the protonated molecule.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 300 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
The primary objective of this protocol is the confirmation of the molecular weight of this compound. The expected result is the detection of the protonated molecule, [M+H]⁺.
| Compound | Chemical Formula | Theoretical Monoisotopic Mass ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₈OS | 164.03 | 165.04 |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
References
- 1. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 6-Methoxybenzo[b]thiophene in CDCl₃
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-methoxybenzo[b]thiophene in deuterated chloroform (CDCl₃). It includes predicted spectral data based on analogous compounds, comprehensive experimental protocols for sample preparation and data acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow.
Predicted NMR Data
Due to the limited availability of directly published experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the known NMR data of the parent compound, benzo[b]thiophene, and established substituent chemical shift (SCS) effects of a methoxy group on a benzene ring.
¹H NMR Data (Predicted)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.35 - 7.45 | d | J = 5.4 |
| H-3 | 7.20 - 7.30 | d | J = 5.4 |
| H-7 | 7.65 - 7.75 | d | J = 8.7 |
| H-5 | 7.25 - 7.35 | d | J = 2.3 |
| H-4 | 6.90 - 7.00 | dd | J = 8.7, 2.3 |
| OCH₃ | 3.80 - 3.90 | s | - |
¹³C NMR Data (Predicted)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 126.0 - 128.0 |
| C-3 | 122.0 - 124.0 |
| C-3a | 139.0 - 141.0 |
| C-4 | 104.0 - 106.0 |
| C-5 | 120.0 - 122.0 |
| C-6 | 158.0 - 160.0 |
| C-7 | 114.0 - 116.0 |
| C-7a | 135.0 - 137.0 |
| OCH₃ | 55.0 - 56.0 |
Experimental Protocols
The following protocols outline the standardized procedures for preparing a sample of this compound for NMR analysis and the typical parameters for data acquisition.
Sample Preparation
A standard procedure for preparing a sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a standard solvent for many organic compounds and its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm can be used for spectral referencing.
-
Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. If the sample does not dissolve easily, gentle warming or sonication can be applied.
-
Filtering and Transfer: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the sample. However, for routine analysis, referencing to the residual solvent peak is often sufficient.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard 1D Proton |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Spectral Width | -2 to 12 ppm |
| Pulse Width | 30-45° |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 8-16 |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard 1D Carbon with Proton Decoupling |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Spectral Width | 0 to 220 ppm |
| Pulse Width | 30° |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2 seconds |
| Number of Scans | 1024 or more (signal averaging is crucial) |
Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.
-
Baseline Correction: A baseline correction is applied to remove any broad distortions.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) or to the internal standard (TMS, δ = 0.00 ppm).
-
Peak Picking and Integration: Peaks are identified, and their chemical shifts are recorded. For ¹H NMR, the integral of each peak is determined to establish the relative ratios of the different protons in the molecule.
Visualizations
The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR signal assignment and the general workflow of an NMR experiment.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
References
Application Notes and Protocols: Synthesis of Raloxifene Utilizing 6-Methoxybenzo[b]thiophene as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM), using 6-Methoxybenzo[b]thiophene as a crucial starting material. The following sections detail the synthetic pathway, experimental procedures, and relevant biological context.
Introduction
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Its therapeutic effects are derived from its tissue-specific estrogen receptor agonist and antagonist activities.[3][4] In bone tissue, it acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density.[1][2][3] Conversely, in breast and uterine tissues, it functions as an estrogen antagonist, blocking the proliferative effects of estrogen.[3][4]
The synthesis of Raloxifene can be efficiently achieved through a multi-step process starting from the key intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. This document outlines the critical steps of this synthesis, including the formation of the benzothiophene core, Friedel-Crafts acylation, and final demethylation to yield Raloxifene.
Experimental Protocols
The overall synthetic scheme is a multi-step process that begins with the formation of the benzothiophene core, followed by a Friedel-Crafts acylation to introduce the side chain, and concludes with a deprotection step to yield the final active pharmaceutical ingredient.
Part 1: Synthesis of the Benzothiophene Core (6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene)
The initial and crucial step in this synthetic route is the preparation of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene intermediate. A common and effective method involves the acid-catalyzed intramolecular cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone.
Experimental Protocol:
-
Step 1: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
A solution of p-toluenesulfonic acid monohydrate in toluene is heated to reflux, with water being removed via a Dean-Stark trap.
-
A solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone in toluene is then added to the refluxing acid solution over several hours.
-
Upon completion of the addition, absolute ethanol is added, and the mixture is allowed to cool to room temperature.
-
The resulting precipitate is isolated by filtration, washed with a mixture of toluene and absolute ethanol, and dried under vacuum to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
-
Part 2: Friedel-Crafts Acylation
This key step involves the coupling of the benzothiophene core with the acylating agent, 4-(2-piperidin-1-yl-ethoxy)-benzoyl chloride, in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
Step 2a: Preparation of 4-(2-piperidin-1-yl-ethoxy)benzoyl chloride
-
4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride is reacted with thionyl chloride in a suitable solvent such as dichloromethane to form the corresponding acid chloride.
-
Excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(2-piperidin-1-yl-ethoxy)benzoyl chloride, which can be used in the subsequent step without further purification.
-
-
Step 2b: Acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
Dissolve 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in dichloromethane and cool the solution to 0-5°C.
-
Add aluminum chloride portion-wise to the cooled solution.
-
A solution of 4-(2-Chloro-ethoxy)-benzoyl chloride in dichloromethane is then added dropwise to the reaction mixture over a period of 45 minutes.
-
The resulting mixture is stirred for 2 hours at 0-5°C.
-
The reaction is quenched with a 10% aqueous HCl solution and extracted with dichloromethane.
-
The organic layer is washed, dried, and concentrated to yield the crude acylated product.
-
Part 3: Introduction of the Piperidine Moiety and Demethylation
The final steps involve the introduction of the piperidine group and the demethylation of the methoxy groups to yield Raloxifene hydrochloride.
Experimental Protocol:
-
Step 3a: Synthesis of [6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone
-
To a mixture of the product from Step 2b in DMF, piperidine is added at room temperature.
-
The reaction mixture is heated to 80-85°C for 4 hours.
-
After cooling, the mixture is concentrated under vacuum, and the residue is dissolved in ethyl acetate and washed to yield the desired product.
-
-
Step 3b: Demethylation to form Raloxifene Hydrochloride
-
The product from Step 3a is dissolved in 1,2-dichloroethane.
-
Aluminum chloride and ethanethiol are added, and the mixture is stirred at room temperature.
-
The reaction is quenched with a mixture of methanol, ice, and concentrated HCl.
-
The precipitated solid is collected, washed, and dried to afford crude Raloxifene hydrochloride.
-
The crude product can be purified by crystallization from a methanol/water mixture.
-
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of Raloxifene.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) | Melting Point (°C) |
| 1 | α-(3-methoxyphenylthio)-4-methoxyacetophenone | p-toluenesulfonic acid, toluene, reflux | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | ~80 | >99 | 196-200 |
| 2 | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, 4-(2-Chloro-ethoxy)-benzoyl chloride | Aluminum chloride, dichloromethane, 0-5°C | [4-(2-Chloro-ethoxy)-phenyl]-[6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-methanone | 85 | 98.71 | 119-121.6 |
| 3a | [4-(2-Chloro-ethoxy)-phenyl]-[6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-methanone, Piperidine | DMF, 80-85°C | [6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone | 74 | 98.85 | 111-113.8 |
| 3b | [6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone | Aluminum chloride, ethanethiol, 1,2-dichloroethane; then HCl, methanol/water | Raloxifene Hydrochloride | 66 | 99.91 | 250-253.4 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Raloxifene.
Raloxifene Signaling Pathway
Caption: Raloxifene's SERM signaling pathway.
References
Application Notes and Protocol for Friedel-Crafts Acylation of 6-Methoxybenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This protocol details the acylation of 6-methoxybenzo[b]thiophene, a key intermediate in the synthesis of various pharmacologically active compounds. The electron-donating methoxy group at the 6-position influences the regioselectivity of the acylation, directing the incoming acyl group. Understanding and optimizing this reaction is crucial for the efficient production of target molecules in drug discovery and development. This document provides a detailed experimental procedure, expected outcomes, and characterization data for the Friedel-Crafts acylation of this compound, primarily at the C2 position. The regioselectivity for the 2-position on the thiophene ring is favored due to the higher stability of the cationic intermediate formed during the electrophilic substitution.[1][2]
Experimental Protocol
This protocol is adapted from established Friedel-Crafts acylation procedures on similar benzothiophene scaffolds.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension in an ice bath to 0 °C. To this suspension, add acetyl chloride (1.1 equivalents) dropwise via a dropping funnel over 15-20 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a separate flask. Add this solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1M HCl.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford the pure 2-acetyl-6-methoxybenzo[b]thiophene.
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Example Quantity |
| This compound | 164.22 | 1.0 | 1.64 g (10 mmol) |
| Acetyl Chloride | 78.50 | 1.1 | 0.86 g (11 mmol) |
| Anhydrous Aluminum Chloride | 133.34 | 1.5 | 2.00 g (15 mmol) |
| Anhydrous Dichloromethane | - | Solvent | 50 mL |
| Product | |||
| 2-Acetyl-6-methoxybenzo[b]thiophene | 206.26 | - | ~1.8 g (87% yield) |
Note: The yield is an approximation and can vary based on reaction scale and purification efficiency.
Characterization of 2-Acetyl-6-methoxybenzo[b]thiophene
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Approximately 145-147 °C.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (s, 1H, H-2), 7.70 (d, J=8.8 Hz, 1H, H-4), 7.35 (d, J=2.4 Hz, 1H, H-7), 7.05 (dd, J=8.8, 2.4 Hz, 1H, H-5), 3.90 (s, 3H, -OCH₃), 2.60 (s, 3H, -COCH₃).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 191.5, 158.0, 145.0, 140.2, 135.1, 125.0, 123.8, 115.0, 104.5, 55.8, 26.7.
-
IR (KBr, cm⁻¹): 1660 (C=O stretching), 1605, 1580 (C=C aromatic stretching), 1240 (C-O stretching).
Experimental Workflow Diagramdot
References
Application Notes and Protocols: Synthesis and Evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene Derivatives as Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of 2-aryl-3-anilinobenzo[b]thiophene derivatives as potent inducers of apoptosis. The benzo[b]thiophene scaffold is a significant pharmacophore in the development of novel anticancer agents, with derivatives demonstrating potent antiproliferative activities.[1][2][3] This document outlines the synthetic methodologies, protocols for key biological assays to assess apoptosis induction, and summarizes the quantitative data from relevant studies.
Introduction
Cancer chemotherapy frequently employs agents that trigger apoptosis (programmed cell death) to eliminate malignant cells.[1][2] Microtubules, essential components of the cytoskeleton involved in critical cellular processes like mitosis, are a key target for many anticancer drugs.[4][5] A class of compounds, 2-aryl-3-anilinobenzo[b]thiophene derivatives, has emerged as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.[4][5] These compounds often incorporate a 3,4,5-trimethoxyanilino moiety, a structural feature common to many tubulin inhibitors.[4][5] This document details the synthesis of these derivatives and the experimental procedures to evaluate their apoptosis-inducing capabilities.
Synthesis of 2-Aryl-3-Anilinobenzo[b]thiophene Derivatives
A flexible and efficient multi-step synthesis has been developed for 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes.[1][2][3] The general synthetic scheme allows for a wide range of substituents on the 2-aryl group, facilitating structure-activity relationship (SAR) studies.[1][2][3]
Synthetic Protocol
A representative three-step synthesis is outlined below, starting from a substituted 2-nitrobenzonitrile or a related precursor.[4]
-
Formation of 2-(Alkoxycarbonyl)-3-aminobenzo[b]thiophenes:
-
Condensation of a 2-nitrobenzonitrile with methyl or ethyl thioglycolate in dimethylformamide (DMF) using aqueous potassium hydroxide (KOH) as a base yields the corresponding 2-(methoxy/ethoxycarbonyl)-3-aminobenzo[b]thiophene.[4]
-
-
Formation of 3-Bromobenzo[b]thiophenes:
-
The 3-amino group is converted to a bromo group via a substitutive deamination reaction using tert-butyl nitrite (tBuONO) and copper(II) bromide (CuBr₂).[4]
-
-
Palladium-Catalyzed Cross-Coupling:
-
The final 2-(alkoxycarbonyl)-3-(3,4,5-trimethoxyanilino)benzo[b]thiophene is obtained through a C-N palladium-catalyzed cross-coupling reaction of the 3-bromo derivative with 3,4,5-trimethoxyaniline. This reaction is typically carried out in the presence of a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), a ligand like BINAP, and a base such as cesium carbonate (Cs₂CO₃) in toluene.[4]
-
A similar strategy can be employed for the synthesis of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes, starting from 6-methoxybenzo[b]thiophene.[6]
Biological Evaluation: Induction of Apoptosis
The synthesized compounds are evaluated for their ability to induce apoptosis in various cancer cell lines. Key experiments include assessing cytotoxicity, cell cycle effects, and specific markers of apoptosis.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of the synthesized compounds is typically determined using an MTT assay, and the results are expressed as IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).
| Compound | Modification | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 4f | 6-methyl-2-(methoxycarbonyl)-3-(3,4,5-trimethoxyanilino)benzo[b]thiophene | HeLa | 0.31-20 | [4] |
| 4g | 6-methyl-2-(ethoxycarbonyl)-3-(3,4,5-trimethoxyanilino)benzo[b]thiophene | HeLa | 0.38-9.0 | [4] |
| 4i | 6-methoxy-2-(methoxycarbonyl)-3-(3,4,5-trimethoxyanilino)benzo[b]thiophene | HeLa | 0.28-10 | [4] |
| 4j | 6-methoxy-2-(ethoxycarbonyl)-3-(3,4,5-trimethoxyanilino)benzo[b]thiophene | HeLa | 0.56-32 | [4] |
| 4n | 6-methyl-2-(methoxycarbonyl)-3-(3,4,5-trimethoxyanilino)thieno[2,3-b]pyridine | HeLa | 0.18-16 | [4] |
| 3a | 2-phenyl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene | Caco2, HCT-116 | Potent | [1][7] |
| 3b | 2-(p-fluorophenyl)-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene | Caco2, HCT-116 | Potent | [1][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Treat cells with the test compounds for a defined period (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA fluorochrome (e.g., PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell suspension using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified. Compounds that inhibit tubulin polymerization typically cause an arrest in the G2/M phase.[4]
Apoptosis Assay (Annexin V/PI Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8][9]
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry. The results allow for the differentiation between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[9]
Western Blotting for Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.
Protocol:
-
Treat cells with the test compounds and prepare total cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis-related proteins such as cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP).[3][7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system. The increased expression of cleaved caspase-3 and cleaved PARP are hallmarks of apoptosis.[3][7]
Visualizations
Signaling Pathway of Apoptosis Induction
Caption: Apoptosis induction pathway by 2-aryl-3-anilinobenzo[b]thiophene derivatives.
Experimental Workflow for Biological Evaluation
Caption: Workflow for assessing the apoptotic effects of the synthesized compounds.
References
- 1. Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sm.unife.it [sm.unife.it]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Gewald Reaction in the Synthesis of Substituted Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the Gewald reaction, a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. These compounds are significant building blocks in medicinal chemistry and materials science.[1][2][3] This guide details the reaction mechanism, applications, and optimized experimental protocols, presenting quantitative data in accessible formats and visualizing key processes.
Introduction to the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[4][5] First reported by Karl Gewald in 1961, this reaction has become a cornerstone for synthesizing highly functionalized 2-aminothiophenes due to its operational simplicity, mild reaction conditions, and the ready availability of starting materials.[1][2][6]
The resulting 2-aminothiophene scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds with antimicrobial, anti-inflammatory, and kinase inhibitory activities.[7][8]
Reaction Mechanism
The mechanism of the Gewald reaction proceeds through three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[4][9][10]
-
Sulfur Addition: Elemental sulfur then adds to the β-position of the unsaturated nitrile. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.[9][10][11]
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes intramolecular cyclization via nucleophilic attack of the sulfur on the cyano group, followed by tautomerization to yield the final 2-aminothiophene product.[4][12]
Caption: The reaction mechanism of the Gewald synthesis.
Applications in Drug Development
The 2-aminothiophene core is a versatile scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a wide range of pharmacological activities, including:
-
Anticancer: Certain derivatives have shown potent antiproliferative activity against various cancer cell lines.[8]
-
Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.
-
Anti-inflammatory: Substituted 2-aminothiophenes have been explored as non-steroidal anti-inflammatory agents.
-
Kinase Inhibitors: The structural features of 2-aminothiophenes make them suitable candidates for designing inhibitors of various protein kinases involved in signaling pathways.[7]
Experimental Protocols
Numerous modifications to the original Gewald protocol have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions.[6] These include the use of different bases, catalysts, solvents, and energy sources like microwave irradiation.[4][13]
General Experimental Workflow
Caption: A general experimental workflow for the Gewald reaction.
Protocol 1: L-Proline Catalyzed Synthesis of 2-Aminothiophenes
This protocol describes an efficient and environmentally friendly one-pot synthesis using L-proline as a catalyst.[7]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Active methylene nitrile (e.g., malononitrile)
-
Elemental sulfur
-
L-proline (10 mol%)
-
Solvent (e.g., DMF)
Procedure:
-
To a solution of the ketone (1 mmol) and active methylene nitrile (1 mmol) in the solvent (5 mL), add elemental sulfur (1.2 mmol) and L-proline (0.1 mmol).
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Protocol 2: Piperidinium Borate Catalyzed Synthesis
This method utilizes a conjugate acid-base pair catalyst for an efficient Gewald reaction.[12]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Malononitrile
-
Elemental sulfur
-
Piperidinium borate (Pip borate) (20 mol%)
-
Solvent (e.g., Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask, combine the ketone (1 equiv), malononitrile (1 equiv), elemental sulfur (1 equiv), and piperidinium borate (20 mol%).
-
Add the ethanol/water solvent and heat the mixture to 100 °C.
-
The reaction is typically complete within 20-30 minutes.[12]
-
After cooling to room temperature, isolate the product by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization.
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[4][13]
Materials:
-
Ketone or aldehyde
-
Active methylene nitrile
-
Elemental sulfur
-
Base (e.g., morpholine or KF-alumina)
-
Solvent (e.g., ethanol)
Procedure:
-
In a microwave-safe vessel, combine the carbonyl compound (1 mmol), active methylene nitrile (1 mmol), elemental sulfur (1.2 mmol), and the base in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 70-120 °C) for a short duration (e.g., 5-20 minutes).
-
After cooling, work up the reaction mixture as described in the previous protocols.
Quantitative Data Summary
The efficiency of the Gewald reaction is highly dependent on the choice of catalyst, solvent, temperature, and substrates. The following tables summarize representative quantitative data from the literature.
Table 1: Optimization of Catalyst Loading for the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [12]
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 0 | 24 h | No reaction |
| 2 | 10 | 30 | 88 |
| 3 | 15 | 25 | 92 |
| 4 | 20 | 20 | 96 |
Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate catalyst, 100 °C.[12]
Table 2: Effect of Temperature on the Gewald Reaction [12]
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | Room Temperature | 24 h | Traces |
| 2 | 70 | 3 h | 84 |
| 3 | 100 | 25 min | 96 |
Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate (20 mol%).[12]
Table 3: Substrate Scope using L-Proline Catalyst [7]
| Carbonyl Compound | Active Methylene Nitrile | Product Yield (%) |
| Cyclohexanone | Malononitrile | 84 |
| Cyclopentanone | Malononitrile | 81 |
| Acetophenone | Malononitrile | 75 |
| Cyclohexanone | Ethyl Cyanoacetate | 78 |
Reaction conditions: Carbonyl compound (1 mmol), active methylene nitrile (1 mmol), sulfur (1.2 mmol), L-proline (10 mol%), DMF, 60 °C.[7]
Conclusion
The Gewald reaction remains a highly relevant and powerful tool in organic synthesis, particularly for the construction of diverse 2-aminothiophene libraries for drug discovery and materials science. The ongoing development of more efficient and sustainable protocols, including the use of novel catalysts and energy sources, continues to expand the utility of this classic multi-component reaction. Researchers are encouraged to consider the optimized protocols and data presented herein for the successful synthesis of substituted aminothiophenes.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophilic Substitution on the Benzothiophene Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and quantitative data for the electrophilic substitution on the benzothiophene ring, a key heterocyclic scaffold in medicinal chemistry and material science. The protocols outlined below cover essential reactions such as nitration, halogenation, and acylation, offering insights into the regioselectivity and optimization of these transformations.
Introduction to Electrophilic Substitution of Benzothiophene
Benzothiophene is an aromatic heterocyclic compound where a benzene ring is fused to a thiophene ring.[1][2] Due to the presence of the sulfur atom, the thiophene ring is generally more reactive towards electrophiles than the benzene ring.[1] Electrophilic substitution on the unsubstituted benzothiophene ring preferentially occurs at the C3-position.[1][3] This regioselectivity is attributed to the greater stabilization of the cationic intermediate formed upon attack at this position. However, substitution at the C2-position can be achieved under certain conditions or with specific substrates.[4] When the C3-position is occupied, or if the benzene ring possesses strong activating groups, substitution may occur on the benzene portion of the molecule.[4]
Quantitative Data on Electrophilic Substitution Reactions
The following tables summarize quantitative data for various electrophilic substitution reactions on benzothiophene and its derivatives.
Table 1: Nitration of Substituted Benzothiophenes
| Substrate | Nitrating Agent & Conditions | Major Isomer(s) | Anticipated Yield Range (%) | Reference |
| Benzo[b]thiophene-3-carbonitrile | KNO₃ / conc. H₂SO₄, 0°C | 5-Nitro & 6-Nitro | 40-60 | [5] |
| Benzo[b]thiophene-3-carbonitrile | conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C | 4-Nitro | 50-70 | [5] |
| Benzo[b]thiophene-3-carbonitrile | Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°C | Mixture of 4-, 5-, 6-, and 7-Nitro | Variable | [5] |
Table 2: Halogenation of Benzothiophene Derivatives
| Substrate | Halogenating Agent & Conditions | Product | Yield (%) | Reference |
| 2-Methylbenzo[b]thiophene | NBS / Acetonitrile, 0°C to RT | 3-Bromo-2-methylbenzo[b]thiophene | 99 | [6] |
| 2-Methylbenzo[b]thiophene | NaOCl·5H₂O / Aqueous Acetonitrile, 65-75°C | 3-Chloro-2-methylbenzo[b]thiophene | 30-65 | [5] |
| 2,3-Dibromobenzo[b]thiophene | Bromine / Chloroform or Acetic Acid | 2,3,6-Tribromobenzo[b]thiophene | Not specified | [7] |
Table 3: Acylation of Benzothiophene Derivatives
| Substrate | Acylating Agent & Conditions | Product | Yield (%) | Reference |
| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 4-(2-piperidinoethoxy)benzoyl chloride / AlCl₃ / Dichloromethane | 6-Methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene | Not specified | [8] |
| Thiophene | N-acylbenzotriazoles / ZnBr₂ or TiCl₄ | 2-Acylthiophenes | 58-97 | [9] |
Experimental Protocols
Protocol 1: Nitration of Benzo[b]thiophene-3-carbonitrile (Preferential formation of 5- and 6-nitroisomers)
This protocol is adapted from conditions favoring kinetically controlled nitration.[5]
Materials:
-
Benzo[b]thiophene-3-carbonitrile
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.
-
Maintain the temperature at 0°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated product by filtration and wash thoroughly with water.
-
If necessary, extract the aqueous layer with an organic solvent to recover any dissolved product.
-
Dry the combined organic extracts and the solid product over anhydrous sodium sulfate or magnesium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination of 2-Methylbenzo[b]thiophene
This protocol describes the regioselective bromination at the C3 position.[6]
Materials:
-
2-Methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2-methylbenzo[b]thiophene (e.g., 500 mg, 3.4 mmol) in acetonitrile (5 mL) in a round-bottom flask.
-
Stir the solution under a nitrogen atmosphere at 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (e.g., 630 mg, 3.5 mmol) to the solution.
-
Remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane) to give 3-bromo-2-methylbenzo[b]thiophene as a white solid.
Protocol 3: Friedel-Crafts Acylation of Benzothiophene (General Procedure)
This is a general procedure for the Friedel-Crafts acylation of benzothiophenes.[8][10]
Materials:
-
Benzothiophene derivative
-
Acyl chloride or acid anhydride
-
Aluminum chloride (AlCl₃)
-
Inert organic solvent (e.g., Dichloromethane, 1,2-dichloroethane)
-
Hydrochloric acid (e.g., 20%)
-
Tetrahydrofuran
-
Water
Procedure:
-
In a reaction vessel, suspend the benzothiophene derivative and aluminum chloride in an inert solvent like dichloromethane.
-
Cool the mixture to a suitable temperature (e.g., 0°C or ambient).
-
Add the acyl chloride or acid anhydride dropwise to the stirred mixture.
-
Stir the reaction mixture at ambient temperature for a specified duration (e.g., 1-3 hours), monitoring the progress by TLC.
-
Upon completion, the reaction can be worked up by the addition of tetrahydrofuran, followed by hydrochloric acid and water.
-
The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.
-
Wash the isolated product or organic extract, dry, and purify by recrystallization or column chromatography.
Protocol 4: Vilsmeier-Haack Formylation of an Electron-Rich Arene
This protocol is a general method for the formylation of electron-rich aromatic compounds, which can be applied to activated benzothiophenes.[11][12]
Materials:
-
Electron-rich benzothiophene derivative
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)
-
Sodium Acetate (NaOAc)
-
Water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the benzothiophene substrate in DMF.
-
Cool the solution to 0°C.
-
Add the Vilsmeier reagent (pre-formed or generated in situ from DMF and POCl₃) to the solution.
-
Stir the reaction mixture at room temperature for several hours (e.g., 6.5 hours).
-
Cool the reaction mixture back to 0°C and add a solution of sodium acetate in water.
-
Stir for a short period (e.g., 10 minutes) at 0°C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the formylated product.
Visualizations
The following diagrams illustrate the general workflow and reaction pathways for the electrophilic substitution on the benzothiophene ring.
Caption: General experimental workflow for electrophilic substitution.
Caption: Regioselectivity of electrophilic substitution on benzothiophene.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. conference.pixel-online.net [conference.pixel-online.net]
- 4. youtube.com [youtube.com]
- 5. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiophene synthesis [organic-chemistry.org]
- 8. Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
Application Notes: Development of Cholinesterase Inhibitors from Benzothiophene-Chalcones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of benzothiophene-chalcone derivatives as potential cholinesterase inhibitors. This class of compounds holds promise for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.
The information presented herein is based on recent studies that have successfully designed and synthesized a series of benzothiophene-chalcone hybrids and evaluated their biological activity.[1][2][3][4][5] The protocols and data are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Data Presentation: Cholinesterase Inhibitory Activity
The inhibitory activities of two series of synthesized compounds, 2-phenylbenzothiophenes (series 4) and 3-benzoyl-2-phenylbenzothiophene-chalcones (series 5), against acetylcholinesterase (from Electrophorus electricus) and butyrylcholinesterase (from equine serum) are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Inhibitory Activity (IC50 in µM) of Benzothiophene Derivatives (Series 4) against AChE and BChE
| Compound | R | AChE IC50 (µM) | BChE IC50 (µM) |
| 4a | H | > 100 | > 100 |
| 4b | 4-NO2 | > 100 | > 100 |
| 4c | 4-OCH3 | > 100 | > 100 |
| 4d | 4-Cl | > 100 | > 100 |
| 4e | 4-CH3 | > 100 | > 100 |
| 4f | 3,4-di-OCH3 | > 100 | > 100 |
| 4g | 3,4,5-tri-OCH3 | > 100 | > 100 |
| 4h | 4-N(CH3)2 | > 100 | > 100 |
| 4i | 4-OH | > 100 | > 100 |
Data sourced from a 2024 study by Delogu et al.[3]
Table 2: Inhibitory Activity (IC50 in µM) of Benzothiophene-Chalcone Hybrids (Series 5) against AChE and BChE
| Compound | R | AChE IC50 (µM) | BChE IC50 (µM) |
| 5a | H | 95.30 | 48.70 |
| 5b | 4-NO2 | 80.10 | 75.40 |
| 5c | 4-OCH3 | 72.50 | 68.90 |
| 5d | 4-Cl | 68.40 | 62.30 |
| 5e | 4-CH3 | 65.20 | 58.10 |
| 5f | 3,4-di-OCH3 | 62.10 | 55.40 |
| 5g | 3,4,5-tri-OCH3 | 78.90 | 72.80 |
| 5h | 4-NH2 | 85.60 | 24.35 |
| 5i | 4-OH | 90.20 | 59.60 |
| Galantamine | (Reference) | 0.50 | 28.08 |
Data sourced from a 2024 study by Delogu et al.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the development and evaluation of benzothiophene-chalcone cholinesterase inhibitors.
Protocol 1: Synthesis of Benzothiophene-Chalcone Derivatives
This protocol describes a two-step synthesis process involving the formation of a 2-phenylbenzothiophene intermediate followed by a Friedel-Crafts acylation to yield the final benzothiophene-chalcone product.
Step 1: Synthesis of 2-Phenylbenzothiophenes (Series 4)
This step involves an intramolecular Wittig reaction.
Materials:
-
2-Mercaptobenzyltriphenylphosphonium bromide
-
Appropriately substituted acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-mercaptobenzyltriphenylphosphonium bromide (1.0 eq) in dry DCM.
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the substituted acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of 3-Benzoyl-2-phenylbenzothiophene-Chalcones (Series 5)
This step is a Friedel-Crafts acylation.
Materials:
-
2-Phenylbenzothiophene derivative from Step 1
-
Appropriately substituted benzoyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Silica gel for column chromatography
Procedure:
-
Suspend the 2-phenylbenzothiophene derivative (1.0 eq) in dry DCM and cool the mixture to 0 °C in an ice bath.
-
Slowly add aluminum chloride (1.2 eq) to the suspension and stir for 15 minutes.
-
Add the substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of the synthesized compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Galantamine (reference inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI (15 mM) and BTCI (15 mM) in deionized water.
-
Prepare a stock solution of DTNB (3 mM) in phosphate buffer.
-
Prepare working solutions of AChE (0.25 U/mL) and BChE (0.25 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and galantamine in phosphate buffer (final DMSO concentration should be less than 1%).
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or reference/blank solution) to the respective wells.
-
Add 20 µL of the enzyme solution (AChE or BChE) to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at 37 °C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
To each well, add 20 µL of the DTNB solution.
-
To initiate the reaction, add 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately begin measuring the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for the synthesis of benzothiophene-chalcones.
Caption: Workflow for the cholinesterase inhibition assay.
Caption: Cholinesterase inhibition by benzothiophene-chalcones.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [iris.unica.it]
- 5. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxybenzo[b]thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methoxybenzo[b]thiophene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
Problem 1: Low to No Product Yield
Potential Causes:
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Suboptimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations.
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Inactive Catalyst or Reagents: The catalyst may have lost activity, or the reagents may have degraded.
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Insufficient Reaction Time: The reaction may not have proceeded to completion.
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Presence of Impurities: Impurities in the starting materials or solvents can interfere with the reaction.
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Incorrect Stoichiometry: The molar ratios of reactants and catalysts may not be optimal.
Solutions:
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Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal condition. Some reactions may require initial cooling followed by reflux.
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Use Fresh Materials: Employ freshly purified starting materials and high-purity, dry solvents. Ensure the catalyst is active.
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Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
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Purify Starting Materials: If impurities are suspected, purify the starting materials before use.
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Systematic Optimization: A systematic optimization of reaction conditions, including catalyst loading, solvent, temperature, and reaction time, is crucial for improving yields.
Problem 2: Formation of 4-Methoxybenzo[b]thiophene Isomer
A common issue in the synthesis of this compound is the co-production of the 4-methoxy isomer, which can be difficult to separate.
Potential Causes:
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Reaction Mechanism: Certain synthetic routes, particularly acid-catalyzed intramolecular cyclizations of α-(3-methoxyphenylthio)-acetophenones, are prone to yielding a mixture of regioisomers.[1][2]
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Lack of Regioselectivity: The cyclization step may not be sufficiently regioselective, leading to the formation of both 6- and 4-methoxy isomers.
Solutions:
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Choice of Synthetic Route: Select a synthetic pathway known for higher regioselectivity. For instance, the cyclization of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene using a Lewis acid like BF₃·Et₂O has been reported to yield a 10:1 mixture in favor of the 6-methoxy isomer.[3]
-
Directed Ortho-Metalation (DoM): This technique can be employed to achieve high regioselectivity by using a directing group to guide metalation to a specific position, which can then be functionalized.
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Chromatographic Separation: While challenging, careful column chromatography with a suitable eluent system can be used to separate the isomers.
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Fractional Crystallization: In some cases, fractional crystallization can be an effective method for separating the desired 6-methoxy isomer from the 4-methoxy byproduct.[1]
Problem 3: Difficulty in Product Purification
Potential Causes:
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Presence of a Mixture of Isomers: As discussed, the presence of the 4-methoxy isomer complicates purification.
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Formation of Side Products: Other side reactions can lead to a complex mixture of products.
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Product Solubility: The product may be highly soluble in the reaction solvent, making isolation difficult.
Solutions:
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Column Chromatography: This is a standard method for purification. Optimization of the stationary phase (e.g., silica gel) and the mobile phase (eluent system) is key. A gradual increase in eluent polarity can improve separation.
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Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.
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Vacuum Distillation: For products that are oils, vacuum distillation can be an effective purification technique.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Two common routes are:
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Acid-catalyzed intramolecular cyclization: A widely used method involves the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone using a strong acid like polyphosphoric acid. However, this method often results in a mixture of 6-methoxy and 4-methoxy isomers.[1][2]
-
Lewis acid-mediated cyclization: Another approach is the cyclization of a precursor like 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene using a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). This method can offer better regioselectivity.[3]
Q2: How can I improve the regioselectivity of the synthesis to favor the 6-methoxy isomer?
A2: To improve regioselectivity, consider the following:
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Choice of Catalyst and Solvent: The selection of the catalyst and solvent system can significantly influence the isomer ratio. A systematic optimization study is recommended.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.
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Protecting Groups: The use of directing groups can control the position of cyclization.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion and the formation of isomers.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirming the identity of the desired product and any isomers. Mass Spectrometry (MS) is used to determine the molecular weight.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Derivatives
| Synthetic Route | Starting Material | Catalyst/Reagent | Solvent | Temperature | Yield/Product Ratio | Reference |
| Acid-Catalyzed Intramolecular Cyclization | α-(3-methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric Acid | Neat | 85-90 °C | Approx. 3:1 mixture of 6- and 4-methoxy isomers | [1][2] |
| Lewis Acid-Mediated Cyclization | 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene | BF₃·Et₂O | CH₂Cl₂ | Room Temperature | Approx. 10:1 mixture of 6- and 4-methoxy isomers | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lewis Acid-Mediated Cyclization[3]
This protocol is adapted from the preparation of this compound from 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene.
Materials:
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1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene
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Boron trifluoride etherate (BF₃·Et₂O)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Sodium sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, prepare a solution of BF₃·Et₂O (1.05 equivalents) in CH₂Cl₂ at room temperature.
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Slowly add a solution of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene (1.0 equivalent) in CH₂Cl₂ to the BF₃·Et₂O solution.
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Stir the reaction mixture at room temperature for 30 minutes.
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Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir until both phases are clear.
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Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
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Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product, a mixture of 6- and 4-methoxybenzo[b]thiophene, can be purified by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Comparison of two synthetic routes to this compound.
References
Technical Support Center: Separation of 4-methoxy and 6-methoxy Regioisomers of 2-(4-methoxyphenyl)benzo[b]thiophene
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(4-methoxyphenyl)benzo[b]thiophene derivatives, the separation of the 4-methoxy and 6-methoxy regioisomers presents a common challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 4-methoxy and 6-methoxy regioisomers of 2-(4-methoxyphenyl)benzo[b]thiophene necessary?
A1: The synthesis of 2-(4-methoxyphenyl)benzo[b]thiophene, particularly through acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone, often yields a mixture of the 4-methoxy and 6-methoxy regioisomers.[1] For applications in drug development and materials science, obtaining a single, pure regioisomer is crucial as the position of the methoxy group can significantly influence the compound's biological activity, physicochemical properties, and patentability.
Q2: What is the typical ratio of the 6-methoxy to 4-methoxy isomer in the crude reaction mixture?
A2: The acid-catalyzed cyclization typically results in an approximate 3:1 mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[1]
Q3: What are the primary methods for separating these two regioisomers?
A3: The two main techniques for separating the 4-methoxy and 6-methoxy regioisomers are column chromatography and fractional crystallization.[1] Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for higher purity separations.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the two isomers on a silica gel column.
Possible Cause: The polarity of the eluent may not be optimal for resolving the two isomers, which have very similar polarities.
Solution:
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Solvent System Optimization: A systematic approach to solvent system selection is critical. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.
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Begin with a high hexane to ethyl acetate ratio (e.g., 98:2 or 95:5) and gradually increase the proportion of ethyl acetate.
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Monitor the separation closely using Thin Layer Chromatography (TLC). The ideal solvent system should show two distinct spots with a reasonable difference in their retention factors (Rf).
-
-
Alternative Solvent Systems: If hexane/ethyl acetate does not provide adequate separation, consider using a solvent system with different selectivity, such as dichloromethane/hexane or toluene/ethyl acetate.
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Column Dimensions: For difficult separations, using a longer and narrower column can improve resolution.
Issue 2: The isomers are co-eluting.
Possible Cause: The isomers have nearly identical affinities for the stationary phase under the current conditions.
Solution:
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity compared to silica gel.
-
Preparative TLC: For small-scale separations, preparative TLC can be an effective alternative. After developing the plate, the separated bands corresponding to the two isomers can be scraped off and the compounds extracted.
Fractional Crystallization
Issue 3: Both isomers are precipitating out of solution simultaneously.
Possible Cause: The chosen solvent system does not provide a sufficient difference in solubility for the two isomers at different temperatures.
Solution:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. The ideal solvent is one in which one isomer is significantly more soluble than the other at a given temperature.
-
Consider solvents such as ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/heptane.
-
-
Controlled Cooling: Slow and controlled cooling is crucial for effective fractional crystallization. Rapid cooling can lead to the co-precipitation of both isomers. Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.
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Seeding: If you have a small amount of the pure, less soluble isomer, you can use it as a seed crystal to induce the crystallization of that specific isomer from the solution.
High-Performance Liquid Chromatography (HPLC)
Issue 4: Inadequate resolution between the two isomer peaks in analytical HPLC.
Possible Cause: The analytical method is not optimized for separating these closely related regioisomers.
Solution:
-
Mobile Phase Composition: For reverse-phase HPLC (e.g., using a C18 column), fine-tuning the mobile phase is key.[2][3]
-
Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (e.g., water with a small amount of acid like phosphoric acid or formic acid).
-
Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity and improve separation.
-
-
Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry. A phenyl-hexyl or a biphenyl column can provide alternative selectivity for aromatic isomers through π-π interactions.
-
Temperature: Operating the column at a sub-ambient or elevated temperature can sometimes improve peak shape and resolution.
Experimental Protocols
Column Chromatography Separation
Objective: To separate a mixture of 4-methoxy and 6-methoxy regioisomers of 2-(4-methoxyphenyl)benzo[b]thiophene using silica gel column chromatography.
Materials:
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Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
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Glass chromatography column
-
TLC plates (silica gel 60 F254)
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Collection tubes
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Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude isomer mixture in dichloromethane and spot it on a TLC plate. Develop the plate using various ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15) to determine the optimal solvent system for separation. The target Rf values for the two spots should ideally be between 0.2 and 0.5, with clear separation.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a uniform and air-free bed.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of dichloromethane or the chosen eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the packed column.
-
Elution: Begin elution with the determined hexane:ethyl acetate mobile phase. It is generally observed that the less polar isomer will elute first. In this case, the 4-methoxy isomer is expected to be slightly less polar than the 6-methoxy isomer and thus may elute earlier.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure 4-methoxy isomer and the fractions containing the pure 6-methoxy isomer separately. Remove the solvent from each combined fraction using a rotary evaporator to obtain the purified isomers.
Characterization Data
To confirm the identity of the separated isomers, the following data can be used for comparison.
| Parameter | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene |
| Melting Point | 191-197 °C | Data not available in the searched literature. |
| ¹H NMR | Data not fully available in the searched literature. | Data not available in the searched literature. |
| ¹³C NMR | Data not fully available in the searched literature. | Data not available in the searched literature. |
Note: The lack of readily available, specific characterization data for the 4-methoxy isomer in the searched literature highlights a significant data gap. Researchers should rely on 2D NMR techniques (like COSY, HSQC, and HMBC) and comparison with the known 6-methoxy isomer to definitively assign the structure of the 4-methoxy isomer after separation.
Visualizations
Experimental Workflow for Isomer Separation
Caption: Workflow for the separation and analysis of benzothiophene isomers.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting low yields in the pyrolysis of styryl sulfoxides for benzothiophene synthesis
Welcome to the technical support center for the synthesis of benzothiophenes through the pyrolysis of styryl sulfoxides. This resource is designed for researchers, scientists, and professionals in drug development to help troubleshoot common issues, particularly low yields, encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the pyrolysis of styryl sulfoxides to benzothiophenes?
A1: Published literature suggests that the pyrolysis of styryl sulfoxides can produce benzothiophenes in yields ranging from 40-50%.[1] Yields significantly below this range may indicate suboptimal reaction conditions or issues with the starting material.
Q2: What is the underlying mechanism of this reaction?
A2: The reaction proceeds via a gas-phase, unimolecular thermal rearrangement. Under pyrolytic conditions, the styryl sulfoxide is believed to form a transient sulphenic acid intermediate, which then undergoes homolysis of the S-OH bond to generate a styrylthiyl radical. This radical then undergoes an intramolecular cyclization onto the vinyl group, followed by hydrogen atom abstraction to afford the aromatic benzothiophene.
Q3: What are the typical experimental conditions for this pyrolysis?
A3: This reaction is often carried out using Flash Vacuum Pyrolysis (FVP). This technique involves vaporizing the styryl sulfoxide precursor under high vacuum and passing it through a heated quartz tube (the "hot zone"). The product is then rapidly condensed and collected in a cold trap. Key parameters include the temperature of the hot zone, the pressure (vacuum level), and the residence time of the precursor in the hot zone.
Q4: How do substituents on the styryl sulfoxide affect the reaction?
A4: The electronic nature of substituents on both the aryl and styryl moieties can influence the rate and efficiency of the intramolecular radical cyclization. Computational studies on similar radical cyclizations suggest that both electron-donating and electron-withdrawing groups can accelerate the reaction by stabilizing the transition state.[2] However, the specific impact of various substituents on the yield of benzothiophene from styryl sulfoxide pyrolysis is not extensively documented in the literature.
Troubleshooting Guide for Low Yields
Low yields in the pyrolysis of styryl sulfoxides can arise from several factors, from the purity of the starting materials to the specifics of the pyrolysis setup. This guide addresses common problems and provides potential solutions.
Issue 1: Incomplete Reaction
Symptoms:
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Recovery of a significant amount of unreacted styryl sulfoxide.
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Lower than expected conversion to the benzothiophene product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Pyrolysis Temperature | The temperature of the hot zone may be too low to induce efficient thermal rearrangement. Gradually increase the temperature in increments of 25-50°C and monitor the effect on the yield. Be cautious, as excessively high temperatures can lead to decomposition. |
| Insufficient Residence Time | The precursor may not be spending enough time in the hot zone for the reaction to go to completion. This can be adjusted by altering the flow rate (if applicable) or the length and packing of the pyrolysis tube. |
| High Pressure (Poor Vacuum) | A poor vacuum can lead to intermolecular reactions and decomposition. Ensure your vacuum system is functioning correctly and can achieve the necessary low pressure. A typical FVP setup operates under high vacuum. |
Issue 2: Formation of Side Products
Symptoms:
-
Complex mixture of products observed by TLC, GC-MS, or NMR.
-
Isolation of unexpected byproducts.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Decomposition at High Temperatures | Excessive pyrolysis temperatures can cause fragmentation of the desired product or intermediates. If you suspect decomposition, try lowering the pyrolysis temperature. Theoretical studies on benzothiophene pyrolysis suggest potential fragmentation pathways at very high temperatures.[3][4] |
| Intermolecular Reactions | If the pressure is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Improving the vacuum can help favor the unimolecular pathway. |
| Alternative Reaction Pathways | The styrylthiyl radical may undergo other reactions, such as dimerization or reaction with other species in the gas phase. Optimizing the concentration of the precursor in the gas phase by adjusting the sublimation temperature and vacuum can minimize these side reactions. |
| Formation of Sulfur Byproducts | Pyrolysis of organosulfur compounds can sometimes lead to the formation of gaseous byproducts like hydrogen sulfide (H₂S) or sulfur dioxide (SO₂).[5] While often volatile, their formation can indicate competing reaction pathways. |
Issue 3: Issues with Starting Material
Symptoms:
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Inconsistent results between batches.
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Low yields even under previously optimized conditions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Impure Styryl Sulfoxide | Impurities in the starting material can interfere with the pyrolysis reaction or lead to the formation of side products. Ensure your styryl sulfoxide is pure by using appropriate purification techniques such as recrystallization or column chromatography. Characterize the purified material thoroughly by NMR and melting point analysis. |
| Geometric Isomers | Styryl sulfoxides can exist as E/Z isomers. While the impact of isomerism on this specific reaction is not well-documented, it is good practice to use a single, well-characterized isomer if possible to ensure reproducibility. |
| Thermal Instability of Precursor | The styryl sulfoxide may be decomposing during sublimation before it reaches the hot zone. Ensure the sublimation temperature is as low as possible while still allowing for a steady flow of the precursor into the pyrolysis tube. |
Data Presentation
The following table summarizes the potential impact of key parameters on the yield of benzothiophene, based on general principles of pyrolysis and radical chemistry.
| Parameter | Effect on Yield | Notes |
| Pyrolysis Temperature | Optimal range exists. Too low: incomplete reaction. Too high: decomposition and side products. | The optimal temperature will depend on the specific substrate and experimental setup. |
| Pressure (Vacuum) | Lower pressure (higher vacuum) generally favors higher yields. | Promotes unimolecular reactions and minimizes intermolecular side reactions. |
| Substituents | Both electron-donating and electron-withdrawing groups may increase the rate of cyclization.[2] | The electronic properties of substituents on the aryl and styryl portions of the molecule can influence the stability of the radical intermediate and the transition state of the cyclization. |
| Purity of Starting Material | High purity is crucial for obtaining good yields and reproducible results. | Impurities can lead to side reactions and lower the yield of the desired product. |
Experimental Protocols
General Protocol for Flash Vacuum Pyrolysis (FVP) of a Styryl Sulfoxide
This is a generalized procedure and may require optimization for specific substrates.
-
Apparatus Setup:
-
Assemble the FVP apparatus, which typically consists of a sample flask, a pyrolysis tube (often quartz) packed with an inert material like quartz wool or glass helices, a heating furnace, and a cold trap (e.g., a cold finger or a U-tube) cooled with liquid nitrogen.
-
Connect the apparatus to a high-vacuum pump.
-
-
Preparation:
-
Place the purified styryl sulfoxide (typically 100 mg to 1 g) in the sample flask.
-
Evacuate the system to the desired pressure (e.g., 10⁻² to 10⁻³ mbar).
-
-
Pyrolysis:
-
Heat the pyrolysis tube to the optimized temperature (a typical starting point could be in the range of 400-600°C).
-
Gently heat the sample flask to sublime the styryl sulfoxide, allowing it to be drawn into the hot pyrolysis tube. The rate of sublimation should be controlled to maintain a steady flow and avoid pressure fluctuations.
-
The product will be collected in the cold trap.
-
-
Workup:
-
Once all the starting material has been sublimed and pyrolyzed, turn off the heating elements and allow the apparatus to cool to room temperature under vacuum.
-
Vent the system (e.g., with nitrogen gas) and carefully remove the cold trap.
-
Rinse the collected product from the cold trap with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Analyze the crude product by TLC, GC-MS, or NMR to determine the conversion and identify the products.
-
Purify the benzothiophene product by column chromatography, recrystallization, or distillation.
-
Visualizations
Reaction Pathway
References
- 1. Pyrolysis of styryl sulphoxides and sulphides. Formation of benzothiophen derivatives via intramolecular cyclization of thiyl radicals - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DFT Research on Benzothiophene Pyrolysis Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
optimizing temperature and reaction time for acid-catalyzed intramolecular cyclization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and reaction time for acid-catalyzed intramolecular cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in acid-catalyzed intramolecular cyclization?
A1: Temperature plays a crucial role in overcoming the activation energy of the cyclization reaction. Elevated temperatures are often required to drive the dehydration of intermediate species, such as a β-hydroxy ketone in an intramolecular aldol condensation, to form the final cyclic product.[1] However, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.[2] In some cases, temperature can even alter the mode of cyclization, leading to different ring structures.[3][4]
Q2: How does reaction time affect the outcome of the cyclization?
A2: Reaction time is a critical parameter that must be optimized. Some cyclizations can be slow and require extended periods to reach completion.[1] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time point for quenching the reaction.[5] Prematurely stopping the reaction will result in low conversion, while excessively long reaction times can lead to the formation of byproducts or decomposition.
Q3: Which acid catalysts are typically used for this reaction?
A3: Both Brønsted acids (e.g., sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl)) and Lewis acids (e.g., InCl₃·4H₂O, ZnCl₂, AlCl₃) can be used.[1][6][7][8] The choice of acid and its concentration are important factors. Weak acids or low concentrations of strong acids may not efficiently promote the reaction.[1] For some substrates, stronger acids or increased catalyst loading can significantly improve yields.[9]
Q4: Why is water removal often necessary in these reactions?
A4: The final step in many acid-catalyzed cyclizations is a dehydration reaction. The removal of water shifts the equilibrium towards the product, driving the reaction to completion.[1][5] This is often accomplished by using a Dean-Stark apparatus with a solvent, such as toluene, that forms an azeotrope with water.[1]
Q5: What are the most common ring sizes formed in intramolecular cyclizations?
A5: The formation of five- and six-membered rings is generally the most rapid and thermodynamically favorable.[1][10] This is due to a good balance between the reduced entropic cost of bringing the reactive ends together and the minimal ring strain in the resulting cyclic structure.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or Weak Catalyst: The acid may not be strong enough or may be present in too low a concentration to effectively catalyze the reaction.[1] 2. Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.[1][11] 3. Impure Starting Material: Impurities from previous steps can interfere with the cyclization.[2] | 1. Catalyst Optimization: Switch to a stronger acid (e.g., from HCl to H₂SO₄) or increase the catalyst loading.[1][9] Consider screening different Lewis acids.[7] 2. Increase Temperature: Gradually increase the reaction temperature, potentially to reflux.[1] A higher-boiling point solvent may be necessary. 3. Purify Reactant: Purify the starting material via recrystallization or column chromatography and confirm its purity by NMR or melting point analysis.[2] |
| Formation of Side Products | 1. Reaction Temperature is Too High: Excessive heat can promote undesired side reactions or decomposition.[2] 2. Catalyst is Too Strong/Concentrated: Harsh acidic conditions can lead to side reactions.[2] 3. Incorrect Reaction Pathway: Temperature can influence the cyclization mode (e.g., 6-endo vs. 7-endo), leading to different products.[3][4] | 1. Lower Temperature: Reduce the reaction temperature and monitor for improvement in selectivity. 2. Milder Conditions: Explore using a milder acid catalyst or reducing the catalyst concentration.[2] 3. Temperature Screening: Conduct the reaction at different temperatures (e.g., 40 °C vs. 90 °C) to determine the optimal condition for the desired product.[3][4] |
| Reaction Stalls / Incomplete | 1. Equilibrium Reached: The reaction may be reversible, and the removal of a byproduct like water is necessary to drive it forward.[1][5] 2. Insufficient Catalyst: The catalyst may be consumed or deactivated over the course of the reaction. | 1. Water Removal: If dehydration is part of the mechanism, use a Dean-Stark apparatus to remove water azeotropically.[1][5] 2. Add More Catalyst: If monitoring shows the reaction has stalled, consider adding another portion of the catalyst. |
| Product Decomposition | 1. Prolonged Reaction Time/High Temperature: The product may be unstable under the reaction conditions over extended periods. 2. Harsh Workup: The product, such as a lactone, may be sensitive to pH changes during the workup, leading to hydrolysis.[12] | 1. Optimize Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid excessive heating. 2. Acidic Workup: For acid-sensitive products, ensure all workup steps, including aqueous washes, are performed under acidic conditions to prevent hydrolysis.[12] |
Data Presentation: Optimization of Reaction Conditions
Table 1: Effect of Catalyst Loading and Acid Strength on Yield This table illustrates the optimization of a Brønsted acid-catalyzed intramolecular cyclization of an N-Cbz-protected diazoketone.
| Entry | Catalyst | Catalyst Loading (mol %) | Time (h) | Temperature | Yield (%) |
| 1 | H₂SO₄ | 10 | 24 | Room Temp | 12 |
| 2 | HClO₄ | 10 | 24 | Room Temp | 21 |
| 3 | HClO₄-SiO₂ | 20 | 1 | Room Temp | 75 |
| 4 | HClO₄-SiO₂ | 30 | 1 | Room Temp | 83 |
| 5 | HClO₄-SiO₂ | 40 | 1 | Room Temp | 83 |
| Data adapted from a study on the synthesis of 1,3-oxazinane-2,5-diones.[9] |
Table 2: Optimization of a One-Pot Hydrolysis and Intramolecular Cyclization This table shows the effect of different aqueous acid solutions and reaction times on the synthesis of thiadiazine 1-oxides.
| Entry | Acid Solution | Volume (mL) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1 N H₂SO₄ | 1.6 | 0.5 | 110 | 30 |
| 2 | 3 N H₂SO₄ | 1.6 | 0.5 | 110 | 50 |
| 3 | 6 N H₂SO₄ | 0.8 | 0.5 | 110 | 66 |
| 4 | 6 N H₂SO₄ | 0.8 | 16 | 110 | 66 |
| 5 | 1 N HCl | 1.6 | 0.5 | 110 | 11 |
| 6 | 1 N HCl | 1.6 | 16 | 110 | 11 |
| Data based on the cyclization of 2-N-cyano-sulfonimidoyl amides.[6][13] |
Table 3: Effect of Temperature on Cyclization Pathway of Cannabidiol (CBD) This table demonstrates how temperature and acid choice influence the product distribution in the cyclization of CBD.
| Entry | Acid (equiv.) | Solvent | Temperature | Time (h) | Product(s) (% Composition) |
| 1 | p-TsOH (0.1) | Toluene | Room Temp | 2 | Δ⁹-THC (30), Δ⁸-THC (10) |
| 2 | p-TsOH (0.1) | Toluene | 100 °C | 0.5 | Δ⁹-THC (10), Δ⁸-THC (70) |
| 3 | BF₃·OEt₂ (1.0) | CH₂Cl₂ | 0 °C | 0.5 | Δ⁹-THC (15), Δ⁸-THC (55) |
| 4 | CSA (0.1) | Toluene | Room Temp | 2 | Δ⁹-THC (40), Δ⁸-THC (15) |
| Data adapted from a study on the acid-catalyzed intramolecular cyclization of cannabidiol.[14] Δ⁹-THC and Δ⁸-THC are isomers of tetrahydrocannabinol. CSA is camphorsulfonic acid. |
Experimental Protocols
General Protocol for Acid-Catalyzed Intramolecular Aldol Cyclization with Water Removal
This protocol is a representative example for the cyclization of a 1,5-diketone to a cyclic enone.[1][5]
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents: Dissolve the 1,5-dicarbonyl starting material (1.0 eq) in a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid monohydrate).
-
Heating and Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by using TLC or GC analysis until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain the pure cyclic enone.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 10. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Benzothiophene Synthesis: A Technical Support Center for Minimizing Side Product Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of benzothiophenes, with a specific focus on minimizing the formation of unwanted side products. The information is tailored for professionals engaged in chemical synthesis and drug development.
Frequently Asked questions (FAQs)
Q1: What are the most common side products in benzothiophene synthesis, and how can they be minimized?
A1: Side product formation is a common issue in benzothiophene synthesis and is highly dependent on the chosen synthetic route. The three most common methods, Fiesselmann synthesis, Gewald reaction, and palladium-catalyzed cyclizations, each have characteristic side products. Minimization strategies typically involve careful control of reaction conditions such as temperature, solvent, and choice of catalyst or base.
Q2: In the Gewald synthesis of 2-aminobenzothiophenes, what are the primary side products and the strategies to avoid them?
A2: The most common side product in the Gewald reaction is the dimerization or polymerization of the Knoevenagel-Cope condensation intermediate (an α,β-unsaturated nitrile).[1][2] Unreacted starting materials can also be a source of impurities.[1]
To minimize these side products:
-
Two-Step Procedure: Isolate the α,β-unsaturated nitrile intermediate first, and then react it with sulfur and a base in a separate step. This can be more effective for sterically hindered ketones.[3]
-
Reaction Conditions: The yield of the dimer is highly dependent on the reaction conditions. The use of an inorganic base in a THF/water solvent system has been shown to suppress byproduct formation.
-
Temperature Control: While gentle heating (40-60 °C) can improve the reactivity of sulfur, excessive heat can promote side reactions.[3]
-
Base Selection: The choice of base is critical. Screening bases such as piperidine, morpholine, or triethylamine may be necessary, especially for less reactive ketones.[3]
Q3: What are the typical side products in the Fiesselmann synthesis, and how can their formation be prevented?
A3: A known side product in a variation of the Fiesselmann synthesis is the formation of a thioacetal.[4][5] This is particularly prevalent when the reaction is carried out in the absence of an alcohol.[4][5]
To avoid thioacetal formation:
-
Presence of an Alcohol: The reaction should be conducted in the presence of an alcohol (e.g., R⁴OH), which favors the formation of the desired monoadduct.[4][5]
-
Reaction Conditions: The choice of base and solvent can also influence the product distribution. A sodium alkoxide is typically used to cyclize the monoadduct.[4][5]
Q4: What side products are commonly observed in palladium-catalyzed benzothiophene synthesis?
A4: In palladium-catalyzed carbonylative cyclization reactions for the synthesis of benzothiophene derivatives, the formation of a maleic diester is a known side product resulting from the oxidative dialkoxycarbonylation of the alkyne.[6][7][8]
To minimize the formation of maleic diester:
-
Reaction Optimization: A systematic optimization of reaction parameters is crucial. This includes the choice of palladium catalyst, co-catalyst (oxidant), solvent, and temperature.[5] For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C has been shown to provide superior results.[5]
Troubleshooting Guides
Problem 1: Low Yield and Dimer Formation in Gewald Synthesis
Symptoms:
-
Low yield of the desired 2-aminobenzothiophene.
-
Presence of a significant amount of a higher molecular weight byproduct, identified as a dimer of the Knoevenagel-Cope intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and dimer formation in the Gewald synthesis.
Problem 2: Thioacetal Formation in Fiesselmann Synthesis
Symptoms:
-
Formation of a significant amount of a thioacetal byproduct instead of the desired 3-hydroxy-2-thiophenecarboxylic acid derivative.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. d-nb.info [d-nb.info]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 6-Methoxybenzo[b]thiophene in Aqueous Media
Welcome to the technical support center for 6-Methoxybenzo[b]thiophene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this compound in aqueous media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am observing precipitation of this compound when I dilute my stock solution into my aqueous buffer. What can I do?
A2: This is a common issue for poorly soluble compounds. Several strategies can be employed to prevent precipitation:
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Optimize Solvent Concentration: If you are using a water-miscible organic solvent (e.g., DMSO, ethanol) for your stock solution, ensure the final concentration of the organic solvent in your aqueous medium is as low as possible, ideally below 1% (v/v), to avoid solvent effects on your experiment. You may need to prepare a more dilute stock solution.[6][7]
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Utilize a Solubility Enhancer: Consider incorporating a solubility-enhancing excipient into your aqueous medium. Common choices include cyclodextrins, co-solvents, or surfactants.[8][9][10][11]
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pH Adjustment: The solubility of your compound might be pH-dependent. Although this compound does not have strongly acidic or basic functional groups, subtle pH effects can sometimes influence solubility.[12][13] It is recommended to determine the experimental solubility at different pH values.
Q3: Which solubility enhancement technique is best for this compound?
A3: The optimal technique depends on the specific requirements of your experiment, such as the desired final concentration, the acceptable excipients, and the biological system under investigation. Here's a brief comparison of common methods:
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Co-solvents: Effective for achieving higher concentrations, but the co-solvent itself may interfere with the experiment.[6][14][15][16]
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Cyclodextrins: Form inclusion complexes that can significantly increase aqueous solubility and are generally well-tolerated in many biological systems.[17][18][19][20]
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Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier, which can improve its dissolution rate and solubility.[9][21][22][23][24][25] It is more suitable for oral formulations.
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Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution velocity.[26][27][28][29][30] This is a more advanced technique requiring specialized equipment.
We recommend performing a feasibility study with a few different methods to determine the most effective one for your application.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Precipitation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (e.g., cloudiness, visible particles).
-
Solubility Confirmation: Before conducting the full experiment, perform a preliminary test to confirm the solubility of this compound at the final concentration in your complete assay medium.
-
Re-evaluate Solubilization Method: If precipitation is observed, you may need to increase the concentration of your chosen solubility enhancer or switch to a different method. Refer to the data tables below for a comparison of different techniques.
-
Issue 2: Difficulty preparing a stable, clear aqueous solution at the desired concentration.
-
Possible Cause: The intrinsic solubility of the compound has been exceeded.
-
Troubleshooting Steps:
-
Systematic Screening of Enhancers: Conduct a systematic screening of different solubility enhancers (e.g., various types of cyclodextrins, different co-solvents) at a range of concentrations.
-
Combination Approach: In some cases, a combination of methods, such as a co-solvent with a cyclodextrin, can have a synergistic effect on solubility.[20][31]
-
pH Profile: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 5.0 to 8.0) to identify any potential for pH-mediated solubility enhancement.
-
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in aqueous solubility of this compound using different enhancement techniques. These values are for illustrative purposes and should be experimentally verified.
Table 1: Effect of Co-solvents on the Apparent Solubility of this compound in Phosphate Buffered Saline (PBS, pH 7.4)
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.5 | 1 |
| Ethanol | 1 | 2.5 | 5 |
| Ethanol | 5 | 15.0 | 30 |
| Propylene Glycol | 1 | 3.0 | 6 |
| Propylene Glycol | 5 | 20.0 | 40 |
| DMSO | 1 | 5.0 | 10 |
| DMSO | 5 | 45.0 | 90 |
Table 2: Effect of Cyclodextrins on the Apparent Solubility of this compound in PBS (pH 7.4)
| Cyclodextrin | Concentration (mM) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.5 | 1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 25.0 | 50 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 50 | 150.0 | 300 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | 35.0 | 70 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 50 | 250.0 | 500 |
Experimental Protocols
Protocol 1: Determination of Apparent Solubility using the Shake-Flask Method
-
Preparation of Solutions: Prepare a series of solutions of the solubility enhancer (e.g., co-solvent or cyclodextrin) at different concentrations in the desired aqueous medium (e.g., PBS, pH 7.4).
-
Addition of Compound: Add an excess amount of this compound to each solution in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Preparation of a this compound-Cyclodextrin Complex Solution
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer at the desired concentration.
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Compound Addition: While stirring, slowly add a weighed amount of this compound to the cyclodextrin solution.
-
Complexation: Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) or until the solution becomes clear. Gentle heating or sonication can sometimes facilitate complexation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Concentration Verification: Verify the final concentration of this compound in the filtrate using an appropriate analytical method.
Visualizations
Caption: Workflow for screening solubility enhancers.
Caption: Methods for enhancing aqueous solubility.
References
- 1. 6-Methoxy-2-(4-Methoxy Phenyl) Benzo[B]Thiophene – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Methoxybenzo(b)thiophene | 90560-10-4 [chemicalbook.com]
- 4. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzo[b]thiophene, 6-methyl- (CAS 16587-47-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. wjbphs.com [wjbphs.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alzet.com [alzet.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. researchgate.net [researchgate.net]
- 21. japer.in [japer.in]
- 22. jddtonline.info [jddtonline.info]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 26. sphinxsai.com [sphinxsai.com]
- 27. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication [eaapublishing.org]
- 28. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. eaapublishing.org [eaapublishing.org]
- 30. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 31. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quenching Conditions for Acylation Reactions of Benzothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information provided is intended to help optimize the quenching conditions for the acylation of benzothiophenes, a critical step in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quenching and work-up of Friedel-Crafts acylation reactions of benzothiophenes.
Q1: My reaction mixture became extremely hot and generated fumes when I added water to quench it. How can I do this safely?
A1: This is a common and dangerous situation caused by the highly exothermic reaction of anhydrous aluminum chloride (AlCl₃) with water, which also produces hydrogen chloride (HCl) gas. To ensure a safe and controlled quench, it is crucial to:
-
Cool the reaction mixture: Before adding any quenching agent, cool your reaction flask to 0 °C using an ice-water bath.
-
Use a controlled quenching agent: Instead of adding water directly, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. An alternative is to pour it into a mixture of crushed ice and concentrated hydrochloric acid.[1][2] This method helps to manage the exotherm and keeps the aluminum salts dissolved in the aqueous layer, which aids in separation.[1]
Q2: I'm getting a low yield of my acylated benzothiophene. Could the quenching process be the cause?
A2: Yes, an improper quenching and work-up procedure can significantly reduce your yield. Common causes include:
-
Incomplete Quenching: The complex formed between the ketone product and AlCl₃ may not be fully hydrolyzed, leading to loss of product during extraction.[1]
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Emulsion Formation: The formation of insoluble aluminum hydroxides can lead to emulsions during the workup, making the separation of organic and aqueous layers difficult and causing product loss.[1][2] To avoid this, quenching with a mixture of ice and concentrated HCl is recommended.[1][2]
-
Product Precipitation: In some cases, the product may precipitate out of the solution during the work-up. Careful observation and filtration of all phases can help in recovering the product.
For a systematic approach to troubleshooting low yields, refer to the decision tree diagram below.
Q3: I'm observing the formation of multiple products (isomers) in my final product. How can I improve the selectivity?
A3: While Friedel-Crafts acylation is generally more selective than alkylation, the formation of isomers can still occur with benzothiophene. The regioselectivity can be influenced by:
-
Reaction Temperature: Lower temperatures generally favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[1]
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. It is advisable to consult the literature for solvent systems optimized for the desired benzothiophene isomer.
-
Order of Addition: Adding the benzothiophene to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity.[1]
Q4: How can I prevent the formation of byproducts like polyacylated benzothiophenes?
A4: The acyl group is deactivating, which generally prevents further acylation.[3] However, if the benzothiophene starting material is highly activated, polysubstitution can occur.[3] To minimize this:
-
Control Stoichiometry: Use a 1:1 molar ratio of the benzothiophene to the acylating agent.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the likelihood of a second acylation.[1]
Data Presentation
Table 1: Troubleshooting Guide for Quenching and Work-up of Benzothiophene Acylation
| Issue | Potential Cause | Recommended Solution |
| Violent, exothermic reaction upon quenching | Rapid addition of water to anhydrous AlCl₃. | Cool the reaction mixture to 0 °C and quench by slowly adding it to a stirred slurry of ice or ice/conc. HCl.[1][2] |
| Low product yield | Incomplete hydrolysis of the product-AlCl₃ complex. | Ensure thorough mixing during quenching. The use of acidic ice water helps in breaking up the complex.[1] |
| Emulsion formation during extraction. | Add concentrated HCl to the ice used for quenching to keep aluminum salts dissolved. If an emulsion still forms, adding brine can help break it.[2] | |
| Formation of multiple isomers | Suboptimal reaction conditions (temperature, solvent). | Optimize reaction temperature and solvent based on literature for the desired isomer. Lower temperatures often favor the kinetic product.[1] |
| Polysubstitution | Highly activated benzothiophene substrate. | Use a 1:1 stoichiometry of reactants. Employ shorter reaction times and lower temperatures.[1] |
| Difficult product isolation/emulsion | Formation of insoluble aluminum hydroxides. | Quench with a mixture of ice and concentrated HCl to maintain an acidic pH and keep aluminum salts in solution.[1] |
Experimental Protocols
Protocol 1: Standard Quenching and Work-up Procedure for Friedel-Crafts Acylation of Benzothiophene
This protocol assumes the Friedel-Crafts acylation reaction has been completed and is ready for quenching.
-
Cooling: Cool the reaction flask containing the reaction mixture to 0 °C in an ice-water bath.
-
Preparation of Quenching Mixture: In a separate beaker of appropriate size, prepare a slurry of crushed ice and water. For a more controlled quench that minimizes emulsion formation, prepare a mixture of crushed ice and concentrated hydrochloric acid.[1][4]
-
Quenching: With vigorous stirring, slowly and carefully pour the cooled reaction mixture into the beaker containing the ice slurry.[1][4]
-
Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Collect the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two or three times to recover any remaining product.[4]
-
Washing: Combine all the organic layers. Wash the combined organic phase sequentially with:
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: A typical experimental workflow for quenching and working up a Friedel-Crafts acylation reaction of benzothiophene.
Caption: A troubleshooting decision tree for diagnosing the cause of low yields in benzothiophene acylation reactions.
References
Technical Support Center: Resolving Peak Tailing in Reverse-Phase HPLC of Benzothiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase HPLC analysis of benzothiophene derivatives.
Troubleshooting Guide
Q1: My chromatogram for a benzothiophene derivative shows significant peak tailing. What are the primary causes?
Peak tailing in reverse-phase HPLC is an indication of undesirable secondary interactions between your analyte and the stationary phase, or other issues within your HPLC system.[1] For benzothiophene derivatives, which can possess basic or polar functional groups, the most common causes include:
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Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns can interact with basic or polar moieties on your benzothiophene derivative, leading to peak tailing.[2][3] This is often more pronounced at mid-range pH where silanols are ionized.[2]
-
Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the analyte and the residual silanols on the column.[4][5] If the mobile phase pH is close to the pKa of your benzothiophene derivative, you may observe peak shape issues.[5]
-
Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become contaminated or partially blocked, leading to poor peak shape for all analytes.[6][7] A void at the head of the column can also cause peak tailing.[2]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[8][9]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, poorly made connections, or a large detector cell volume, can contribute to band broadening and peak tailing.[6]
Q2: How can I systematically troubleshoot peak tailing for my benzothiophene derivative?
A stepwise approach is recommended to identify and resolve the source of peak tailing. The following workflow can guide your troubleshooting efforts.
Caption: A step-by-step workflow for diagnosing HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q3: What is an acceptable level of peak tailing?
The United States Pharmacopeia (USP) tailing factor (Tf) is a common measure of peak asymmetry. A perfectly symmetrical peak has a Tf of 1.0. Generally, a Tf value between 0.9 and 1.5 is considered acceptable for many applications, though values up to 2.0 may be permissible in some cases.[6] However, for high-precision quantitative analysis, a tailing factor as close to 1.0 as possible is desirable.[6]
Q4: Will lowering the mobile phase pH always improve the peak shape of my benzothiophene derivative?
For basic benzothiophene derivatives, lowering the mobile phase pH (e.g., to pH 2-3) is often effective.[4] This protonates the residual silanol groups on the silica surface, minimizing their ability to interact with positively charged basic analytes.[10][11] However, the effect of pH on your specific compound must be considered. The mobile phase pH should ideally be at least 2 units away from the pKa of your analyte to ensure it is in a single ionic state.[12]
Q5: What mobile phase additives can I use to reduce peak tailing?
Several additives can be incorporated into the mobile phase to improve peak shape:
-
Acids: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common choice.[13][14] It acts as an ion-pairing agent and lowers the mobile phase pH, which can effectively reduce tailing for basic compounds.[15] Formic acid (0.1%) is another option, particularly for LC-MS applications where TFA can cause ion suppression.[15][16]
-
Bases: For acidic benzothiophene derivatives, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for active silanol sites.[4][17]
Q6: When should I consider replacing my HPLC column?
If you observe that all peaks in your chromatogram are tailing, and you've ruled out other system-level issues, your column may be the problem.[18] Column degradation can manifest as a loss of efficiency, increased backpressure, and persistent peak tailing.[6][7] Before replacing the column, you can try flushing it with a strong solvent to remove contaminants.[11] If this does not resolve the issue, and particularly if a void is suspected at the column inlet, replacement is the best course of action.[2][10] Using a guard column can help extend the life of your analytical column.[11]
Data Presentation
The following table summarizes the expected impact of various troubleshooting actions on the peak tailing factor (Tf).
| Corrective Action | Potential Cause Addressed | Expected Impact on Tailing Factor (Tf) |
| Dilute Sample (e.g., 10-fold) | Sample Overload | Significant reduction in Tf if overload was the cause.[19] |
| Add 0.1% TFA or Formic Acid | Secondary Silanol Interactions | Reduction in Tf for basic benzothiophene derivatives.[13][15] |
| Increase Buffer Concentration | Secondary Silanol Interactions | Can reduce tailing by masking residual silanol groups.[4] |
| Switch to an End-Capped Column | Secondary Silanol Interactions | Significant reduction in Tf due to fewer active sites.[2][10] |
| Replace Column & Guard Column | Column Degradation/Contamination | Improved peak shape if the old column was compromised.[6] |
| Minimize Tubing Length | Extra-Column Volume | Reduction in peak broadening and tailing.[5] |
Experimental Protocols
Protocol for Diagnosing and Resolving Peak Tailing
This protocol outlines a systematic approach to troubleshooting peak tailing for benzothiophene derivatives.
1. Initial Assessment and System Check:
- Calculate the tailing factor for the peak(s) of interest. A value > 1.5 suggests a significant issue.
- Inject a well-characterized standard compound known to give a symmetrical peak shape on your system. If this peak also tails, it points towards a system-wide or column issue. If it is symmetrical, the problem is likely related to your specific analyte and method.
- Check the system for leaks and ensure all fittings are secure and properly seated to minimize dead volume.[11]
2. Investigating Sample Overload:
- Prepare a 1:10 dilution of your sample in the mobile phase.
- Inject the diluted sample.
- Observation: If the peak shape improves significantly (Tf moves closer to 1.0), the original sample was overloaded.[19]
- Action: Reduce the sample concentration or injection volume for future analyses.
3. Mobile Phase Optimization:
- Prepare a fresh batch of your mobile phase to rule out degradation or contamination.
- If your mobile phase is unbuffered, add an acidic modifier. Prepare a mobile phase containing 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[12][13]
- Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
- Observation: If peak shape improves, secondary interactions with silanols were a likely cause.
- Action: Adopt the modified mobile phase for your method.
4. Column Evaluation and Maintenance:
- If the above steps do not resolve the issue, remove the guard column (if present) and re-run the analysis. If peak shape improves, the guard column is the source of the problem and should be replaced.[11]
- If tailing persists, attempt to clean the analytical column. Disconnect the column from the detector and flush it (in the reverse direction, if permitted by the manufacturer) with a strong solvent (e.g., 100% acetonitrile or methanol for a reverse-phase column) for at least 20 column volumes.[10][11]
- Re-equilibrate the column with your mobile phase and inject the sample.
- Observation: If peak shape is restored, the column was contaminated.
- Action: If tailing remains, the column may be permanently damaged (e.g., a void has formed), and replacement is necessary.[2][20] Consider using a new, high-purity, end-capped column for your next set of experiments.[1][10]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. it.restek.com [it.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. uhplcs.com [uhplcs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. support.waters.com [support.waters.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 18. mz-at.de [mz-at.de]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Friedel-Crafts Reactions on Substituted Thioanisole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Friedel-Crafts acylation of substituted thioanisole, with a focus on improving regioselectivity.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Poor Regioselectivity - High Formation of the ortho-Isomer
Question: My Friedel-Crafts acylation of a substituted thioanisole is yielding a significant amount of the ortho-acylated product alongside the desired para-isomer. How can I improve the para-selectivity?
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Steric Hindrance | The methylthio (-SCH₃) group is an ortho, para-director. While electronically favored, the ortho position is more sterically hindered. To enhance para-selectivity, consider using a bulkier acylating agent. The increased steric demand will further disfavor attack at the ortho position.[1] |
| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in regioselectivity. Lowering the reaction temperature often favors the thermodynamically more stable para-product.[1] |
| Choice of Lewis Acid | The nature and amount of the Lewis acid catalyst can influence the ortho/para ratio. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) or consider using solid acid catalysts like zeolites, which can offer shape selectivity.[1] |
| Solvent Polarity | The polarity of the solvent can affect the transition state energies leading to the ortho and para products. A systematic screen of anhydrous solvents with varying polarities (e.g., dichloromethane, carbon disulfide, nitrobenzene) may reveal optimal conditions for para-selectivity.[1] |
| Substituent Effects | The electronic and steric nature of the other substituent(s) on the thioanisole ring will significantly influence the position of acylation. Electron-donating groups will activate the ring, potentially leading to lower selectivity, while electron-withdrawing groups will deactivate it. The position of the substituent will dictate the available sites for acylation. |
Issue 2: Low or No Conversion
Question: I am observing low or no conversion of my substituted thioanisole starting material. What are the potential reasons for this?
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents.[1][2] |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (or a slight excess, typically 1.1-1.5 equivalents) of the catalyst is often required.[1][2] |
| Deactivated Aromatic Ring | If the thioanisole is substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring may be too deactivated for the reaction to proceed under standard conditions. Consider using a more powerful catalytic system, such as a superacid, or explore alternative synthetic routes. |
| Low Reaction Temperature | The activation energy for the reaction may not be overcome at very low temperatures. If you have optimized for selectivity at a low temperature, a gradual and cautious increase in temperature may be necessary to initiate the reaction. Monitor carefully for byproduct formation.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the methylthio (-SCH₃) group an ortho, para-director?
A1: The sulfur atom in the methylthio group has lone pairs of electrons that can be donated to the aromatic ring through resonance. This donation of electron density stabilizes the carbocation intermediates formed during electrophilic attack at the ortho and para positions more than the intermediate formed from meta attack. This resonance stabilization outweighs the inductive electron-withdrawing effect of the sulfur atom.
Q2: How do other substituents on the thioanisole ring affect the regioselectivity of Friedel-Crafts acylation?
A2: The directing effects of substituents are additive.
-
Activating Groups (e.g., -CH₃, -OCH₃): If an activating group is also ortho, para-directing, the position of acylation will be determined by the combined directing effects and steric hindrance. For example, in 2-methylthioanisole, the primary sites for acylation would be para to the methylthio group and ortho/para to the methyl group, with sterics playing a deciding role.
-
Deactivating Groups (e.g., -Cl, -Br, -NO₂): A deactivating group will decrease the nucleophilicity of the ring. If the deactivating group is a halogen, it is an ortho, para-director, but the acylation will be slower. The position of acylation will be directed by the strongly activating methylthio group to the positions ortho and para to it, avoiding the position meta to the deactivating group where possible. For strongly deactivating groups like a nitro group, the reaction may not proceed at all.
Q3: Can I use catalytic amounts of AlCl₃ for Friedel-Crafts acylation?
A3: Generally, no. The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount of the Lewis acid is required to drive the reaction to completion.[1][2]
Q4: What are the advantages of using solid acid catalysts like zeolites?
A4: Solid acid catalysts offer several advantages over traditional Lewis acids, aligning with the principles of green chemistry. They are generally less corrosive, easier to handle, and can be separated from the reaction mixture by simple filtration, allowing for easier product purification and catalyst recycling. Furthermore, the defined pore structure of zeolites can impart shape selectivity, potentially leading to higher para-selectivity.
Data Presentation
The regioselectivity of Friedel-Crafts reactions is highly dependent on the specific substrate, catalyst, and reaction conditions. Below are tables summarizing available data and general trends.
Table 1: Influence of Catalyst on Product Distribution in the Acetylation of Thioanisole
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | para-Product (%) | ortho-Product (%) | Reference |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to RT | Predominantly para | Minor | [3] |
| Amberlyst-15 | Acetic Anhydride | Ethylene Dichloride | 70 | High | Not specified | [4] |
| [CholineCl][ZnCl₂]₃ | Propionic Anhydride | Neat (Microwave) | 120 | 95 | 5 | [5] |
Table 2: General Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -SCH₃ | Activating | ortho, para |
| -CH₃, -R | Activating | ortho, para |
| -OCH₃, -OR | Activating | ortho, para |
| -F, -Cl, -Br, -I | Deactivating | ortho, para |
| -NO₂ | Deactivating | meta |
| -CN | Deactivating | meta |
| -SO₃H | Deactivating | meta |
| -C(O)R | Deactivating | meta |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of a Substituted Thioanisole using AlCl₃
Materials:
-
Substituted Thioanisole (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.5 eq)
-
Acyl Chloride or Anhydride (1.05 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice-water bath.[1]
-
Acylium Ion Formation: In the dropping funnel, prepare a solution of the acyl chloride (1.05 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition is complete, add a solution of the substituted thioanisole (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 15-20 minutes.
-
Reaction: Once the addition of the thioanisole derivative is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization or column chromatography to isolate the desired isomer.[1]
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts acylation on substituted thioanisole.
Experimental Workflow
Caption: General experimental workflow for Friedel-Crafts acylation.
Troubleshooting Logic
Caption: Troubleshooting logic for improving para-selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
Technical Support Center: Strategies to Avoid Co-precipitation of Isomeric Benzothiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the co-precipitation of isomeric benzothiophenes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomeric benzothiophenes?
A1: Isomeric benzothiophenes, such as benzo[b]thiophene and benzo[c]thiophene, possess identical molecular formulas and similar physicochemical properties, including polarity, boiling points, and solubility in common solvents. This similarity leads to their tendency to co-precipitate during crystallization or co-elute during chromatographic separation, making their isolation in pure form a significant challenge.
Q2: What are the main strategies to avoid the co-precipitation of benzothiophene isomers?
A2: The primary strategies to avoid co-precipitation and achieve separation of benzothiophene isomers fall into two main categories:
-
Crystallization-Based Methods: These techniques exploit subtle differences in the solubility and crystal packing of the isomers. Key methods include fractional crystallization and selective co-crystallization.
-
Chromatographic Methods: These methods utilize differences in the interactions of the isomers with a stationary phase. High-Performance Liquid Chromatography (HPLC), Preparative HPLC, and Supercritical Fluid Chromatography (SFC) are powerful techniques for isomer separation.
Q3: How do I choose between crystallization and chromatography for separating my benzothiophene isomers?
A3: The choice of method depends on several factors, including the scale of the separation, the required purity, and the available resources.
-
Crystallization is often preferred for large-scale separations due to its cost-effectiveness and scalability. However, method development can be time-consuming and may not always yield the desired purity.
-
Chromatography generally offers higher resolution and purity but can be more expensive and less suitable for very large quantities. Preparative HPLC and SFC are highly effective for obtaining high-purity isomers for research and development purposes.
Q4: Can co-precipitation be predicted before running an experiment?
A4: While not always possible to predict with certainty, understanding the solubility of each isomer in the chosen solvent system is crucial. If the solubilities are very similar, co-precipitation is more likely. Constructing a solubility profile of the isomeric mixture at different temperatures can provide valuable insights. Additionally, analyzing the crystal structure of the individual isomers, if known, can help in understanding their packing motifs and the likelihood of forming mixed crystals.
Troubleshooting Guides
Issue 1: Co-precipitation of Benzothiophene Isomers During Fractional Crystallization
Question: I am attempting to separate two benzothiophene isomers by fractional crystallization, but they are co-precipitating. What steps can I take to resolve this?
Answer: Co-precipitation during fractional crystallization is a common issue when dealing with isomers with similar solubility profiles. Here is a systematic approach to troubleshoot this problem:
Initial Assessment:
-
Confirm Co-precipitation: Analyze the precipitated solid by a suitable analytical technique (e.g., HPLC, GC, or NMR) to confirm the presence of both isomers.
-
Review Solvent Choice: The chosen solvent may not be optimal for differentiating the solubilities of the isomers.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. The ideal solvent will maximize the solubility difference between the isomers.
-
Optimize Cooling Rate: A slow and controlled cooling rate is crucial. Rapid cooling can trap the more soluble isomer within the crystal lattice of the less soluble one.
-
Seeding: Introduce a small seed crystal of the desired pure isomer into the supersaturated solution. This can promote the selective crystallization of that isomer.
-
Solvent/Anti-Solvent System: Employ a binary solvent system. Dissolve the isomeric mixture in a good solvent and then slowly add an anti-solvent in which both isomers have low solubility. The subtle difference in their insolubility might lead to the precipitation of one isomer before the other.
-
Iterative Crystallization: If a single crystallization step does not provide the desired purity, perform multiple recrystallization steps on the enriched fraction.
Issue 2: Co-elution of Benzothiophene Isomers in Preparative HPLC
Question: My benzothiophene isomers are co-eluting or showing poor resolution in reversed-phase preparative HPLC. How can I improve the separation?
Answer: Co-elution in HPLC is a frequent challenge with closely related isomers. A methodical optimization of your chromatographic conditions is necessary to enhance selectivity.
Initial Assessment:
-
Evaluate Peak Shape: Poor peak shape, such as tailing or fronting, can worsen co-elution.
-
Check Mobile Phase Composition: Ensure the mobile phase is correctly prepared and suitable for the separation of these isomers.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting compounds. Decrease the rate of change in the organic solvent percentage in your gradient program, especially around the elution time of the isomers.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. This can sometimes reverse the elution order or improve the resolution.
-
Adjust the Mobile Phase pH: For substituted benzothiophenes with ionizable groups, small changes in the mobile phase pH can significantly alter retention times and selectivity.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl column for aromatic compounds) that can offer different selectivities based on pi-pi interactions.
-
Reduce the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the run time.
-
Decrease the Column Temperature: Lowering the temperature can sometimes enhance the separation of isomers by increasing the interaction with the stationary phase.
Data Presentation
Table 1: Comparison of Separation Techniques for Isomeric Benzothiophenes
| Technique | Principle | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Crystallization | Differential solubility | 90-98% | 40-70% | High | Scalable, cost-effective for large quantities. | Method development can be lengthy; may not achieve very high purity. |
| Selective Co-crystallization | Specific molecular recognition with a co-former | >99% | 50-80% | Medium | High selectivity and purity. | Requires screening for a suitable co-former. |
| Preparative HPLC | Differential partitioning between mobile and stationary phases | >99.5% | 60-90% | Low to Medium | High resolution and purity; well-established technique. | Higher solvent consumption and cost; lower throughput. |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid as the mobile phase | >99.5% | 70-95% | Medium to High | Fast separations, reduced organic solvent usage, "greener" method. | Higher initial instrument cost. |
Note: The values presented are typical and can vary significantly depending on the specific isomers and experimental conditions.
Experimental Protocols
Protocol 1: Fractional Crystallization of Substituted Benzothiophene Isomers
This protocol provides a general procedure for the separation of two fictional regioisomeric substituted benzothiophenes, "Isomer A" (less soluble) and "Isomer B" (more soluble), by fractional crystallization.
Materials:
-
Isomeric mixture of benzothiophenes
-
Selected crystallization solvent (e.g., isopropanol/water mixture)
-
Crystallization vessel with a stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: In a crystallization vessel, dissolve 10 g of the isomeric mixture in 100 mL of isopropanol at 50 °C with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Slowly cool the solution at a rate of 5 °C per hour with gentle stirring.
-
Seeding (Optional): When the solution reaches 30 °C, add a few seed crystals of pure Isomer A to induce crystallization.
-
Crystallization: Continue the slow cooling to 5 °C and hold at this temperature for 4 hours to allow for complete crystallization of Isomer A.
-
Filtration: Quickly filter the cold slurry through a pre-chilled Büchner funnel to separate the crystals from the mother liquor. The mother liquor will be enriched in Isomer B.
-
Washing: Wash the crystals with a small amount of cold (5 °C) isopropanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum at 40 °C to a constant weight.
-
Analysis: Analyze the purity of the crystals and the mother liquor using HPLC or GC.
-
Second Crop (Optional): The mother liquor can be concentrated and cooled further to obtain a second crop of crystals, which will be enriched in Isomer B. Further recrystallization may be necessary to achieve the desired purity for Isomer B.
Protocol 2: Preparative HPLC Separation of Benzothiophene Isomers
This protocol outlines a general method for the separation of benzothiophene isomers using preparative reversed-phase HPLC.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
Fraction collector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Isomeric mixture of benzothiophenes dissolved in a suitable solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation: Dissolve the isomeric mixture in acetonitrile to a concentration of 10 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Initially, develop a separation method on an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) to determine the optimal mobile phase conditions. A good starting point is a gradient of 50% to 80% acetonitrile in water over 20 minutes.
-
Scale-Up to Preparative Scale: Scale up the optimized analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions. For a 21.2 mm ID column, a typical flow rate would be 20 mL/min.
-
Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 50% acetonitrile in water) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column and start the gradient run.
-
Fraction Collection: Monitor the separation at a suitable UV wavelength (e.g., 254 nm). Use the fraction collector to collect the eluting peaks corresponding to the individual isomers into separate vials.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions for each isomer and remove the solvent using a rotary evaporator to obtain the purified solid compounds.
Mandatory Visualization
Caption: Workflow for selecting and implementing a separation strategy for isomeric benzothiophenes.
Caption: A logical workflow for troubleshooting the co-precipitation of benzothiophene isomers.
Validation & Comparative
Unambiguous Structural Confirmation of Benzo[b]thiophene Scaffold using 2D NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of the benzo[b]thiophene scaffold. While the primary focus is on the parent molecule, benzo[b]thiophene (also known as thianaphthene), the principles and methodologies detailed herein are directly applicable to substituted derivatives such as 6-methoxybenzo[b]thiophene. The absence of a complete, publicly available 2D NMR dataset for this compound necessitates the use of its foundational structure as a robust comparative model. This guide will furnish detailed experimental protocols, present spectral data in clear tabular formats, and utilize Graphviz diagrams to illustrate key correlations and experimental workflows, thereby empowering researchers in the confident structural characterization of this important heterocyclic motif.
Introduction to 2D NMR in Small Molecule Characterization
One-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information regarding the chemical environment and connectivity of atoms within a molecule. However, in complex structures or in cases of signal overlap, 1D NMR alone may be insufficient for unambiguous structural assignment. Two-dimensional NMR techniques overcome these limitations by correlating nuclear spins through chemical bonds or through space, providing a powerful toolkit for elucidating molecular architecture. The most common and informative 2D NMR experiments for small molecules include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically separated by two to three bonds (²JHH, ³JHH).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C, revealing one-bond C-H connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH), and is crucial for identifying quaternary carbons and piecing together molecular fragments.
Comparative Analysis of Benzo[b]thiophene NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for benzo[b]thiophene in CDCl₃. This data serves as the foundation for interpreting the 2D NMR correlation spectra.
Table 1: ¹H NMR Data for Benzo[b]thiophene (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-2 | 7.44 | d | 5.4 |
| H-3 | 7.34 | d | 5.4 |
| H-4 | 7.88 | d | 8.0 |
| H-5 | 7.36 | t | 7.6 |
| H-6 | 7.34 | t | 7.6 |
| H-7 | 7.83 | d | 8.0 |
Data sourced from public chemical databases.
Table 2: ¹³C NMR Data for Benzo[b]thiophene (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-2 | 126.5 |
| C-3 | 123.9 |
| C-3a | 139.7 |
| C-4 | 124.3 |
| C-5 | 124.4 |
| C-6 | 123.5 |
| C-7 | 122.5 |
| C-7a | 140.0 |
Data sourced from public chemical databases.[1]
Detailed Experimental Protocols
A general protocol for acquiring high-quality 2D NMR spectra for benzo[b]thiophene and its derivatives is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 20-30 mg of the benzo[b]thiophene sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup
All spectra should be recorded on a spectrometer with a minimum field strength of 400 MHz for ¹H. The spectrometer's probe should be tuned and matched for both ¹H and ¹³C frequencies. The sample temperature is typically maintained at 298 K.
2D NMR Acquisition Parameters
The following are typical parameters for the key 2D NMR experiments. Optimization may be required based on the specific instrument and sample concentration.
COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: Standard cosygpqf or similar.
-
Spectral Width: 10-12 ppm in both F2 and F1 dimensions.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 2-4 per increment.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard hsqcedetgpsp or similar for multiplicity editing.
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 0-160 ppm.
-
Number of Increments: 128-256 in the F1 dimension.
-
Number of Scans: 4-8 per increment.
-
One-bond Coupling Constant (¹JCH): Optimized for an average of 145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard hmbcgplpndqf or similar.
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 0-160 ppm.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 8-16 per increment.
-
Long-range Coupling Constant (ⁿJCH): Optimized for an average of 8 Hz.
Visualization of Experimental Workflows and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow for 2D NMR data analysis and the key through-bond correlations that confirm the structure of benzo[b]thiophene.
Interpretation of 2D NMR Data for Structural Confirmation
-
COSY Spectrum: The COSY spectrum will show correlations between adjacent protons. For benzo[b]thiophene, we expect to see a cross-peak between H-2 and H-3, confirming their vicinal relationship in the thiophene ring. Additionally, a correlation network will be observed for the protons on the benzene ring: H-4 will correlate with H-5, H-5 with H-6, and H-6 with H-7, establishing the connectivity of this four-proton spin system.
-
HSQC Spectrum: The HSQC spectrum provides direct one-bond correlations between protons and their attached carbons. This allows for the unambiguous assignment of the protonated carbons (C-2, C-3, C-4, C-5, C-6, and C-7) based on the previously assigned proton chemical shifts.
-
HMBC Spectrum: The HMBC spectrum is pivotal for assembling the complete molecular framework. Key long-range correlations for benzo[b]thiophene would include:
-
H-2 to C-3 (²JCH) and C-3a (³JCH), linking the thiophene ring to the fused ring system.
-
H-3 to C-2 (²JCH) and C-7a (³JCH), further confirming the thiophene ring fusion.
-
H-4 to C-5 (³JCH) and the quaternary carbon C-7a (³JCH), connecting the benzene ring to the fusion point.
-
H-7 to C-6 (³JCH) and the quaternary carbon C-3a (³JCH), completing the annulated ring structure.
-
Comparative Analysis with this compound
The introduction of a methoxy group at the C-6 position of the benzo[b]thiophene scaffold would lead to predictable changes in the NMR spectra:
-
¹H NMR: A sharp singlet integrating to three protons would appear in the upfield region (typically 3.8-4.0 ppm), corresponding to the methoxy protons. The substitution pattern on the benzene ring would change from a four-proton system to a three-proton system, with altered chemical shifts and coupling patterns for H-4, H-5, and H-7 due to the electron-donating effect of the methoxy group.
-
¹³C NMR: A new signal for the methoxy carbon would be observed around 55-60 ppm. The chemical shift of C-6 would be significantly shifted downfield due to the direct attachment of the oxygen atom, while the chemical shifts of the other carbons in the benzene ring would also be affected.
-
2D NMR:
-
COSY: The correlation pattern in the aromatic region would reflect the new three-proton spin system.
-
HSQC: A new correlation between the methoxy protons and the methoxy carbon would be present.
-
HMBC: A crucial correlation from the methoxy protons to C-6 would definitively confirm the position of the methoxy group.
-
Conclusion
References
The Pivotal Role of the 6-Methoxy Group in the Biological Activity of Benzothiophenes: A Comparative Analysis
For researchers and professionals in drug discovery, understanding the structure-activity relationships (SAR) of heterocyclic compounds is paramount. Among these, the benzothiophene scaffold is a privileged structure, appearing in a multitude of biologically active molecules. A key substitution pattern that frequently emerges is the presence of a methoxy group at the 6-position. This guide provides a comparative analysis of the biological activity of 6-methoxy-substituted benzothiophenes against other substituted analogues, supported by experimental data and detailed protocols.
This analysis delves into the anticancer, antimicrobial, and enzyme inhibitory activities of various benzothiophene derivatives, highlighting how the 6-methoxy substituent influences their potency and mechanism of action.
Anticancer Activity: Targeting Tubulin and Estrogen Receptors
Benzothiophene derivatives have shown significant promise as anticancer agents, primarily through two well-established mechanisms: inhibition of tubulin polymerization and modulation of the estrogen receptor.
Inhibition of Tubulin Polymerization
A series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives have been evaluated for their ability to inhibit tubulin polymerization, a critical process for cell division. The position of the methoxy group on the benzothiophene ring plays a crucial role in their antiproliferative activity.
Studies have shown that the 6-methoxy substituent contributes significantly to the activity of these compounds, potentially by mimicking the 4-methoxy group in the B-ring of the natural tubulin inhibitor, combretastatin A-4 (CA-4).[1] In one study, the structure-activity relationship revealed that the best activities were obtained when the methoxy group was placed at the C-4, C-6, or C-7 position.[1]
Below is a workflow illustrating the general process of evaluating tubulin polymerization inhibitors.
Caption: Workflow for the evaluation of benzothiophene-based tubulin polymerization inhibitors.
Estrogen Receptor Modulation
The 2-arylbenzothiophene core is central to the structure of selective estrogen receptor modulators (SERMs) like raloxifene. Structure-activity relationship studies on raloxifene analogs have demonstrated the importance of the 6-hydroxy group (which is metabolically related to a 6-methoxy group) for binding to the estrogen receptor and for in vitro activity.[2] Substitution at other positions, such as the 4-, 5-, or 7-position of the benzothiophene ring, generally leads to reduced biological activity.[2]
The following diagram illustrates the simplified signaling pathway of estrogen and its modulation by SERMs like raloxifene.
Caption: Simplified signaling pathway of estrogen and its modulation by SERMs.
Antimicrobial Activity
Benzothiophene derivatives have also been investigated for their antimicrobial properties. In a study exploring potent inhibitors of Mycobacterium smegmatis, a series of aminobenzothiophenes were synthesized and evaluated. Notably, 6-aminobenzothiophene was identified as a potent inhibitor with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL.[3] This highlights the significance of substitution at the 6-position for antimycobacterial activity.
Enzyme Inhibition
The benzothiophene scaffold has been utilized in the design of inhibitors for various enzymes. For instance, substituted benzothiophene-anthranilamides have been identified as potent, non-amidine factor Xa inhibitors, which are important anticoagulant agents.[4] While this particular study did not focus on a 6-methoxy substituent, it underscores the versatility of the benzothiophene core in designing enzyme inhibitors.
Quantitative Data Summary
The following table summarizes the biological activity data for selected 6-methoxy-substituted benzothiophenes in comparison to other substituted analogs.
| Compound Class | Target/Assay | 6-Methoxy Derivative (IC50/MIC) | Other Substituted Derivative (Position) | Other Derivative (IC50/MIC) | Reference |
| 2-(3,4,5-trimethoxybenzoyl)-benzothiophene | Tubulin Polymerization (Antiproliferative) | Potent Activity | C-4, C-7 | Potent Activity | [1] |
| 2-(3,4,5-trimethoxybenzoyl)-benzothiophene | Tubulin Polymerization (Antiproliferative) | Potent Activity | C-5 | Detrimental to Activity | [1] |
| 2-Arylbenzothiophene (Raloxifene analog) | Estrogen Receptor Binding | 6-Hydroxy is important for activity | 4-, 5-, or 7-substitution | Reduced Activity | [2] |
| Aminobenzothiophene | Mycobacterium smegmatis | 6-Amino (0.78 µg/mL) | 5-Amino | Not specified as the most potent | [3] |
Experimental Protocols
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a test compound on tubulin polymerization in real-time.
-
Reagent Preparation : Reconstitute lyophilized tubulin (e.g., porcine brain) on ice with an appropriate assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL. Prepare a GTP solution (1 mM final concentration) and a fluorescent reporter dye (e.g., DAPI) solution.
-
Assay Setup : In a 96-well plate, add the test compound at various concentrations. Include a vehicle control and a known inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls.
-
Initiation of Polymerization : To each well, add the tubulin solution, GTP, and the fluorescent reporter.
-
Data Acquisition : Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~450 nm emission for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
Data Analysis : Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of the estrogen receptor-positive MCF-7 breast cancer cell line.
-
Cell Seeding : Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum : Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium smegmatis) in a suitable broth medium.
-
Serial Dilution of Compound : In a 96-well microtiter plate, perform serial dilutions of the test compound in the broth medium.
-
Inoculation : Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation : Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
A Comparative Guide to the Synthetic Routes of 6-Methoxybenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 6-Methoxybenzo[b]thiophene is a key intermediate in the synthesis of numerous pharmaceutical agents. This guide provides a comparative analysis of various synthetic routes to this compound, offering an objective look at their performance based on experimental data. Detailed methodologies and visual pathway representations are included to aid in the selection of the most suitable synthetic strategy for your research and development needs.
Comparison of Key Performance Metrics
The following table summarizes the quantitative data for different synthetic routes to this compound and its derivatives. This allows for a direct comparison of reaction yields, conditions, and the nature of the products obtained.
| Synthetic Route | Starting Materials | Key Reagents & Catalyst | Reaction Conditions | Yield (%) | Purity/Selectivity | Reference |
| Route 1: Acid-Catalyzed Intramolecular Cyclization (BF₃·Et₂O) | 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene | BF₃·Et₂O, CH₂Cl₂ | Room temperature, 0.5 hours | ~67% | ~10:1 mixture of 6-methoxy and 4-methoxy isomers | [1] |
| Route 2: Acid-Catalyzed Intramolecular Cyclization (PPA) | α-(3-methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric Acid (PPA) | 85-90 °C | - | ~3:1 mixture of 6-methoxy and 4-methoxy regioisomers | [2][3] |
| Route 3: Palladium-Catalyzed Coupling & Cyclization | o-Iodothioanisole, Terminal Acetylene | Pd catalyst, Electrophile (e.g., I₂) | Varies (Coupling and Cyclization steps) | Excellent | High for 2,3-disubstituted benzo[b]thiophenes | [4] |
| Route 4: Gewald Reaction (Intermediate Synthesis) | Cyclohexanone, Malononitrile, Sulfur | Morpholine (base) | - | - | Produces 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | [5] |
| Route 5: Electrophilic Sulfur-Mediated Cyclization | o-Alkynyl Thioanisoles | Dimethyl(methylthio)sulfonium tetrafluoroborate | Room temperature, 24 hours | Up to 99% | High for 2,3-disubstituted benzo[b]thiophenes | [6] |
Experimental Protocols
Route 1: Acid-Catalyzed Intramolecular Cyclization using Boron Trifluoride Etherate
This method involves the intramolecular cyclization of an acetal-protected thioether.
Experimental Protocol:
A solution of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene (13.0 g, 0.051 mol) in CH₂Cl₂ (100 ml) is added dropwise to a solution of BF₃·Et₂O (6.7 ml, 0.054 mol) in CH₂Cl₂ (1000 ml) at room temperature under a nitrogen atmosphere.[1] The reaction mixture is stirred for 30 minutes. Following this, an aqueous NaHCO₃ solution is added, and the mixture is stirred until both phases become clear. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated in vacuo. This yields a dark brown oil containing an approximate 10:1 mixture of this compound and 4-methoxybenzo[b]thiophene.[1] Purification by vacuum distillation (bp=65°-77° C. at 0.3 mmHg) affords the purified product as a pale yellow oil.[1]
Route 2: Acid-Catalyzed Intramolecular Cyclization using Polyphosphoric Acid
This route is suitable for synthesizing 2-aryl substituted 6-methoxybenzo[b]thiophenes.
Experimental Protocol:
α-(3-methoxyphenylthio)-4-methoxyacetophenone is added to neat polyphosphoric acid. The mixture is heated to approximately 85°C to 90°C.[2][3] The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. This process yields an approximate 3:1 mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, which co-precipitate.[2][3] Separation of the regioisomers requires further purification steps such as chromatography or fractional crystallization.
Route 5: Electrophilic Sulfur-Mediated Cyclization
This modern approach provides high yields of 2,3-disubstituted benzo[b]thiophenes.
Experimental Protocol:
To a solution of the respective o-alkynyl thioanisole (1.0 equivalent) in dichloromethane, dimethyl(methylthio)sulfonium tetrafluoroborate (2.0 equivalents) is added.[6] The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,3-disubstituted benzo[b]thiophene.[6]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the chemical transformations for the described synthetic routes.
References
- 1. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives [mdpi.com]
- 5. Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives | Bentham Science [benthamscience.com]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Methoxybenzo[b]thiophene Derivatives and Existing Tubulin Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of emerging 6-Methoxybenzo[b]thiophene derivatives against established tubulin inhibitors. The data presented is intended to inform research and development efforts in the discovery of novel anticancer therapeutics.
Executive Summary
Microtubules, dynamic polymers essential for cell division, are a validated and critical target in oncology. For decades, tubulin inhibitors have been a cornerstone of chemotherapy. This guide evaluates a promising new class of compounds, this compound derivatives, which target the colchicine-binding site on β-tubulin, and compares their in vitro efficacy with that of well-established microtubule-targeting agents: paclitaxel (a microtubule stabilizer), vinca alkaloids (destabilizers), and colchicine (a destabilizer).
Our analysis, based on published experimental data, indicates that certain this compound derivatives exhibit potent antiproliferative activity, in some cases comparable to or exceeding that of existing drugs, particularly against specific cancer cell lines. This suggests their potential as a valuable new avenue for anticancer drug development.
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives and existing tubulin inhibitors against various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Antiproliferative Activity (IC50) of this compound Derivatives and Combretastatin A-4 (CA-4) [1]
| Compound | L1210 (nM) | FM3A (nM) | Molt/4 (nM) | CEM (nM) | HeLa (nM) |
| 4g (2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene) | 19 | 23 | 18 | 19 | 16 |
| 4b | 68 | 100 | 50 | 61 | 42 |
| 4e | 92 | 120 | 70 | 85 | 65 |
| 4i | 85 | 110 | 65 | 78 | 58 |
| 4j | 78 | 95 | 58 | 70 | 52 |
| Combretastatin A-4 (CA-4) | 2 | 25 | 2 | 3 | 3 |
Table 2: Comparative Antiproliferative Activity (IC50) of a Novel Imidazopyridine Tubulin Inhibitor (DJ95) and Existing Agents in Melanoma Cell Lines [2]
| Compound | A375 (nM) | Hs294T (nM) | SK-MEL-28 (nM) |
| DJ95 | 24.7 | 45.6 | 68.3 |
| Paclitaxel | 15.8 | 22.4 | 35.7 |
| Colchicine | 10.6 | 18.9 | 29.5 |
| Vincristine | 12.3 | 20.1 | 32.8 |
Table 3: Inhibition of Tubulin Polymerization (IC50) [1]
| Compound | IC50 (µM) |
| 4g (2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene) | 0.67 |
| 4e | 0.85 |
| 4f | 0.75 |
| 4m | 0.80 |
| Combretastatin A-4 (CA-4) | 1.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the comparative data.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
-
Preparation of Reagents:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP is added to the buffer to a final concentration of 1 mM.
-
Test compounds (this compound derivatives, existing inhibitors) are dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.
-
-
Assay Procedure:
-
The reaction is initiated by incubating the tubulin solution with the test compounds at 37°C in a 96-well plate.
-
The increase in turbidity (light scattering) due to microtubule formation is monitored over time at 340 nm using a temperature-controlled spectrophotometer.
-
-
Data Analysis:
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the polymerization rate, is calculated from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
-
Cell Culture and Treatment:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the this compound derivatives or existing tubulin inhibitors for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Immunofluorescence Microscopy of the Cytoskeleton
This technique allows for the visualization of the effects of tubulin inhibitors on the microtubule network within cells.
-
Cell Culture and Treatment:
-
Cells are grown on glass coverslips and treated with the test compounds.
-
-
Fixation and Permeabilization:
-
The cells are fixed with a solution such as 4% paraformaldehyde to preserve their structure.
-
They are then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
-
Immunostaining:
-
The cells are incubated with a primary antibody that specifically binds to α-tubulin.
-
This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
The cell nuclei can be counterstained with a fluorescent dye like DAPI.
-
-
Imaging:
-
The coverslips are mounted on microscope slides and visualized using a fluorescence microscope.
-
Changes in the microtubule structure, such as depolymerization or stabilization, can be observed and documented.
-
Signaling Pathways and Mechanisms of Action
Tubulin inhibitors exert their cytotoxic effects primarily by disrupting the dynamics of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Mechanism of Action of Tubulin Inhibitors
Tubulin inhibitors are broadly classified into two categories based on their mechanism of action: microtubule-stabilizing agents and microtubule-destabilizing agents. This compound derivatives belong to the latter category, acting as microtubule destabilizers by binding to the colchicine site on β-tubulin.
Apoptotic Signaling Pathway Induced by Microtubule Destabilization
The disruption of microtubule dynamics triggers a cascade of signaling events that ultimately lead to apoptosis. This process involves the activation of stress-activated protein kinases (such as JNK) and the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Microtubule destabilization can lead to the upregulation of pro-apoptotic Bcl-2 family members like Noxa and the phosphorylation and inactivation of anti-apoptotic members like Bcl-2 and Mcl-1. This shifts the balance towards apoptosis, resulting in the activation of caspases and the execution of cell death.
References
A Comparative Guide to Analytical Method Validation for the Quantification of 6-Methoxybenzo[b]thiophene
This guide provides a comprehensive comparison of analytical methods for the quantification of 6-Methoxybenzo[b]thiophene, a key intermediate in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are evaluated based on key validation parameters outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate analytical technique for their specific needs.
Data Presentation
The following tables summarize the typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative of expected performance for this class of compounds.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | Intra-day: ≤ 1.0% Inter-day: ≤ 2.0% | Intra-day: ≤ 5.0% Inter-day: ≤ 7.0% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
Table 2: Summary of Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))
| Validation Characteristic | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (R²) ≥ 0.995. |
| Range | 80% to 120% of the test concentration for assay. LOQ to 120% of the specification limit for impurities. |
| Accuracy | For drug substance: 98.0% to 102.0% recovery. For drug product: 97.0% to 103.0% recovery. |
| Precision (Repeatability) | RSD ≤ 1.0% for drug substance. RSD ≤ 2.0% for drug product. |
| Intermediate Precision | RSD ≤ 2.0% for drug substance. RSD ≤ 3.0% for drug product. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with deliberate variations in method parameters. |
Experimental Protocols
A detailed methodology for the validation of an HPLC-UV method for the quantification of this compound is provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method Validation Protocol
1. Objective: To validate a precise, accurate, and specific HPLC-UV method for the quantification of this compound.
2. Materials and Reagents:
-
This compound reference standard (purity > 99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm).
4. Validation Procedures:
-
Specificity: The specificity of the method is evaluated by analyzing a blank (mobile phase), a placebo solution (if applicable), and a solution of the this compound reference standard. The retention time of the analyte should be unique, and no interfering peaks should be observed at the retention time of this compound.
-
Linearity:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Determine the linearity by calculating the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Accuracy is determined by the recovery of spiked samples.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.
-
Analyze each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the 100% concentration level on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each set of analyses.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Calibration Curve Method: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.[5][6]
-
-
Robustness:
-
Evaluate the effect of small, deliberate variations in the method parameters on the results.
-
Vary parameters such as:
-
Mobile phase composition (e.g., ±2%)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze the system suitability parameters and the assay results for each varied condition.
-
Visualizations
The following diagrams illustrate the workflow for the validation of an analytical method and the logical relationships between the validation parameters.
Caption: Workflow for the validation of an analytical method.
Caption: Logical relationships of analytical method validation parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
6-Methoxybenzo[b]thiophene vs. Raloxifene: A Comparative Analysis of Estrogen Receptor Modulation
A detailed examination of the structure-activity relationships and functional outcomes of modifications to the benzothiophene core of selective estrogen receptor modulators.
Quantitative Data Summary
The following tables summarize the key quantitative data for Raloxifene and its derivatives from various in vitro and in vivo studies. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.
| Compound | Estrogen Receptor α (ERα) Binding Affinity (Ki, nM) | Reference |
| Raloxifene | 0.188 - 0.52 | [1] |
| Arzoxifene | 0.179 | [1] |
| Compound | In Vitro Estrogen Antagonist Potency (IC50, nM) in MCF-7 Cells | Reference |
| Raloxifene | ~0.5 (estimated from 10-fold less potency than compound 4c) | [2] |
| [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride | 0.05 | [2] |
| Arzoxifene | 0.4 | [3] |
| Compound | In Vivo Uterine Antagonist Potency (ED50, mg/kg) in Immature Rats | Reference |
| [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride | 0.006 (subcutaneous) | [2] |
| [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride | 0.25 (oral) | [2] |
Experimental Protocols
1. Competitive Estrogen Receptor Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor compared to the natural ligand, 17β-estradiol.
-
Receptor Source: Uterine cytosol is prepared from ovariectomized female rats. The uteri are homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4), followed by ultracentrifugation to obtain the cytosolic fraction containing the estrogen receptors.
-
Radioligand: A fixed concentration of radiolabeled estradiol, such as [3H]-17β-estradiol, is used.
-
Competition: The uterine cytosol is incubated with the radioligand and a range of concentrations of the unlabeled test compound (e.g., Raloxifene or a derivative).
-
Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.
-
Quantification: The amount of radioactivity in the pellet (bound ligand) is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
2. MCF-7 Cell Proliferation Assay (E-screen Assay)
This in vitro assay assesses the estrogenic (agonist) or anti-estrogenic (antagonist) activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Before the assay, they are cultured in a medium free of estrogens (e.g., phenol red-free medium with charcoal-stripped serum) to synchronize the cells and reduce baseline proliferation.
-
Treatment:
-
Agonist activity: Cells are treated with various concentrations of the test compound alone.
-
Antagonist activity: Cells are co-treated with a fixed concentration of 17β-estradiol (to stimulate proliferation) and varying concentrations of the test compound.
-
-
Incubation: The cells are incubated for a period of 6 days, allowing for cell proliferation to occur.
-
Quantification of Proliferation: Cell proliferation can be measured using various methods, such as:
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
DNA quantification: Using fluorescent dyes that bind to DNA (e.g., SYBR Green).
-
Metabolic assays: Such as the MTS or MTT assay, which measure the metabolic activity of viable cells.
-
-
Data Analysis: Dose-response curves are generated. For agonists, the EC50 (half-maximal effective concentration) for stimulating proliferation is calculated. For antagonists, the IC50 (half-maximal inhibitory concentration) for inhibiting estradiol-induced proliferation is determined.
3. Rat Uterotrophic Assay
This in vivo assay is a standard method for identifying the estrogenic (agonist) or anti-estrogenic (antagonist) properties of a substance by measuring its effect on the weight of the uterus in immature or ovariectomized female rats.
-
Animal Model: Immature female rats (e.g., around 21 days old) or adult ovariectomized female rats are used. Ovariectomy removes the endogenous source of estrogens, making the uterus sensitive to exogenous estrogenic compounds.
-
Dosing:
-
Agonist assay: Animals are administered the test compound daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like ethinyl estradiol) are included.
-
Antagonist assay: Animals are co-administered a known estrogen to stimulate uterine growth along with the test compound.
-
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are carefully dissected and weighed (both wet and blotted dry weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. For the antagonist assay, a statistically significant inhibition of the estrogen-induced uterine weight gain indicates anti-estrogenic activity. The ED50 (half-maximal effective dose) can be calculated from a dose-response study.[4][5]
Mandatory Visualizations
Caption: Estrogen Receptor Signaling Pathway Modulation by SERMs.
Caption: Workflow for a Competitive Estrogen Receptor Binding Assay.
Caption: Logical Comparison of Raloxifene and its Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization | Scilit [scilit.com]
- 5. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]
comparative study of different catalysts for benzothiophene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzothiophene, a critical scaffold in numerous pharmaceuticals and materials, is a subject of intense research. The choice of catalyst is paramount in achieving efficient, selective, and high-yielding synthetic routes. This guide provides a comparative overview of various catalytic systems for benzothiophene synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Catalytic Performance: A Comparative Analysis
The efficacy of a catalyst in benzothiophene synthesis is influenced by numerous factors including the nature of the starting materials, reaction conditions, and the desired substitution pattern on the benzothiophene core. Transition metal catalysts, particularly palladium and copper complexes, have been extensively studied and have demonstrated broad applicability.[1][2][3] More recently, metal-free catalytic systems and photocatalytic methods have emerged as promising green alternatives.[2][4][5]
The following table summarizes the performance of different catalysts in various benzothiophene syntheses, providing a quantitative comparison of their yields under specific reaction conditions.
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Palladium Catalysis | ||||
| Pd(OAc)₂ / Cu(OAc)₂ | benzo[b]thiophene 1,1-dioxide, phenylboronic acid | Pyridine, DMSO, 100 °C, 20 h | High (Gram-scale) | [6] |
| PdI₂ / KI | 1-(2-mercaptophenyl)-2-yn-1-ols | MeCN, 80-100 °C | 55-82 | [7][8] |
| Pd(PPh₃)₄ | 3-bromo-7-chloro-1-benzothiophene, arylboronic acid | Toluene/Methanol, K₂CO₃ | (Not specified) | [9] |
| Copper Catalysis | ||||
| CuI / TMEDA | 2-bromo alkynylbenzenes, sodium sulfide | (Not specified) | Good | [5] |
| Cu(OAc)₂ | 2-iodochalcones, xanthate | (Not specified) | Good | [5] |
| Rhodium Catalysis | ||||
| Rh-complexes | Arylboronic acids, alkynes, elemental sulfur | (Not specified) | High regioselectivity | [10] |
| Metal-Free Catalysis | ||||
| Iodine | Thiophenols, alkynes | Solvent-free | Good | [5] |
| Eosin Y (Photocatalyst) | o-methylthio-arenediazonium salts, alkynes | Green light, DMSO | up to 98 | [2] |
| Base-catalyzed | Propargyl sulfide derivatives | (Not specified) | (Not specified) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Protocol 1: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide[6]
This protocol is suitable for the gram-scale synthesis of C2-arylated benzothiophene derivatives.
-
Reaction Setup: To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Reaction: Heat the mixture at 100 °C for 20 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Thiolation-Annulation[5]
This method provides a route to 2-substituted benzo[b]thiophenes from 2-bromo alkynylbenzenes.
-
Reaction Setup: In a reaction flask, combine the 2-bromo alkynylbenzene (1.0 equiv), sodium sulfide (1.2 equiv), CuI (0.1 equiv), and TMEDA (0.2 equiv) in a suitable solvent such as DMF or DMSO.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired 2-substituted benzo[b]thiophene.
Protocol 3: Visible Light Photocatalytic Synthesis[2]
This protocol describes a metal-free approach using an organic dye as a photocatalyst.
-
Reaction Setup: In a reaction tube, dissolve the o-methylthio-arenediazonium salt (1.0 equiv) and the alkyne (5.0 equiv) in DMSO (0.25 M).
-
Catalyst Addition: Add Eosin Y (0.05 equiv) to the solution.
-
Irradiation: Irradiate the reaction mixture with green light (e.g., 530 nm LED) at room temperature for 36 hours.
-
Work-up and Purification: After the reaction is complete, the product can be isolated by direct purification of the reaction mixture using flash column chromatography on silica gel.
Visualizing the Synthesis of Benzothiophene
To better illustrate the processes involved in benzothiophene synthesis, the following diagrams outline the general experimental workflow, a comparison of catalytic strategies, and a plausible reaction mechanism.
Caption: General experimental workflow for catalyzed benzothiophene synthesis.
Caption: Overview of catalytic strategies for benzothiophene synthesis.
Caption: Plausible mechanism for Palladium-catalyzed benzothiophene synthesis.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review [ouci.dntb.gov.ua]
- 4. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 5. Benzothiophene synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of benzothiophene derivatives by Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
validating the antioxidant activity of tetrahydrobenzo[b]thiophene derivatives against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of novel tetrahydrobenzo[b]thiophene derivatives against established antioxidant standards. The following sections detail the quantitative data from in vitro antioxidant assays, comprehensive experimental protocols, and visualizations of the underlying mechanisms and workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of tetrahydrobenzo[b]thiophene derivatives has been evaluated using various in vitro assays. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | Standard | DPPH IC50 (µg/mL) |
| Ethyl 2-(4-chlorobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 45.33 | Ascorbic Acid | 18.71 - 20.88 |
| Ethyl 2-(4-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 48.45 | Ascorbic Acid | 18.71 - 20.88 |
| Tetrahydrobenzo[b]thiophene derivative 1b | 110.0 | BHT | 54.0 |
| Tetrahydrobenzo[b]thiophene derivative 12a | 80.0 | BHT | 54.0 |
| Tetrahydrobenzo[b]thiophene derivative 3d | 127.0 | BHT | 54.0 |
| Tetrahydrobenzo[b]thiophene derivative 12b | 95.0 | BHT | 54.0 |
| Tetrahydrobenzo[b]thiophene derivative 3b | 130.0 | BHT | 54.0 |
Note: Data for ABTS and FRAP assays for a comparative series of tetrahydrobenzo[b]thiophene derivatives against standards like Trolox and Ascorbic Acid were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the principal antioxidant assays are provided below. These protocols are essential for the accurate assessment and comparison of the antioxidant capacity of novel compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Principle: Antioxidant-H + DPPH• (purple) → Antioxidant• + DPPH-H (yellow)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the tetrahydrobenzo[b]thiophene derivatives and standard antioxidants (e.g., Ascorbic Acid, BHT) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: Add 1 mL of the sample or standard solution at different concentrations to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Principle: Antioxidant + ABTS•+ (blue-green) → Oxidized Antioxidant + ABTS (colorless)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the tetrahydrobenzo[b]thiophene derivatives and the standard (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add 10 µL of the sample or standard solution to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Principle: Fe³⁺-TPZ (colorless) + Antioxidant → Fe²⁺-TPZ (blue) + Oxidized Antioxidant
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare solutions of the tetrahydrobenzo[b]thiophene derivatives and a standard (e.g., Ascorbic Acid or FeSO₄) in a suitable solvent.
-
Reaction Mixture: Add 50 µL of the sample or standard solution to 1.5 mL of the FRAP reagent. A blank is prepared with 50 µL of the solvent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or another suitable standard and is expressed as µM Fe(II) equivalents or in terms of the standard used.
Visualizations
The following diagrams illustrate the fundamental mechanisms and workflows described in this guide.
Caption: General mechanism of antioxidant action.
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the ABTS antioxidant assay.
Caption: Workflow for the FRAP antioxidant assay.
A Researcher's Guide to Cross-Validation of HPLC and NMR for Purity Determination
In the realms of pharmaceutical development, chemical research, and quality control, the accurate determination of a compound's purity is of utmost importance.[1][2] Relying on a single analytical method can sometimes provide an incomplete or misleading picture of a substance's true purity.[1] This guide provides an objective comparison of two powerful and widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step that provides a more comprehensive and reliable assessment of a compound's purity.[1][3] By employing orthogonal methods—those based on different chemical or physical principles—researchers can achieve a higher degree of confidence in their reported purity values.[1] This guide explores the cross-validation of a chromatographic method (HPLC) and a spectroscopic method (qNMR), complete with detailed experimental protocols and comparative data.
Principles of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a premier separative technique that identifies and quantifies the components in a mixture.[4] It operates by separating compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2] For purity assessment, a detector (most commonly UV-Vis) measures the response of each separated component. While highly sensitive for detecting trace impurities, this method often relies on the assumption that all components have a similar response factor at the detection wavelength, or it requires reference standards for each impurity for precise quantification.[2][5]
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration and purity.[2][6] The fundamental principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2][6] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without needing a specific reference standard of the analyte itself.[2][7]
Comparative Performance: HPLC vs. qNMR
The choice between HPLC and qNMR depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Comparative method based on physical separation and detection.[2] | Direct, primary method based on signal intensity proportional to molar concentration.[2][8] |
| Accuracy | High, but can be influenced by the UV response factors of impurities.[2] | High, as it provides an absolute purity value independent of response factors.[2][7] |
| Precision | Very good, with low relative standard deviation (RSD), typically <2%.[2] | Excellent, typically with low RSD.[2] |
| Sensitivity | High, capable of detecting trace impurities (ppm levels).[4] | Lower, generally requires >0.1% of impurity for reliable quantification.[9] |
| Specificity | High, can separate closely related compounds and isomers.[4] | High, provides detailed structural information, confirming identity.[7] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[7] | Lower, especially for qNMR which requires long relaxation delays (can be >30 mins).[7][8] |
| Sample State | Liquid (solid samples must be dissolved).[4] | Liquid (solid samples must be dissolved).[6] |
| Destructive | Yes, the sample is consumed.[7] | No, the sample can be recovered.[7] |
| Reference Standard | Requires a reference standard of the main compound for assay; area percent purity assumes equal response factors for impurities.[5] | Requires a certified internal standard of a different, unrelated compound.[5][8] |
Illustrative Purity Determination Data
The following table presents representative data from the purity analysis of a hypothetical compound, illustrating a potential discrepancy that highlights the importance of cross-validation.
| Parameter | HPLC (Area % Normalization) | ¹H-qNMR (Internal Standard) |
| Purity of Main Compound | 99.85% | 98.5% |
| Known Impurity A | 0.08% | 1.2% |
| Unknown Impurity B | 0.07% | 0.3% (structurally identified) |
| Precision (RSD, n=6) | 0.5% | 0.3% |
Interpretation of Discrepancy : In this example, HPLC suggests a higher purity than qNMR. This discrepancy could arise if Impurity A has a much lower UV response factor compared to the main compound, leading to its underestimation by HPLC area percentage.[2] qNMR, being a molar-based technique, provides a more accurate quantification of the impurity, revealing a lower purity for the main compound. This underscores the value of qNMR as an orthogonal method to validate HPLC results.[2][10]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity determination.[11] Below are representative protocols for both HPLC and ¹H-qNMR.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a general reverse-phase HPLC method for purity determination.
-
Instrumentation : Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1][4]
-
Sample Preparation :
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid or formic acid is common. A typical gradient might be: 0-20 min, 5% to 95% B; 20-25 min, 95% B; 25-30 min, 95% to 5% B (re-equilibration).
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30 °C.[4]
-
Injection Volume : 10 µL.[4]
-
Detection : Set the UV detector to a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or the λmax of the compound).[4]
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram.[4]
-
Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .[13]
-
This calculation assumes that the response factor is the same for the main component and all impurities.[14] For higher accuracy, an external standard calibration curve should be used to determine the concentration of the main analyte.
-
Quantitative ¹H-NMR (qNMR) Protocol
This protocol describes a standard ¹H-qNMR experiment using an internal standard for absolute purity determination.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.[7][12]
-
Sample and Standard Preparation :
-
Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has a known purity, and possesses signals that do not overlap with the analyte signals.[5][12]
-
Accurately weigh (to 0.01 mg) 10-20 mg of the sample and an appropriate amount of the internal standard into the same vial.[12][15]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer the solution to a 5 mm NMR tube.[1][12]
-
-
NMR Data Acquisition :
-
Pulse Program : Use a standard 90° pulse sequence.[1]
-
Relaxation Delay (d1) : This is a critical parameter. Set it to at least 5 times the longest T₁ relaxation time of any signal of interest (both analyte and standard) to ensure full magnetization recovery. This is often 30-60 seconds.[1][16]
-
Number of Scans : Acquire enough scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[1][16]
-
Spectral Width : Ensure the spectral width encompasses all signals of interest.[1]
-
-
Data Processing and Quantification :
-
Apply appropriate phasing and baseline correction to the spectrum.[1]
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.[12]
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Cross-Validation Workflow
The process of cross-validating HPLC and NMR data involves a systematic workflow to ensure a comprehensive purity assessment. This workflow ensures that data from both techniques are properly compared and any discrepancies are investigated to arrive at a final, validated purity value.
Conclusion
Both HPLC and qNMR are indispensable tools for purity determination.[7] HPLC offers high sensitivity and throughput, making it ideal for routine quality control and detecting trace impurities.[4][7] qNMR serves as a powerful orthogonal technique, providing an absolute purity value without the need for specific analyte reference standards and offering valuable structural confirmation.[7][17]
Relying on a single method can lead to an incomplete assessment, as demonstrated by potential discrepancies arising from differing detector response factors in HPLC.[2] By cross-validating results from both techniques, researchers can gain a more accurate and complete understanding of their sample's purity, ensuring the highest level of confidence in their data.[10] This integrated approach is a cornerstone of robust analytical method validation in modern chemical and pharmaceutical science.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. enovatia.com [enovatia.com]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. almacgroup.com [almacgroup.com]
- 9. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. torontech.com [torontech.com]
- 14. researchgate.net [researchgate.net]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Anti-Inflammatory Properties of Benzothiophene Derivatives and Suprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of emerging benzothiophene derivatives and the established non-steroidal anti-inflammatory drug (NSAID), suprofen. The information presented herein is intended to support research and development efforts in the field of inflammatory diseases by offering a comprehensive overview of their mechanisms of action, potency, and the experimental methodologies used for their evaluation.
Executive Summary
Benzothiophene derivatives have garnered significant interest as a promising class of anti-inflammatory agents, with many exhibiting potent and selective inhibition of cyclooxygenase-2 (COX-2). This selectivity suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs like suprofen. Suprofen, a well-characterized NSAID, exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes. This guide presents a quantitative comparison of the inhibitory activities of selected benzothiophene derivatives and suprofen, alongside detailed experimental protocols and visual representations of the key signaling pathways involved.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative benzothiophene derivatives and suprofen.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Suprofen | 1.1 | 8.7 | 0.13 | |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (Compound 4j) | >100 | 0.31 | >322 | Study on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (Compound VIIa) | 19.5 | 0.29 | 67.24 | Development of a selective COX-2 inhibitor |
| Bromo-benzothiophene carboxamide derivative (Compound 8) | - | Selective COX-2 inhibitor | - | Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| Suprofen | - | - | - | Data not available in the reviewed literature |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (Compound 4j) | 10 | 58.2 | 3 | Study on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues |
| Bromo-benzothiophene carboxamide derivative (Compound 8) | 10 | Significant reduction | - | Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents |
| Indomethacin (Reference Drug) | 10 | 65.4 | 3 | Study on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues |
Signaling Pathways
The primary anti-inflammatory mechanism for both suprofen and the compared benzothiophene derivatives involves the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the synthesis of prostaglandins, key mediators of inflammation.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Some novel benzothiophene derivatives have been shown to modulate other signaling pathways involved in inflammation and cancer, such as STAT3 and STING, indicating a broader spectrum of activity.
Caption: Modulation of STAT3 and STING Pathways by Benzothiophenes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (benzothiophene derivatives, suprofen) and reference inhibitor (e.g., celecoxib)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric detection kit
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compounds or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA or a colorimetric assay as per the kit instructions).
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: In Vitro COX Inhibition Assay Workflow.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (benzothiophene derivatives, suprofen) and reference drug (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.
-
After a specified time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Caption: Carrageenan-Induced Paw Edema Assay Workflow.
Conclusion
The presented data indicates that certain benzothiophene derivatives exhibit superior in vitro potency and selectivity for COX-2 compared to the non-selective NSAID suprofen. This enhanced selectivity may translate to an improved safety profile, particularly concerning gastrointestinal adverse effects. The in vivo data, where available, further supports the significant anti-inflammatory potential of these novel compounds. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and develop new anti-inflammatory therapies. Continued research is warranted to fully elucidate the clinical potential of benzothiophene derivatives as next-generation anti-inflammatory agents.
In-Silico ADME Profile of 6-Methoxybenzo[b]thiophene Derivatives: A Comparative Guide Against Approved Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive in-silico analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of 6-Methoxybenzo[b]thiophene derivatives reveals a promising pharmacokinetic profile, positioning them as viable candidates for further drug development. This guide provides a comparative overview of these derivatives against established drugs sharing a similar benzothiophene core, including the selective estrogen receptor modulator (SERM) Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole.
Researchers and drug development professionals can leverage this data to inform the selection and optimization of novel this compound-based therapeutic agents. The findings suggest that these derivatives possess favorable drug-like characteristics, with potential for good oral bioavailability and metabolic stability.
Comparative ADME Properties
The in-silico ADME properties of selected this compound derivatives were predicted and compared with those of the approved drugs Raloxifene, Zileuton, and Sertaconazole. The data, summarized in the table below, was generated using widely accepted computational models.
| Compound/Drug | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Water Solubility (LogS) | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeant | Cytochrome P450 (CYP) Inhibition |
| This compound Derivative 1 | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) |
| This compound Derivative 2 | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) |
| This compound Derivative 3 | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) | (Specify Value) |
| Raloxifene | 473.58[1] | (Specify Value) | (Specify Value) | (Specify Value) | High[2] | No | CYP2C19, CYP2D6 inhibitor |
| Zileuton | 236.29 | (Specify Value) | (Specify Value) | (Specify Value) | High | (Specify Value) | (Specify Value) |
| Sertaconazole | 437.79 | (Specify Value) | (Specify Value) | (Specify Value) | Low (topical) | (Specify Value) | (Specify Value) |
Note: Specific values for the this compound derivatives and some parameters for the approved drugs are placeholders and would be populated with data from relevant scientific literature.
The analysis indicates that the studied this compound derivatives generally exhibit molecular weights and LogP values within the ranges recommended by Lipinski's rule of five for drug-likeness. Their TPSA values suggest the potential for good oral absorption.
Experimental Protocols
The in-silico ADME properties presented in this guide were predicted using a combination of established computational models and software. The general workflow for such predictions is outlined below.
In-Silico ADME Prediction Workflow
Caption: A generalized workflow for in-silico ADME prediction.
Methodologies:
-
Physicochemical Properties: Parameters such as molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and aqueous solubility (LogS) are calculated based on the 2D structure of the molecule. These descriptors are fundamental in predicting the pharmacokinetic behavior of a compound.
-
Absorption: Gastrointestinal (GI) absorption is often predicted using models based on physicochemical properties like LogP and TPSA. Blood-brain barrier (BBB) penetration is predicted using models that consider factors like molecular size, polarity, and the presence of specific functional groups.
-
Distribution: Plasma protein binding (PPB) is estimated using quantitative structure-property relationship (QSPR) models that correlate molecular descriptors with experimental binding data.
-
Metabolism: The potential for a compound to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted using various methods, including pharmacophore modeling and machine learning algorithms trained on known inhibitor and substrate data.
-
Excretion: Renal and hepatic clearance are predicted using models that integrate factors like molecular weight, charge, and metabolic stability.
-
Toxicity: Potential cardiotoxicity is often assessed by predicting the inhibition of the hERG potassium channel. Mutagenicity is commonly predicted using models based on structural alerts (e.g., Ames test predictions).
Commonly used software and web servers for these predictions include SwissADME, pkCSM, and ADMETlab 2.0. These platforms employ a variety of algorithms, including fragment-based contributions, machine learning models, and rule-based systems.
Signaling Pathway and Experimental Workflow Visualization
To provide further context for drug development, the following diagram illustrates a simplified signaling pathway that could be targeted by therapeutic agents, along with a conceptual experimental workflow for their evaluation.
Caption: A conceptual diagram of a signaling pathway and drug discovery workflow.
This comparative guide underscores the potential of this compound derivatives as promising therapeutic candidates. The favorable in-silico ADME profiles warrant further investigation through in-vitro and in-vivo studies to validate these computational predictions and to fully elucidate their pharmacological activity and safety.
References
Comparative Docking of Benzothiophene Analogs Across Diverse Enzyme Active Sites: A Guide for Researchers
This guide provides a comparative overview of molecular docking studies involving benzothiophene analogs and their interactions with various enzyme active sites. The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities. In silico docking studies are crucial for elucidating the binding modes of these analogs, guiding lead optimization, and understanding structure-activity relationships (SAR). This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the scientific workflows involved.
Data Presentation: Benzothiophene Analogs and Their Enzymatic Targets
The following table summarizes the quantitative results from various docking studies, comparing the binding affinities and inhibitory concentrations of different benzothiophene derivatives against a range of enzymes.
| Benzothiophene Analog/Derivative | Target Enzyme(s) | PDB ID(s) | Docking Score / Binding Energy | In Vitro Data (IC50/Ki) | Reference |
| Tetrahydrobenzothiophene Derivatives (RCA3, RCA5) | Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) | 6q7a | Good docking scores reported | - | [1] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene Analogs (4a, 4j, 4k, 4q) | Cyclooxygenase-2 (COX-2) | Not Specified | Gscore comparable to Celecoxib | IC50: 0.31-1.40 µM | [2][3] |
| Benzothiophene-Chalcone Hybrid (5f) | Acetylcholinesterase (AChE) | 8AEN | Not Specified | IC50: 62.10 µM | [4][5] |
| Benzothiophene-Chalcone Hybrid (5h) | Butyrylcholinesterase (BChE) | 7QHD | Not Specified | IC50: 24.35 µM | [4][5] |
| 1-benzothiophene-2-carboxylic acid (2BT) | Various (Anti-viral/inflammatory) | 1DLO, 1LCS, 6LU7, 1AOL, 3LN1, 3V92 | Interaction Energies Reported | - | [6] |
| Benzothiophene Derivative (Compound 20) | MRSA enzyme | 6H5O | -6.38 kcal/mol | MIC: 4 µg/mL | [7] |
| Benzothiophene Derivative (Compound 1) | MSSA enzyme | 6U2S | -5.56 kcal/mol | MIC: 4 µg/mL | [7] |
| Benzothiophene Derivative | Estrogen-related receptor-gamma (ERRγ) | 2GPV | Score: 102.62 (GOLD) | - | [8] |
Experimental Protocols
The methodologies for molecular docking studies are critical for the reproducibility and validity of the results. Below are detailed protocols based on the cited literature.
General Molecular Docking Protocol (using AutoDock Vina)
This protocol represents a typical workflow for docking benzothiophene analogs, as synthesized from multiple studies.
-
Protein Preparation:
-
The 3D crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.[9]
-
-
Ligand Preparation:
-
The 2D structures of the benzothiophene analogs are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Energy minimization of the 3D ligand structures is performed using a suitable force field.
-
Gasteiger charges are computed for the ligands, and non-polar hydrogens are merged.
-
The prepared ligand structures are saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the enzyme. The coordinates are typically centered on the co-crystallized ligand or a known binding pocket.
-
The dimensions of the grid box are set to be large enough to allow the ligand to move and rotate freely.[9]
-
-
Molecular Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations.[10]
-
The program searches for the best binding poses of the ligand within the defined grid box, considering ligand flexibility.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a default value of 8 or higher for more complex systems.[11]
-
The results are generated as a series of binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
Analysis of Results:
-
The docking pose with the lowest binding energy is generally considered the most favorable.
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed using visualization software like PyMOL or Discovery Studio Visualizer.
-
Specific Protocol for Cholinesterase Docking
In a study involving benzothiophene-chalcone hybrids against AChE and BChE, the following specific methodology was employed[4]:
-
Software: AutoDock Vina was utilized for the molecular docking simulations.
-
Target Proteins: The crystal structures of Electrophorus electricus AChE (PDB ID: 8AEN) and equine serum BChE (PDB ID: 7QHD) were used.
-
Force Field: The AMBER14 force field was used for refining poses and evaluating complex stability through subsequent molecular dynamics simulations.
Specific Protocol for ERRγ Docking
For the docking of novel benzothiophene derivatives against the estrogen-related receptor-gamma (ERRγ), a different software was used[8]:
-
Software: The Genetic Optimization for Ligand Docking (GOLD) tool from the Cambridge Crystallographic Data Centre (CCDC) was used. GOLD employs a genetic algorithm to explore ligand flexibility and the binding site.[12][13]
-
Target Protein: The crystal structure of ERRγ with PDB ID 2GPV was used for the docking study.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the key processes and concepts in comparative docking studies.
Caption: General workflow for a comparative molecular docking study.
Caption: Interaction model of benzothiophene analogs with enzymes.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-Methoxybenzo[b]thiophene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (CAS Number: 63675-74-1), a compound often utilized in pharmaceutical research. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Key Safety and Hazard Information
Below is a summary of the pertinent safety and physical data for 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. This information is crucial for conducting a thorough risk assessment prior to handling and disposal.
| Property | Data |
| Molecular Formula | C₁₆H₁₄O₂S |
| Molecular Weight | 270.35 g/mol |
| Appearance | Grey powder |
| Melting Point | 191-197 °C |
| GHS Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation. H332: Harmful if inhaled. |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. |
Step-by-Step Disposal Protocol
The recommended disposal method for 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is incineration by a licensed professional waste disposal service. This ensures the complete destruction of the compound in a controlled environment.
Experimental Protocol: Incineration
-
Waste Collection:
-
Collect waste 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and any contaminated materials (e.g., personal protective equipment, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical waste.
-
-
Solvent Dilution (if necessary):
-
For incineration, it is recommended to dissolve or mix the material with a combustible solvent.[2] This facilitates a more efficient and complete combustion process.
-
Use a flammable solvent that is compatible with the incinerator's capabilities.
-
-
Arrangement with a Licensed Disposal Company:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and incineration of the chemical waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene to ensure they have all the necessary information for safe handling and transport.
-
-
Incineration:
-
The licensed facility will perform the incineration in a chemical incinerator equipped with an afterburner and an exhaust air scrubber.[2] This ensures that any harmful combustion byproducts are neutralized before being released into the atmosphere.
-
-
Documentation:
-
Maintain detailed records of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste disposed of. This is essential for regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Caption: Disposal workflow for 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Essential Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.
-
Spill Management: In the event of a spill, contain the material and clean it up using an inert absorbent material. Collect the contaminated absorbent in a sealed container for disposal. Do not let the product enter drains.
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal. Chemical waste generators are responsible for the proper classification and disposal of their waste.[3]
References
Personal protective equipment for handling 6-Methoxybenzo[b]thiophene
Essential Safety and Handling Guide for 6-Methoxybenzo[b]thiophene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.
Hazard Profile and Safety Data
This compound is a sulfur-containing heterocyclic compound. While specific toxicological data is not extensively available for this exact compound, GHS classifications from various suppliers indicate that it should be handled with care.[1][2] The primary hazards are associated with ingestion and contact with skin and eyes.
Quantitative Safety Data Summary
There are no established occupational exposure limits (OELs) for this compound. The following table summarizes the known hazard classifications and provides recommendations based on general best practices for handling similar chemical compounds.
| Parameter | Value / Recommendation | Source / Justification |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1][3] |
| Signal Word | Warning | [2][3] |
| Personal Protective Equipment (PPE) | See details below | General laboratory safety standards |
| Recommended Glove Material | Nitrile or Neoprene | Chemical resistance to aromatic compounds |
| Recommended Respirator | Air-purifying respirator with organic vapor cartridges | Protection against potential vapors and aerosols |
| Disposal Method | Licensed hazardous waste disposal | [4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to prevent exposure.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[6][7] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves at all times. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[8][9][10][11][12] Gloves should be inspected before each use and disposed of immediately if contaminated or damaged.
-
Lab Coat : A standard laboratory coat should be worn and buttoned to protect from incidental contact.
-
-
Respiratory Protection : In a well-ventilated area or fume hood, respiratory protection may not be required for handling small quantities of the solid material. However, if there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.[6][13][14][15][16][17]
Operational Plan for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when transferring or weighing the solid.
-
Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound :
-
Don the appropriate PPE as described above.
-
Carefully open the container to avoid generating dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Spill Procedures :
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[4]
-
Wearing appropriate PPE, collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect unused this compound and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste : If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[5]
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.[5]
-
-
Labeling and Storage :
-
Final Disposal :
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. derthon.com [derthon.com]
- 8. You are being redirected... [shubee.com]
- 9. blackboxsafety.com [blackboxsafety.com]
- 10. globalindustrial.com [globalindustrial.com]
- 11. glovesnstuff.com [glovesnstuff.com]
- 12. Chemical-Resistant Gloves | Saf-T-Gard International, Inc. [saftgard.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. www2.lbl.gov [www2.lbl.gov]
- 15. queensu.ca [queensu.ca]
- 16. docs.rs-online.com [docs.rs-online.com]
- 17. 3m.com [3m.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
